Product packaging for L-Alanine isopropyl ester hydrochloride(Cat. No.:CAS No. 62062-65-1)

L-Alanine isopropyl ester hydrochloride

Cat. No.: B104695
CAS No.: 62062-65-1
M. Wt: 167.63 g/mol
InChI Key: YAQKNCSWDMGPOY-JEDNCBNOSA-N
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Description

L-Alanine isopropyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B104695 L-Alanine isopropyl ester hydrochloride CAS No. 62062-65-1

Properties

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID10960388, DTXSID001347097
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
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Record name L-Alanine isopropyl ester hydrochloride
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Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62062-65-1, 39825-33-7
Record name L-Alanine isopropyl ester hydrochloride
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Record name Isopropyl L-alaninate hydrochloride
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Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
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Record name L-Alanine isopropyl ester hydrochloride
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Record name Isopropyl L-alaninate hydrochloride (1:1)
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Record name Isopropyl L-alaninate Hydrochloride
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Record name ISOPROPYL L-ALANINATE HYDROCHLORIDE
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Foundational & Exploratory

L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride is a versatile chiral building block and a key intermediate in various fields of chemical and pharmaceutical research. Its unique properties, including enhanced solubility and bioavailability, make it a valuable tool in the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides an in-depth overview of its primary research applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Core Applications in Research

This compound is primarily utilized in four key research areas:

  • Pharmaceutical Synthesis: It serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiviral drugs, such as the Hepatitis C polymerase inhibitor Sofosbuvir (B1194449).[] Its ester structure can enhance the lipophilicity of drug molecules, which may improve transmembrane absorption and overall bioavailability.[2]

  • Prodrug Development: The esterification of a parent drug with L-alanine isopropyl ester is a common strategy to create prodrugs.[] This modification can mask polar functional groups, increasing the drug's ability to cross cellular membranes. Once inside the cell, endogenous esterase enzymes hydrolyze the ester bond, releasing the active drug.[3]

  • Peptide Synthesis: In the stepwise construction of peptides, this compound can be used as a protected form of the amino acid alanine.[4][5] The isopropyl ester protects the C-terminus while the hydrochloride salt protects the N-terminus, allowing for controlled coupling reactions to form peptide bonds.

  • Biochemical Research and Organic Synthesis: As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry.[2] It is also used in biochemical studies, such as investigating protein synthesis and metabolism, and as a substrate for studying the kinetics and mechanisms of esterase and protease enzymes.[2]

Data Presentation

The following tables summarize quantitative data related to the synthesis and application of this compound and its analogs.

Table 1: Synthesis of this compound - Comparative Yields

Method/CatalystReagentsReaction ConditionsPurity (%)Yield (%)Reference
Alumina (B75360) CatalysisL-Alanine, Isopropanol (B130326), Thionyl Chloride, Alumina40°C, 24 hours99.190.85[6]
Alumina CatalysisL-Alanine, Isopropanol, Thionyl Chloride, Alumina40°C, 24 hours99.492.5[6]
Triphosgene MethodL-Alanine, Triphosgene, IsopropanolRing closure, then ring opening and salt formationNot Specified~83.2[7]

Table 2: Pharmacokinetic Parameters of Acyclovir (B1169) and its L-Alanine Ester Prodrug (AACV) in Rats

CompoundCmax (µM)AUC (µM·h)Relative Bioavailability (vs. Acyclovir)
Acyclovir (ACV)2.5 ± 0.94.8 ± 1.61.0
L-Alanine-ACV (AACV)12.3 ± 4.515.2 ± 3.9~3.2

Data adapted from a study on amino acid ester prodrugs of acyclovir, demonstrating the significant increase in maximum plasma concentration (Cmax) and area under the curve (AUC) for the L-Alanine ester prodrug compared to the parent drug.[8][9]

Table 3: Kinetic Parameters of Porcine Liver Carboxylesterase 1 with Nucleoside Amino Acid Ester Prodrugs

Prodrug (Amino Acid Moiety)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phenylalanyl Ester230 ± 301.3 ± 0.045652
Valyl Ester380 ± 900.02 ± 0.00153
Isoleucyl Ester600 ± 1000.003 ± 0.00015

This table provides kinetic parameters for the hydrolysis of various amino acid ester prodrugs by carboxylesterase. While not specific to L-alanine isopropyl ester, it illustrates the varying efficiency of esterase activity based on the amino acid promoiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method described in patent literature, utilizing an alumina catalyst to achieve high yield and purity.[6]

Materials:

  • L-Alanine

  • Isopropanol

  • Thionyl chloride

  • Alumina (catalyst)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

  • Reaction vessel with stirring capability

Procedure:

  • To a reaction vessel, add 90 mL of isopropanol and 4.36 mL of thionyl chloride. Stir for 5 minutes.

  • Add 89 g (1 mol) of L-Alanine and 5 g of alumina to the mixture.

  • Stir the suspension at 20°C and then heat to 40°C, maintaining this temperature for 24 hours.

  • After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to 5.5.

  • Heat the solution to 45°C and concentrate it under reduced pressure.

  • Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.

  • Stir the mixture to induce crystallization.

  • Collect the crystalline product by centrifugation or filtration.

  • The resulting product is this compound.

Protocol 2: Use in Sofosbuvir Synthesis (Phosphoramidate Formation)

This protocol outlines the key step in Sofosbuvir synthesis where this compound is incorporated. This step involves the formation of a phosphoramidate (B1195095) intermediate.[10][11]

Materials:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve phenyl dichlorophosphate in dichloromethane and cool the solution to -55°C using a dry ice/acetone bath.

  • Add solid this compound to the cooled solution with stirring.

  • Slowly add a solution of triethylamine in dichloromethane dropwise over approximately 70 minutes, maintaining the temperature at -55°C.

  • After the addition is complete, stir the mixture at -55°C for 30 minutes.

  • Slowly raise the temperature to -5°C over 1.5 hours.

  • This reaction mixture, containing the resulting (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, is then used in the subsequent coupling reaction with the protected nucleoside base to form the Sofosbuvir backbone.

Protocol 3: Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general cycle for coupling an amino acid, such as this compound, to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

  • Peptide synthesis vessel

  • Rink Amide resin (pre-loaded with the first amino acid and Fmoc-deprotected)

  • This compound (H-Ala-OiPr·HCl)

  • HATU (or HBTU) as a coupling reagent

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes. The DIPEA neutralizes the hydrochloride salt and provides the basic environment needed for coupling.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • This cycle of deprotection (for the newly added amino acid) and coupling is repeated with the next amino acid in the desired peptide sequence.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

SynthesisWorkflow Synthesis of this compound L_Alanine L-Alanine Intermediate Esterification Reaction (40°C, 24h) L_Alanine->Intermediate Isopropanol Isopropanol Isopropanol->Intermediate ThionylChloride SOCl₂ ThionylChloride->Intermediate Alumina Alumina (Catalyst) Alumina->Intermediate HCl 2N HCl Intermediate->HCl pH Adjustment Product L-Alanine Isopropyl Ester Hydrochloride Purification Purification (Crystallization) HCl->Purification Purification->Product ProdrugActivation Prodrug Activation Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug Prodrug (Drug-O-Ala-OiPr) Prodrug_in Prodrug Prodrug->Prodrug_in Membrane Transport ActiveDrug Active Drug Prodrug_in->ActiveDrug Hydrolysis Esterase Esterase Esterase->ActiveDrug Byproducts L-Alanine + Isopropanol ActiveDrug->Byproducts releases SofosbuvirSynthesis Role in Sofosbuvir Synthesis AlaEster H-Ala-OiPr·HCl Intermediate (S)-isopropyl 2-((chloro (phenoxy)phosphoryl)amino) propanoate AlaEster->Intermediate PhosphoDiCl Phenyl Dichlorophosphate PhosphoDiCl->Intermediate Sofosbuvir Sofosbuvir Backbone Intermediate->Sofosbuvir Nucleoside Protected Uridine Analog Nucleoside->Sofosbuvir SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_activation Amino Acid Activation Resin Resin-Peptide(n) (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Peptide(n) (Free N-Terminus) Deprotection->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling NewPeptide Resin-Peptide(n+1) (Fmoc-Protected) Coupling->NewPeptide NewPeptide->Resin Next Cycle AlaEster H-Ala-OiPr·HCl ActivatedEster Activated Ester AlaEster->ActivatedEster Reagents HATU + DIPEA Reagents->ActivatedEster ActivatedEster->Coupling

References

An In-depth Technical Guide to L-Alanine Isopropyl Ester Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

L-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral prodrugs.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is the hydrochloride salt of the isopropyl ester of L-alanine.[2] It typically appears as a white crystalline powder and is soluble in water and ethanol.[2][3] Its stability and solubility characteristics make it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 62062-65-1[2][4][5]
Molecular Formula C₆H₁₄ClNO₂[4][5] or C₆H₁₃NO₂·HCl[2][6][7]
IUPAC Name propan-2-yl (2S)-2-aminopropanoate;hydrochloride[5]
Synonyms Isopropyl L-alaninate hydrochloride, (S)-Isopropyl-2-aminopropanoate hydrochloride, H-Ala-OiPr HCl[1][4][5][8]
InChI InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1[5]
SMILES C--INVALID-LINK--N.Cl[5]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 167.63 g/mol [2][4][5]
Appearance White crystalline powder[2] to White to Orange to Green powder to crystal[9]
Melting Point 85 °C[4]
Solubility Soluble in water and ethanol[2][3]
Storage Conditions Recommended storage at temperatures ranging from < -15°C to 8°C[2][4]

Chemical Structure

The chemical structure of this compound consists of an L-alanine core, where the carboxylic acid group is esterified with an isopropyl group, and the amino group is protonated to form a hydrochloride salt.

L_Alanine_isopropyl_ester_hydrochloride cluster_isopropyl cluster_alanine C1 CH3 C2 CH C2->C1 C3 CH3 C2->C3 O1 O C2->O1 C4 C C4->O1 C5 CH C4->C5 O2 O C4->O2 C6 CH3 C5->C6 N1 NH3+ C5->N1 Cl Cl- N1->Cl

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis and analysis of this compound are critical for its application in research and development. Below are detailed methodologies for key experiments.

Method 1: Esterification with Thionyl Chloride

This is a common and efficient method for the synthesis of this compound.[10][11]

  • Materials: L-alanine, isopropanol (B130326), thionyl chloride (SOCl₂), diethyl ether, 2N Hydrochloric acid.

  • Procedure:

    • Suspend L-alanine (1 mole) in isopropanol (90 ml).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (4.36 ml) dropwise to the suspension while stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 24 hours at 40°C).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, add 2N HCl to adjust the pH to 5.5.

    • Concentrate the solution under reduced pressure to remove excess isopropanol.

    • Cool the concentrated solution to 25°C and add diethyl ether (100 ml) to precipitate the product.

    • Collect the crystalline product by centrifugation or filtration.

    • Dry the product to obtain this compound. A reported yield is 90.85% with a purity of 99.1%.[11]

Method 2: Synthesis via Ring-Opening

An alternative method involves the formation of an oxazolidinedione intermediate.[12]

  • Materials: L-alanine, triphosgene (B27547), isopropanol, toluene, ionic liquid, strong acidic ion resin, dry hydrogen chloride gas.

  • Procedure:

    • React L-alanine with triphosgene to form 4-methyl-2,5-oxazolidinedione.

    • In a separate reactor, mix the oxazolidinedione with toluene, an ionic liquid, and a strong acidic ion resin as a catalyst.

    • Add isopropanol to the mixture and heat to 50°C, stirring for 10-20 hours.

    • After the reaction, cool the mixture to room temperature and filter to remove insoluble materials.

    • Pass dry hydrogen chloride gas through the filtrate until precipitation of the product is complete.

    • Stir for an additional 30 minutes, then collect the solid product by filtration.

    • Recrystallize the crude product from isopropanol to obtain pure this compound.

Synthesis_Workflow cluster_method1 Method 1: Direct Esterification cluster_method2 Method 2: Ring-Opening A1 L-Alanine + Isopropanol A2 Add SOCl₂ at 0°C A1->A2 A3 Stir Overnight at RT A2->A3 A4 pH Adjustment (HCl) A3->A4 A5 Concentration A4->A5 A6 Precipitation (Ether) A5->A6 A7 Isolation & Drying A6->A7 B1 L-Alanine + Triphosgene -> Oxazolidinedione B2 Ring Opening with Isopropanol (Catalyst) B1->B2 B3 Filtration B2->B3 B4 Salt Formation (HCl gas) B3->B4 B5 Isolation & Recrystallization B4->B5

Caption: Overview of synthesis workflows for this compound.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is used to determine the presence of impurities in a sample of this compound.[13][14]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Octadecyl bonded silica (B1680970) gel column (e.g., ODS-2 Hypersil, 4.6 mm × 250 mm, 5 μm).[14]

    • Mobile Phase: A gradient elution is typically used. For example, with mobile phase A as a sodium acetate (B1210297) buffer/acetonitrile mixture and mobile phase B as a sodium acetate buffer/methanol (B129727)/acetonitrile mixture.[14] An ion-pairing reagent like sodium heptanesulfonate may also be used.[13]

    • Flow Rate: 1.0 ml/min.[14]

    • Column Temperature: 40 °C.[14]

    • Detection Wavelength: 338 nm (with pre-column derivatization).[14]

    • Injection Volume: 10 μl.[14]

  • Pre-column Derivatization (with o-phthalaldehyde (B127526) - OPA):

    • Prepare a solution of the this compound sample.

    • Use an online derivatization method with OPA to make the amino acid ester detectable at the specified wavelength.[14]

  • Data Analysis: The chromatogram is analyzed to identify and quantify any related substances by comparing their retention times and peak areas to those of known standards.

HPLC for Enantiomeric Purity

This method is crucial to ensure the stereochemical integrity of the L-enantiomer.[15]

  • Derivatization Agent: Acetyl Glucose Isothiocyanate (GITC) solution.[15]

  • Procedure:

    • Derivatize the this compound sample with GITC solution in the presence of an alkaline solution (e.g., triethylamine).[15]

    • Analyze the derivatized sample using reverse-phase HPLC.

  • Chromatographic Conditions:

    • Column: A bonded silica gel column (e.g., YMC-Pack ODS-AQ).[15]

    • Mobile Phase: An isocratic elution with a mixture of water and methanol (e.g., 50:50 v/v).[15]

  • Data Analysis: The separation of the derivatized L- and D-enantiomers allows for the accurate determination of the enantiomeric purity.[15]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] It is particularly important in the development of antiviral prodrugs, such as those used to treat Hepatitis C.[1] Its use can enhance the bioavailability of active pharmaceutical ingredients.[2] Furthermore, it is employed in peptide synthesis and as a chiral building block in organic chemistry.[2]

References

Synthesis and Characterization of L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl) is a chiral amino acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its significance is notably highlighted in the production of antiviral medications such as Sofosbuvir and Tenofovir Alafenamide.[3] This technical guide provides an in-depth overview of the synthesis and characterization of H-Ala-OiPr HCl, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in its effective application.

Synthesis of H-Ala-OiPr HCl

The most prevalent method for synthesizing H-Ala-OiPr HCl is through the Fischer esterification of L-alanine with isopropanol (B130326), facilitated by an acid catalyst.[4] Thionyl chloride (SOCl₂) is commonly employed as it reacts with isopropanol to form hydrogen chloride in situ, which catalyzes the esterification and also provides the chloride counter-ion for the final salt.[4] Variations of this method involve the use of different catalysts and reaction conditions to optimize yield and purity.[5]

Experimental Protocols

Below are detailed methodologies for key synthesis experiments cited in the literature.

Protocol 1: Synthesis using Thionyl Chloride and Alumina Catalyst [5]

This protocol describes a common laboratory-scale synthesis with high yield and purity.

  • Reagent Preparation: In a reaction vessel, add 180 mL of isopropanol and slowly add 5.81 mL of thionyl chloride while stirring. Stir the mixture for 5 minutes.

  • Reaction: To the solution, add 89 g of L-alanine and 10 g of alumina, which acts as a catalyst.

  • Incubation: Stir the suspension at 20°C and then heat to 40°C for 24 hours.

  • pH Adjustment: After the reaction, cool the solution and add 2N HCl dropwise to adjust the pH to 6.0.

  • Concentration: Heat the solution to 45°C for 1 hour and then concentrate under reduced pressure to remove excess isopropanol.

  • Crystallization: Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.

  • Isolation: Stir the mixture to induce crystallization. The resulting solid is collected by centrifugation (e.g., 10 minutes at 3000 r/min) or filtration.

  • Drying: The isolated white crystalline product is dried under vacuum to yield this compound.

Protocol 2: Synthesis via N-Carboxyanhydride Intermediate

This alternative method avoids the use of thionyl chloride by proceeding through a 4-methyl-2,5-oxazolidinedione intermediate.

  • Intermediate Synthesis: L-alanine is first reacted with triphosgene (B27547) to form the N-carboxyanhydride (4-methyl-2,5-oxazolidinedione).

  • Ring Opening and Esterification: The intermediate (115 g) is dissolved in toluene (B28343) (575 g) with an ionic liquid catalyst (46 g) and a strong acidic ion resin (23 g). Isopropanol (72 g) is added, and the mixture is heated to 50°C for 20 hours.

  • Salt Formation: After cooling, the insoluble matter is filtered off. Dry hydrogen chloride gas is bubbled through the filtrate until precipitation of the product is complete.

  • Isolation and Purification: The precipitated white solid is collected by filtration. Recrystallization from isopropanol can be performed to obtain the purified this compound.

Summary of Synthesis Data

The following table summarizes quantitative data from various synthesis protocols, showcasing the impact of different catalysts and conditions on yield and purity.

L-Alanine (g)Isopropanol (mL)Thionyl Chloride (mL)Catalyst (g)Reaction Time (h)Yield (%)Purity (%)Reference
89904.365 (Alumina)2490.8599.1[5]
891355.094.8 (Silicon Dioxide)2492.1399.4[5]
891805.8110 (Alumina)2492.599.4[5]
17.870029None (L-alanine HCl used)Overnight87Not Specified[4]

Characterization of H-Ala-OiPr HCl

The structural integrity and purity of synthesized H-Ala-OiPr HCl are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 85 - 91 °C[2]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A patent provides the following data for H-Ala-OiPr HCl in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.26 - 1.33m9H-CH(CH₃ )₂ and -CH(CH₃ )
3.68 - 3.71m1H-CH (CH₃)
4.97 - 5.04m1H-OCH (CH₃)₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~17-CH(C H₃)
~22-OCH(C H₃)₂
~50-C H(CH₃)
~70-OC H(CH₃)₂
~172C =O

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for H-Ala-OiPr HCl are as follows.

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3100 - 2800N-H stretchAmmonium salt (-NH₃⁺)
2980 - 2850C-H stretchAliphatic
~1740C=O stretchEster
~1580N-H bendAmmonium salt (-NH₃⁺)
~1240C-O stretchEster

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base of H-Ala-OiPr, the protonated molecule [M+H]⁺ is expected.

m/zIon
132.10[C₆H₁₃NO₂ + H]⁺

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows for the synthesis and characterization of H-Ala-OiPr HCl.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product L_Alanine L-Alanine Mixing Mixing & Reaction (40°C, 24h) L_Alanine->Mixing Isopropanol Isopropanol Isopropanol->Mixing SOCl2 Thionyl Chloride SOCl2->Mixing Catalyst Catalyst (e.g., Alumina) Catalyst->Mixing pH_Adj pH Adjustment (2N HCl) Mixing->pH_Adj Concentration Concentration pH_Adj->Concentration Crystallization Crystallization (Diethyl Ether) Concentration->Crystallization Isolation Isolation (Centrifugation) Crystallization->Isolation Drying Drying Isolation->Drying Product H-Ala-OiPr HCl Drying->Product

Caption: General workflow for the synthesis of H-Ala-OiPr HCl.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data & Results Sample Synthesized H-Ala-OiPr HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Analysis Sample->MP Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Identity Verification MS->Identity MP->Purity

Caption: Workflow for the characterization of H-Ala-OiPr HCl.

References

L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine isopropyl ester hydrochloride, with the CAS number 62062-65-1, is a derivative of the non-essential amino acid L-alanine.[1] This white crystalline powder is a versatile chiral building block and a critical intermediate in various fields, most notably in pharmaceutical and biochemical research.[2][3] Its structure, featuring a protected carboxylic acid group as an isopropyl ester and a free amine in the form of a hydrochloride salt, makes it an ideal precursor for complex molecular synthesis. This guide provides a comprehensive overview of its applications, synthesis protocols, and key technical data, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is characterized by its specific physical and chemical properties that are crucial for its application in synthesis and research. It is soluble in water and ethanol.[1]

PropertyValueSource(s)
CAS Number 62062-65-1[4]
Molecular Formula C6H14ClNO2[4]
Molecular Weight 167.63 g/mol [4][5]
Synonyms (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride, H-Ala-OiPr HCl[2]
Appearance White powder or crystal[1][2][4]
Melting Point 60-85°C[5][6]
Purity Typically >98.0%[2]
Optical Rotation +1.0° to +3.0° (c=2, MeOH)[6]
Storage Store in a dry, dark place at room temperature or refrigerated (2-8°C)[7]

Core Applications in Research and Development

The utility of this compound spans several key scientific domains, primarily driven by its chiral nature and its role as a versatile chemical intermediate.

Pharmaceutical Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

  • Antiviral Drugs: It is a crucial building block for the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat chronic Hepatitis C.[8][9] The isopropyl ester moiety is a common prodrug strategy used to enhance the lipophilicity of a molecule, thereby improving its transmembrane absorption and overall bioavailability.[4]

  • Other Therapeutics: It is also utilized in the production of a variety of other drugs, including antipsychotics, antihistamines, and muscle relaxants.[1]

G cluster_0 Drug Delivery Enhancement A Parent Drug (Poor Membrane Permeability) C Prodrug (Enhanced Lipophilicity) A->C Esterification with B L-Alanine Isopropyl Ester Moiety B->C D Cell Membrane C->D Improved Permeation E Active Drug (Released Intracellularly) D->E Hydrolysis by F Esterases F->E

Caption: Role as a prodrug moiety to enhance bioavailability.

Asymmetric and Peptide Synthesis

The inherent chirality of this compound makes it an important chiral synthon in asymmetric synthesis.[4]

  • Chiral Source: It is used to construct complex chiral molecules where specific stereochemistry is essential for biological activity, such as in chiral catalysts or other drug molecules.[4]

  • Peptide Chemistry: In peptide synthesis, it serves as a protected form of the amino acid alanine.[2] The ester group protects the C-terminus, allowing for the controlled, sequential addition of other amino acids to build a specific peptide chain, which is fundamental in the development of new peptide-based drug candidates.[2][3]

Biochemical and Agrochemical Research
  • Enzyme Studies: Researchers use this compound as a substrate for enzymes like esterases or proteases to investigate catalytic mechanisms, explore enzyme function, and identify potential drug targets.[4]

  • Agrochemicals: The compound serves as an intermediate in the synthesis of some herbicides and pesticides.[1] Its derivatives are noted for being easily absorbed by plants with low residual toxicity.[7]

G cluster_B cluster_C cluster_D cluster_E A {L-Alanine Isopropyl Ester HCl|CAS: 62062-65-1} B Pharmaceuticals A->B C Asymmetric Synthesis A->C D Biochemical Research A->D E Agrochemicals A->E B1 Antivirals (Sofosbuvir) B->B1 B2 Peptide Drugs B->B2 C1 Chiral Building Block C->C1 D1 Enzyme Substrate D->D1 E1 Herbicides/Pesticides E->E1

Caption: Key application areas of L-Alanine isopropyl ester HCl.

Synthesis Protocols and Quantitative Data

The synthesis of this compound is primarily achieved through the esterification of L-alanine with isopropanol (B130326). Several methods exist, with variations in reagents and catalysts influencing yield and purity.

Method 1: Synthesis using Thionyl Chloride and Alumina (B75360) Catalyst

This method, detailed in patent literature, aims to reduce the use of corrosive thionyl chloride by employing a reusable catalyst.[9]

Experimental Protocol:

  • Charge a reaction vessel with isopropanol (e.g., 180L) and thionyl chloride (e.g., 5.81L) and stir for 5 minutes.

  • Add L-alanine (e.g., 89 kg) and a catalyst such as alumina (e.g., 10 kg).

  • Stir the mixture at 20°C and then heat to 40°C, maintaining the reaction for 24 hours.

  • After the reaction, cool the solution and dropwise add 2N HCl to adjust the pH to approximately 6.

  • Heat the solution to 45°C for 1 hour, then concentrate the mixture.

  • Cool the concentrate to 25°C and add diethyl ether (e.g., 100L).

  • Stir to induce crystallization.

  • Collect the solid product by centrifugation to obtain this compound.[9]

Method 2: Synthesis using Triphosgene (B27547) and Isopropanol

A novel route involves a ring-closure and subsequent ring-opening mechanism.[10]

Experimental Protocol:

  • React L-alanine as the raw material with triphosgene to induce ring closure, forming 4-methyl-2,5-diketone oxazolidine (B1195125).

  • Add the resulting oxazolidine (e.g., 115g) to a reactor with toluene, an ionic liquid catalyst, and a strong acidic ion resin.

  • Add isopropanol (e.g., 72g) and heat the mixture to 50°C, stirring for 10-20 hours.

  • After the reaction, cool to room temperature and filter to remove insoluble materials.

  • Pass dry hydrogen chloride gas through the filtrate until solid precipitation ceases.

  • Stir for 30 minutes and collect the white solid crude product by filtration.

  • Recrystallize the crude product from isopropanol to obtain pure this compound.[10]

G A Start: L-Alanine, Isopropanol, Thionyl Chloride B Step 1: Esterification Reaction (Catalyst: Alumina, 40°C, 24h) A->B C Step 2: pH Adjustment (Add 2N HCl) B->C D Step 3: Concentration (Solvent Removal) C->D E Step 4: Crystallization (Add Diethyl Ether) D->E F Step 5: Isolation (Centrifugation/Filtration) E->F G End Product: L-Alanine Isopropyl Ester HCl (White Solid) F->G

Caption: General workflow for synthesis via esterification.

Summary of Synthesis Data

The choice of synthesis method can significantly impact the final yield and purity of the product.

Method ReagentsCatalystYieldPuritySource(s)
Isopropanol, Thionyl ChlorideAlumina90.85%99.1%[1][9]
Isopropanol, Thionyl ChlorideAlumina93.7%99.2%[9]
Isopropanol, Thionyl ChlorideAlumina92.5%99.4%[9]
Isopropanol, Thionyl ChlorideSilicon Dioxide92.13%99.4%[9]
Triphosgene, IsopropanolAcidic Ion Resin~83.2%>95%[10]
Isopropanol, TMSClNone mentioned52%Not specified[7]
Isopropanol, SOCl2None mentioned87%Not specified[11]

Conclusion

This compound (CAS 62062-65-1) is a high-value chemical intermediate with indispensable applications in modern drug discovery and organic synthesis. Its role as a key precursor to the antiviral drug Sofosbuvir underscores its importance in pharmaceutical manufacturing. Furthermore, its utility as a chiral building block and a protected amino acid for peptide synthesis provides researchers with a critical tool for developing novel therapeutics and complex molecules. The well-documented synthesis protocols, offering high yields and purity, ensure its continued availability for a wide range of scientific and industrial applications.

References

Physical properties including solubility and melting point of L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of L-Alanine isopropyl ester hydrochloride, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an amino acid derivative used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1][2] A thorough understanding of its physical properties, such as solubility and melting point, is crucial for its application in drug formulation, delivery systems, and synthetic chemistry.[3] This guide summarizes the available data on these properties and provides detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is the hydrochloride salt of the isopropyl ester of L-alanine.[3] Its chemical structure and basic properties are summarized below.

PropertyValueSource
CAS Number 62062-65-1[4]
Molecular Formula C₆H₁₄ClNO₂[4][5]
Molecular Weight 167.63 g/mol [4][5][6][7]
IUPAC Name propan-2-yl (2S)-2-aminopropanoate;hydrochloride[5]
Appearance White to yellow-orange to green powder or crystals[6][7][8]

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[9][10][11] Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range.[9][10]

The experimentally determined melting point for this compound is consistently reported around 85 °C.

Melting Point (°C)PuritySource
85>98.0%[4][6][7]

The capillary method is a standard and widely used technique for determining the melting point of a solid.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9][10]

  • Capillary tubes (sealed at one end)[9][12]

  • Mortar and pestle[13]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[11] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[13]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be trapped inside.[13] Tap the sealed end of the tube on a hard surface to pack the solid down.[13] The packed sample height should be approximately 1-2 mm for accurate results.[13]

  • Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to determine an approximate melting range.[9][10]

  • Accurate Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[10]

    • Heat the block rapidly to a temperature about 20 °C below the expected melting point.[13]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

    • Observe the sample through the eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

  • Replicate Measurements: For accuracy, repeat the measurement with fresh samples at least two more times to obtain consistent values.[10]

Solubility

Solubility is a fundamental property that influences the bioavailability and formulation of active pharmaceutical ingredients.

This compound is generally described as being soluble in water and various organic solvents.[3] However, detailed quantitative solubility data across a range of solvents and temperatures is not widely published in the available literature.

SolventSolubilitySource
WaterSoluble[3][6]
MethanolSoluble (Specific rotation measured in MeOH)[6][8]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[14]

Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of solubility is recommended.

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent, a procedure crucial for Biopharmaceutics Classification System (BCS) based assessments.[15]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[15]

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal time.[15]

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter that does not adsorb the compound.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, spectrophotometry).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the physical properties of this compound.

G cluster_0 Workflow for Physical Property Determination cluster_1 Melting Point Determination cluster_2 Solubility Determination start Start: L-Alanine Isopropyl Ester Hydrochloride Sample prep Sample Preparation: Dry and powderize the sample start->prep mp_load Load capillary tube prep->mp_load For Melting Point sol_saturate Prepare saturated solution (excess solid in solvent) prep->sol_saturate For Solubility mp_heat Heat at 1-2 °C/min mp_load->mp_heat mp_observe Observe and record melting range mp_heat->mp_observe mp_result Result: Melting Point (°C) mp_observe->mp_result sol_equilibrate Equilibrate at constant temperature sol_saturate->sol_equilibrate sol_separate Separate solid and liquid (centrifuge/filter) sol_equilibrate->sol_separate sol_quantify Quantify concentration of supernatant sol_separate->sol_quantify sol_result Result: Solubility (mg/mL) sol_quantify->sol_result

Caption: Experimental workflow for determining the melting point and solubility of a solid chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of L-Alanine isopropyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document outlines the expected spectral parameters, a detailed experimental protocol for acquiring the spectrum, and visual diagrams to illustrate the molecular structure and analytical workflow.

Molecular Structure and Expected 1H NMR Signals

This compound is the hydrochloride salt of the isopropyl ester of L-alanine. The structure contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The presence of the chiral center (Cα) and the prochiral isopropyl group results in diastereotopic protons, leading to more complex splitting patterns than might be anticipated at first glance.

The key proton groups are:

  • The methyl protons of the alanine (B10760859) residue (-CH-CH ₃).

  • The α-proton of the alanine residue (-CH -CH₃).

  • The methine proton of the isopropyl ester group (-O-CH -(CH₃)₂).

  • The two methyl groups of the isopropyl ester (-O-CH-(CH ₃)₂).

  • The protons of the ammonium (B1175870) group (-NH ₃⁺).

The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ammonium groups. The coupling constants (J) provide information about the connectivity of the protons.

Data Presentation: Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These values are based on typical chemical shifts for similar amino acid esters and spin-spin coupling principles. The exact chemical shifts can vary depending on the solvent and concentration used.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Isopropyl -CH₃ (2x)~ 1.25Doublet~ 6.26H
Alanine -CH₃~ 1.60Doublet~ 7.23H
Alanine α-CH~ 4.15Quartet~ 7.21H
Isopropyl -CH~ 5.05Septet~ 6.21H
Ammonium -NH₃⁺~ 8.50Broad Singlet-3H

Experimental Protocol

This section details a standard methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (NH₃⁺). In D₂O, the ammonium protons will exchange with deuterium and will not be observed.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Solvent: D₂O (or other as prepared)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm
    • Number of Scans: 16 to 64 (depending on sample concentration)
    • Relaxation Delay (d1): 2-5 seconds
    • Acquisition Time (aq): ~3-4 seconds

  • Processing Parameters:

    • Apply a Fourier transform to the free induction decay (FID).
    • Phase correct the spectrum manually.
    • Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
    • Integrate the signals.
    • Analyze the multiplicities and coupling constants.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the 1H NMR analysis of this compound.

G Spin-Spin Coupling Network in this compound cluster_alanine Alanine Moiety cluster_ester Isopropyl Ester Moiety H_alpha α-H H_beta β-H₃ H_alpha->H_beta J ≈ 7.2 Hz H_methine CH H_methyl (CH₃)₂ H_methine->H_methyl J ≈ 6.2 Hz

Caption: Spin-spin coupling relationships in this compound.

G Workflow for 1H NMR Spectroscopic Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D E Structure Elucidation / Verification D->E

Caption: A generalized workflow for 1H NMR analysis.

The Pivotal Role of L-Alanine Isopropyl Ester Hydrochloride in Modern Chiral Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride, a derivative of the naturally occurring amino acid L-alanine, has emerged as a critical chiral building block in the landscape of modern organic synthesis. Its inherent chirality, coupled with its versatile reactivity, has positioned it as an indispensable tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams to illuminate its central role in the development of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White crystalline powder[2]
Solubility Soluble in water and ethanol[3]

Synthesis of the Chiral Building Block

The preparation of this compound is a crucial first step, and various methods have been developed to achieve high yields and purity. A common and efficient method involves the esterification of L-alanine with isopropanol (B130326), followed by salt formation with hydrochloric acid.

Experimental Protocol: Synthesis via Thionyl Chloride

A widely employed laboratory-scale synthesis utilizes thionyl chloride as a reagent to facilitate the esterification.

Procedure:

  • Suspend L-alanine (1.0 mol) in isopropanol (90 mL).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (4.36 mL) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours at 40°C under the catalysis of alumina (B75360) (5g).[4]

  • Following the reaction, adjust the pH to 5.5 by the dropwise addition of 2N HCl.[4]

  • Heat the solution to 45°C, then concentrate under reduced pressure.[4]

  • Cool the residue to 25°C and add diethyl ether (100 mL) to induce crystallization.[4]

  • Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data:

ParameterValue
Yield 90.85%
Purity 99.1%

The data presented is based on a specific reported synthesis and may vary depending on experimental conditions.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L_Alanine L-Alanine Esterification Esterification & Salt Formation L_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification ThionylChloride Thionyl Chloride ThionylChloride->Esterification Alumina Alumina (catalyst) Alumina->Esterification pH_Adjustment pH Adjustment with HCl Esterification->pH_Adjustment Concentration Concentration pH_Adjustment->Concentration Crystallization Crystallization with Diethyl Ether Concentration->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct This compound Filtration->FinalProduct

Synthesis of this compound.

Application in the Synthesis of Tenofovir (B777) Alafenamide (TAF)

This compound is a key chiral synthon in the industrial synthesis of Tenofovir Alafenamide (TAF), a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. In this synthesis, it serves to introduce the L-alanine isopropyl ester moiety, which acts as a prodrug to enhance the bioavailability of the active tenofovir.

The synthesis involves the coupling of a phosphonochloridate intermediate with the free base of L-alanine isopropyl ester.

Experimental Protocol: Coupling Reaction in TAF Synthesis

This protocol outlines the coupling step to form the diastereomeric mixture of tenofovir alafenamide.

Procedure:

  • Neutralize this compound (2.1 equiv.) with triethylamine (B128534) (3.6 equiv.) at 10°C for 3 hours to obtain the free base.[5]

  • In a separate vessel, prepare the phosphonochloridate intermediate from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) and phenol, followed by chlorination with a suitable chlorinating agent (e.g., thionyl chloride).[6][7]

  • Add the solution of L-alanine isopropyl ester free base to the phosphonochloridate intermediate at a controlled temperature.

  • The reaction results in a diastereomeric mixture of tenofovir alafenamide.

  • The desired (S,R)-diastereomer is then separated and purified.

Quantitative Data:

ParameterValue
Diastereomeric Excess (de) >99% (after resolution)
Overall Yield 24% (based on starting adenine)
Chemical Purity 99.99%
Chiral Purity 99.99%

Data is based on an improved synthetic process and may vary.[7]

G cluster_start Starting Materials cluster_intermediates Intermediate Preparation cluster_coupling Coupling Reaction cluster_separation Separation & Purification cluster_product Final Product PMPA (R)-PMPA Phosphonochloridate Phosphonochloridate Intermediate PMPA->Phosphonochloridate Phenol Phenol Phenol->Phosphonochloridate ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->Phosphonochloridate L_Ala_Ester_HCl L-Alanine Isopropyl Ester Hydrochloride FreeBase L-Alanine Isopropyl Ester (Free Base) L_Ala_Ester_HCl->FreeBase Base Base (e.g., Triethylamine) Base->FreeBase Coupling Diastereoselective Coupling Phosphonochloridate->Coupling FreeBase->Coupling Resolution Diastereomeric Resolution Coupling->Resolution Purification Purification Resolution->Purification TAF Tenofovir Alafenamide (TAF) Purification->TAF

Synthesis of Tenofovir Alafenamide (TAF).

Role in the Synthesis of Sofosbuvir (B1194449)

Another landmark application of this compound is in the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat Hepatitis C. In this context, it is a crucial component of the phosphoramidate (B1195095) prodrug moiety, which is essential for the drug's mechanism of action.

The synthesis involves the in-situ preparation of a phosphorylation reagent from phenyl dichlorophosphate (B8581778) and L-alanine isopropyl ester, which then reacts with a protected nucleoside.

Experimental Protocol: Phosphorylation in Sofosbuvir Synthesis

This protocol describes the formation of the key phosphoramidate linkage.

Procedure:

  • Prepare the L-alanine isopropyl ester free base from its hydrochloride salt.

  • In a separate reactor, dissolve phenyl phosphorodichloridate in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -60°C).[8]

  • Slowly add a solution of the L-alanine isopropyl ester free base to the phenyl phosphorodichloridate solution, followed by the addition of a base such as triethylamine.[8] This forms the reactive phosphorylating agent, (2S)-isopropyl-2-((chloro(phenoxy)phosphoryl)amino)propanoate, in situ.

  • This reagent is then reacted with a protected uridine (B1682114) derivative to form the phosphoramidate linkage.

  • Subsequent deprotection steps yield the final Sofosbuvir product.

Quantitative Data:

ParameterValue
Diastereomeric Ratio 92:8 (in favor of the desired product)
Yield High (specifics vary by patented process)

The diastereomeric ratio is highly dependent on the protecting groups on the nucleoside.[9]

G cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Phosphorylation cluster_workup Final Steps cluster_product Final Product Phenyl_Dichlorophosphate Phenyl Dichlorophosphate Phosphorylating_Agent In-situ formation of Phosphorylating Agent Phenyl_Dichlorophosphate->Phosphorylating_Agent L_Ala_Ester L-Alanine Isopropyl Ester L_Ala_Ester->Phosphorylating_Agent Protected_Nucleoside Protected Uridine Derivative Phosphorylation Diastereoselective Phosphorylation Protected_Nucleoside->Phosphorylation Phosphorylating_Agent->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Sofosbuvir Sofosbuvir Deprotection->Sofosbuvir

Synthesis of Sofosbuvir.

Conclusion

This compound has cemented its position as a cornerstone in the field of asymmetric synthesis. Its utility in the construction of complex, life-saving pharmaceuticals like Tenofovir Alafenamide and Sofosbuvir underscores its importance. The ability to introduce a specific stereocenter with high fidelity makes it an invaluable asset for medicinal chemists and process development scientists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like this compound is set to expand, driving innovation in drug discovery and development for years to come.

References

Purity Specifications for L-Alanine Isopropyl Ester Hydrochloride in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral medications like tenofovir (B777) alafenamide. Its purity is of paramount importance as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.[1] This technical guide provides an in-depth overview of the purity specifications, analytical methodologies, and potential impurities associated with this compound for its application in pharmaceutical research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, analysis, and use in synthesis.

PropertyValueReference
Synonyms (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride, L-Ala-OiPr·HCl[2][3]
CAS Number 62062-65-1[2]
Molecular Formula C6H13NO2·HCl[2]
Molecular Weight 167.63 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 85 °C[4]
Solubility Soluble in water and organic solvents[2]
Storage Conditions Store at 0-8 °C, though some suppliers recommend < -15°C in a well-closed container. It is noted to be hygroscopic.[2][4][5]

Purity Specifications and Impurity Profile

The purity of this compound is typically expected to be high, often stated as ≥98% or >99%.[2][3][6] However, for pharmaceutical applications, a more detailed specification of impurities is required. These are broadly categorized into related substances (including enantiomeric purity), residual solvents, heavy metals, and water content.

Related Substances

Related substances include impurities from the synthesis process and degradation products. Key impurities of concern are the D-enantiomer and other amino acid esters.

ImpurityTypical LimitSignificance
D-Alanine isopropyl ester hydrochloride Enantiomeric purity is critical. Specific limits are determined by the downstream API requirements.The presence of the D-enantiomer can lead to the formation of chiral impurities in the final drug substance, which may have different pharmacological or toxicological profiles.[7]
L-Alanine methyl ester hydrochloride To be controlled and quantified.A potential process-related impurity from the use of methanol.
L-Alanine ethyl ester hydrochloride To be controlled and quantified.A potential process-related impurity from the use of ethanol.
Unreacted L-Alanine To be controlled.A starting material that may remain if the reaction is incomplete.
General Purity and Other Specifications
ParameterSpecification
Assay (by Titration) >98.0%
Purity (by qNMR) >98.0%
Specific Rotation [α]20/D +1.0 to +3.0 deg (c=2, MeOH)
Water Content Typically controlled to a low percentage.
Residual Solvents Must comply with ICH Q3C guidelines.
Heavy Metals Must comply with pharmacopeial limits (e.g., USP <231>, EP 2.4.8).

Analytical Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and related substances of this compound.[8]

HPLC Method for Related Substances

This method is designed to separate and quantify impurities such as L-alanine methyl ester and L-alanine ethyl ester.[8]

ParameterCondition
Chromatographic Column Octadecyl bonded silica (B1680970) gel (C18)
Mobile Phase A gradient elution using a buffer (e.g., 0.02mol/L potassium dihydrogen phosphate, pH 8.0) and an organic modifier (e.g., acetonitrile).[9]
Ion Pair Reagent Sodium heptanesulfonate may be used.[8]
Detection Wavelength UV detection, typically in the range of 190-400 nm, with specific methods using 210 nm.[9][8]
Flow Rate 1.2–1.5 mL/min, with 1.3 mL/min being a preferred rate.[9]
Column Temperature 25–35 °C, with 30 °C being a preferred temperature.[9]
Diluent 25% acetonitrile (B52724) in water.[8]
HPLC Method for Enantiomeric Purity

Determining the enantiomeric purity is crucial. This often requires a chiral separation method, which may involve derivatization.[7]

ParameterCondition
Derivatization Reagent o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) to form diastereomeric derivatives.[7]
Chromatographic Column 5-fluorophenyl column.[7]
Mobile Phase Gradient elution with 0.1% trifluoroacetic acid in water and methanol.[7]
Detection Wavelength UV detection at 333 nm for the diastereomeric derivatives.[7]

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Preparation of this compound solution: Accurately weigh about 10mg of this compound.

  • Place it in a 10ml volumetric flask.

  • Add the diluent (e.g., 25% acetonitrile in water) to dissolve the sample.

  • Dilute to the mark with the diluent and mix well.[8]

Forced Degradation Studies

To understand the stability of the compound and identify potential degradation products, forced degradation studies are performed.

  • Acidic Condition: Dissolve approximately 50 mg of the sample in a 5ml volumetric flask with 2.5ml of 0.1mol/L hydrochloric acid solution. Let it stand at room temperature for 4 hours, then dilute to the mark with 0.1mol/L sodium hydroxide (B78521).[8]

  • Alkaline Condition: Dissolve approximately 50 mg of the sample in a 5ml volumetric flask with 2.5ml of 0.1mol/L sodium hydroxide solution. Let it stand at room temperature for 4 hours, then dilute to the mark with 0.1mol/L hydrochloric acid.[8]

Synthesis and Potential Impurities

This compound is typically synthesized via the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by salt formation with hydrochloric acid.[10][11]

Synthesis_Pathway L_Alanine L-Alanine Esterification Esterification L_Alanine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Acid Catalyst (e.g., Thionyl Chloride) Acid_Catalyst->Esterification L_Alanine_Ester L-Alanine Isopropyl Ester Esterification->L_Alanine_Ester Salt_Formation Salt Formation L_Alanine_Ester->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product L-Alanine Isopropyl Ester Hydrochloride Salt_Formation->Final_Product

Caption: Synthesis pathway of this compound.

This synthesis process can lead to several potential impurities that need to be monitored and controlled.

Impurity_Sources cluster_starting_materials Starting Materials cluster_process Synthesis Process cluster_impurities Resulting Impurities D_Alanine D-Alanine in L-Alanine Enantiomeric_Impurity D-Alanine Isopropyl Ester HCl D_Alanine->Enantiomeric_Impurity Carries through synthesis Incomplete_Reaction Incomplete Reaction Unreacted_SM Unreacted L-Alanine Incomplete_Reaction->Unreacted_SM Side_Reactions Side Reactions Solvent_Impurities Solvent Impurities (e.g., Methanol, Ethanol) Other_Esters Methyl/Ethyl Esters Solvent_Impurities->Other_Esters Purity_Analysis_Workflow Start Receive L-Alanine Isopropyl Ester HCl Sample Physicochemical Physicochemical Tests (Appearance, Solubility) Start->Physicochemical Identification Identification (e.g., IR, NMR) Start->Identification Assay Assay (Titration) Physicochemical->Assay HPLC_Purity HPLC for Related Substances Identification->HPLC_Purity Assay->HPLC_Purity HPLC_Chiral HPLC for Enantiomeric Purity HPLC_Purity->HPLC_Chiral Water_Content Water Content (Karl Fischer) HPLC_Chiral->Water_Content Residual_Solvents Residual Solvents (GC) Water_Content->Residual_Solvents Heavy_Metals Heavy Metals Residual_Solvents->Heavy_Metals Report Generate Certificate of Analysis Heavy_Metals->Report

References

L-Alanine isopropyl ester hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to L-Alanine Isopropyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, this compound is a crucial amino acid derivative. Its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-HCV drug sofosbuvir, makes a thorough understanding of its properties and handling essential. This document provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Properties and Data

This compound is the hydrochloride salt of the isopropyl ester of L-alanine. It is a white crystalline powder utilized as a chiral building block and a vital intermediate in pharmaceutical synthesis.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₂·HCl or C₆H₁₄ClNO₂[1][2][3][4]
Molecular Weight 167.63 g/mol [1][2][3][4][5]
CAS Number 62062-65-1[1][2][3]
Appearance White crystalline powder[1]
Melting Point 85 °C[3]
Purity Typically ≥98%[1][5][6]
Storage Conditions 0-8 °C or below -15°C[1][3]

Molecular Structure and Composition

The molecule consists of an L-alanine core, which is esterified with isopropanol (B130326) and subsequently forms a salt with hydrochloric acid. This structure is fundamental to its utility in stereospecific synthesis.

cluster_main This compound L_Alanine L-Alanine Final_Product L-Alanine Isopropyl Ester Hydrochloride L_Alanine->Final_Product Esterification Isopropanol Isopropanol Isopropanol->Final_Product HCl Hydrochloric Acid HCl->Final_Product Salt Formation

Caption: Relationship between the constituent parts of the final molecule.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use and quality control.

Synthesis Protocol: Esterification of L-Alanine

A common and direct method for synthesizing this compound is through the esterification of L-alanine with isopropanol, catalyzed by an acid, followed by salt formation.

Objective: To synthesize this compound.

Materials:

  • L-alanine

  • Isopropanol

  • Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl)

  • Alumina (as catalyst, optional)

  • Diethyl ether

  • 2N HCl solution

Procedure:

  • Reaction Setup: In a reaction vessel, combine isopropanol and a small amount of thionyl chloride. Stir the mixture for approximately 5 minutes.[6]

  • Addition of L-alanine: Add L-alanine to the mixture. If using a catalyst like alumina, it should be added at this stage.[6]

  • Reaction: Stir the suspension at room temperature (e.g., 20°C) and then maintain the temperature at 40°C for 24 hours.[6] Another protocol suggests heating the reaction mixture to reflux (80-85°C) for 4 hours.[4]

  • pH Adjustment and Salt Formation: After the initial reaction, cool the solution and add 2N HCl dropwise to adjust the pH to an acidic value (e.g., 5.5-6.0).[6]

  • Concentration: Heat the solution to approximately 45°C and concentrate it to reduce the volume.[6]

  • Crystallization: Cool the concentrated solution to room temperature (20-25°C). Add diethyl ether and stir for several hours to induce crystallization.[6]

  • Isolation: Collect the resulting crystals by centrifugation or filtration. The isolated product is this compound.[6] A reported yield for this method is approximately 90-94% with a purity of over 99%.[6]

cluster_synthesis Synthesis Workflow start Start step1 Mix Isopropanol and Thionyl Chloride start->step1 end End step2 Add L-Alanine and Catalyst step1->step2 step3 React at 40°C for 24 hours step2->step3 step4 Adjust pH with 2N HCl step3->step4 step5 Concentrate Solution at 45°C step4->step5 step6 Cool and Add Ether for Crystallization step5->step6 step7 Isolate Crystals by Centrifugation step6->step7 step7->end

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of this compound and to quantify related impurities, such as the corresponding methyl and ethyl esters.[7]

Objective: To determine the presence of related substance impurities in an this compound sample.

Chromatographic Conditions:

  • Column: Octadecyl bonded silica (B1680970) gel column (C18).[7]

  • Mobile Phase: A suitable mobile phase containing an ion pair reagent. Sodium heptanesulfonate is a commonly used reagent.[7]

  • Detection: UV detection, with scanning between 190nm to 400nm to select the optimal wavelength.[7]

  • Diluent: A mixture of acetonitrile (B52724) and water (e.g., 25% acetonitrile in water).[7]

Procedure:

  • Standard and Sample Preparation:

    • Blank Solution: Prepare the diluent to be used as a blank.[7]

    • Sample Solution: Accurately weigh about 10mg of the this compound sample, dissolve it in the diluent in a 10ml volumetric flask, and dilute to the mark.[7]

  • Chromatographic Run:

    • Inject the blank solution to establish a baseline.

    • Inject the prepared sample solution into the HPLC system.

  • Data Analysis:

    • Record the chromatogram and identify the peaks corresponding to this compound and any impurities.

    • The method allows for the rapid separation and detection of related substances, enabling accurate determination of impurity content.[7]

Applications in Drug Development and Research

This compound is a versatile compound with significant applications in the pharmaceutical and biochemical fields.[1]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of numerous bioactive molecules, including antiviral drugs and agrochemicals.[1] Its structure is integral to creating molecules with specific stereochemistry, which is often crucial for therapeutic efficacy.

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides.[1]

  • Drug Formulation: Due to its high solubility in both water and organic solvents, it is an ideal candidate for use in drug formulation and delivery systems to enhance the bioavailability of active ingredients.[1]

  • Biotechnology: The compound is also used in cell culture media to provide essential nutrients for the growth of various cell lines in biological research.[1]

References

Discovery and significance of L-Alanine isopropyl ester hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester hydrochloride has emerged as a critical building block in medicinal chemistry, primarily revolutionizing the development of antiviral therapeutics. Its incorporation into phosphoramidate (B1195095) prodrugs, famously known as ProTides, has successfully addressed the long-standing challenge of poor oral bioavailability of nucleotide analogs. This technical guide delves into the discovery, synthesis, and profound significance of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of its role in key therapeutic pathways.

Introduction: The Genesis of a Crucial Intermediate

The discovery and application of this compound are intrinsically linked to the broader evolution of prodrug strategies designed to enhance the therapeutic efficacy of polar drug molecules, particularly nucleotide analogs.[1][2][3] Nucleotide analogs are potent antiviral and anticancer agents, but their inherent negative charge at physiological pH severely limits their cell permeability and oral absorption.[4] The "ProTide" approach, a phosphoramidate prodrug strategy, was developed to mask the phosphate (B84403)/phosphonate group, thereby creating a more lipophilic molecule capable of passive diffusion across cell membranes.[5][6]

Within this framework, the selection of the amino acid ester moiety is critical for the prodrug's stability and its subsequent intracellular activation. L-alanine was identified as a preferred amino acid due to its small, non-polar side chain and its recognition by cellular enzymes.[5] The isopropyl ester, in particular, strikes a crucial balance between sufficient lipophilicity to aid absorption and appropriate lability to ensure efficient cleavage by intracellular esterases, releasing the active drug.[7] This strategic combination has been instrumental in the success of blockbuster antiviral drugs like Sofosbuvir and Tenofovir (B777) Alafenamide.[8][9]

Synthesis of this compound: Methodologies and Quantitative Analysis

The synthesis of this compound is a well-established process, with several methodologies optimized for high yield and purity. The most common approach involves the esterification of L-alanine with isopropanol (B130326), typically catalyzed by an acid chloride like thionyl chloride (SOCl₂).[10][11]

Representative Synthesis Protocols

Protocol 1: Thionyl Chloride Mediated Esterification with Alumina (B75360) Catalysis [10]

  • Combine 180 L of isopropanol and 5.81 L of thionyl chloride in a reaction vessel and stir for 5 minutes.

  • Add 89 kg of L-alanine and 10 kg of alumina as a catalyst.

  • Stir the mixture at 20°C and then heat to 40°C for 24 hours.

  • After the reaction, cool the solution and dropwise add 2N HCl to adjust the pH to 6.

  • Heat the solution to 45°C for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrate to 25°C and add 100 L of diethyl ether.

  • Stir to induce crystallization.

  • Centrifuge the suspension at 3000 r/min for 10 minutes to collect the crystalline product.

  • Dry the product to obtain this compound.

Protocol 2: Alternative Catalyst and Crystallization Conditions [10]

  • To a reaction vessel, add 135 ml of isopropanol and 5.09 ml of thionyl chloride and stir for 5 minutes.

  • Add 89 g of L-alanine (1 mol) and 4.8 g of silicon dioxide as a catalyst.

  • Stir the mixture at 15°C and then maintain the reaction at 40°C for 24 hours.

  • Cool the resulting solution and adjust the pH to 5 by the dropwise addition of 2N HCl.

  • Heat to 45°C for 1 hour.

  • Concentrate the solution.

  • Cool to 20°C and add 100 ml of diethyl ether.

  • Stir and crystallize at 2800 r/min, followed by centrifugation for 10 minutes to isolate the product.

Quantitative Data Summary
ParameterProtocol 1[10]Protocol 2[10]Alternative Protocol[10]
L-Alanine 89 kg89 g (1 mol)89 g (1 mol)
Isopropanol 180 L135 ml90 ml
Thionyl Chloride 5.81 L5.09 ml4.36 ml
Catalyst 10 kg Alumina4.8 g Silicon Dioxide5 g Alumina
Final pH 655.5
Product Mass 166.27 kg155.67 g153.89 g
Purity 99.2%99.4%99.1%
Yield 93.7%92.13%90.85%
Characterization Data
  • Appearance: White crystalline powder.[12]

  • 1H NMR (CDCl₃, 500MHz): δ: 1.26-1.33 (9H, m), 3.68-3.71 (1H, m), 4.97-5.04 (1H, m).[13]

  • FAB-MS (m/z): 132 (M-HCl+H)+.[13]

  • HPLC Analysis: An established HPLC method with pre-column online derivatization using o-phthalaldehyde (B127526) (OPA) can be used to determine related substances and impurities.[14][15] A typical method utilizes a C18 column with a gradient elution system and UV detection at around 210 nm.[16]

Significance in Medicinal Chemistry: A Gateway to Oral Antivirals

The primary significance of this compound lies in its role as a key component of phosphoramidate prodrugs, which have transformed the treatment of viral diseases like Hepatitis C and HIV.

Overcoming Bioavailability Barriers

Amino acid ester prodrugs significantly enhance the oral absorption of parent drugs by increasing their lipophilicity and by utilizing cellular transport mechanisms.[17][18][] The L-alanine isopropyl ester moiety effectively masks the negatively charged phosphate group of nucleotide analogs, facilitating their passive diffusion across the intestinal epithelium and into target cells.[4]

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Polar_Nucleotide_Analog Polar Nucleotide Analog (Poor Absorption) Intestinal_Epithelium Intestinal Epithelium Polar_Nucleotide_Analog->Intestinal_Epithelium Low Permeability ProTide Lipophilic ProTide (Enhanced Absorption) ProTide->Intestinal_Epithelium Passive Diffusion Active_Drug Active Drug in Circulation Intestinal_Epithelium->Active_Drug

Figure 1: Overcoming the Bioavailability Barrier.
Case Study 1: Sofosbuvir (Hepatitis C)

Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[8][20][21] It is a phosphoramidate prodrug where the L-alanine isopropyl ester moiety is crucial for its oral bioavailability and delivery to hepatocytes.[9]

Intracellular Activation Pathway of Sofosbuvir:

  • Ester Hydrolysis: Once inside the hepatocyte, the carboxylate ester of the L-alanine isopropyl ester moiety is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[8]

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[8]

  • Phosphorylation: The resulting monophosphate is subsequently phosphorylated by cellular kinases to the active triphosphate form, GS-461203.[8][22]

  • Chain Termination: GS-461203 acts as a chain terminator when incorporated into the nascent HCV RNA by the NS5B polymerase, thus halting viral replication.[20][21]

G Sofosbuvir Sofosbuvir (ProTide) Intermediate_1 Alanine-Phosphoramidate Intermediate Sofosbuvir->Intermediate_1 CatA / CES1 Monophosphate Uridine Monophosphate Analog Intermediate_1->Monophosphate HINT1 Diphosphate Diphosphate Analog Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (GS-461203) Diphosphate->Triphosphate Kinases HCV_RNA_Replication HCV RNA Replication Triphosphate->HCV_RNA_Replication Inhibition Inhibition Inhibition->HCV_RNA_Replication G TAF Tenofovir Alafenamide (TAF) TFV_Alanine Tenofovir-Alanine Conjugate TAF->TFV_Alanine CatA (in PBMCs) CES1 (in Hepatocytes) Tenofovir Tenofovir (TFV) TFV_Alanine->Tenofovir TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Kinase TFV_DP Active Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Kinase HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition Inhibition Inhibition->HIV_RT G Synthesis Synthesis of L-Alanine Isopropyl Ester HCl Coupling Coupling with Phosphorodichloridate and Nucleoside Analog Synthesis->Coupling Purification Purification and Characterization (HPLC, NMR, MS) Coupling->Purification In_Vitro_Assay In Vitro Antiviral Assay (e.g., EC50 determination) Purification->In_Vitro_Assay Cellular_Metabolism Cellular Metabolism Studies (Intracellular Triphosphate Formation) In_Vitro_Assay->Cellular_Metabolism In_Vivo_Studies In Vivo Pharmacokinetic and Efficacy Studies Cellular_Metabolism->In_Vivo_Studies

References

Methodological & Application

Protocol for using L-Alanine isopropyl ester hydrochloride in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptides by assembling amino acids on an insoluble resin support. The most prevalent strategy, Fmoc/tBu SPPS, relies on the use of N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are sequentially coupled to a growing peptide chain. This document provides a detailed protocol for standard Fmoc-SPPS and clarifies the role of specific amino acid derivatives, such as L-Alanine isopropyl ester hydrochloride, in the broader context of peptide and pharmaceutical chemistry.

Section 1: The Role of this compound

This compound is a derivative of the amino acid L-alanine. It is a chiral building block used as an intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1][2][3] In this compound, the amino group is unprotected (present as a hydrochloride salt), while the carboxylic acid group is protected as an isopropyl ester.

It is crucial to note that This compound is not a standard building block for direct use in the iterative coupling cycles of conventional C-to-N solid-phase peptide synthesis (SPPS) . Standard SPPS protocols require the incoming amino acid to have a protected N-terminus (e.g., with Fmoc or Boc) and a free carboxylic acid for activation and coupling.

Potential applications of this compound in organic synthesis include:

  • Pharmaceutical Synthesis : It serves as a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[4][5]

  • Solution-Phase Peptide Synthesis : In solution-phase synthesis, amino acid esters are used to protect the C-terminus while the N-terminus is coupled with a protected amino acid.[6][7]

  • Synthesis of Unnatural Amino Acids : It can be a starting material for the synthesis of more complex or modified amino acid derivatives that are later incorporated into peptides.

  • Chiral Pool Synthesis : As a readily available chiral molecule, it is used in asymmetric synthesis to introduce a specific stereocenter.[8]

Section 2: Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.

Materials and Reagents
  • Resin : Pre-loaded Wang or 2-chlorotrityl chloride resin with the first C-terminal amino acid.

  • Fmoc-protected amino acids : 3-5 equivalents per coupling.

  • Solvents : Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine (B6355638).

  • Coupling Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base : Diisopropylethylamine (DIPEA).

  • Deprotection Solution : 20% (v/v) piperidine in DMF.

  • Washing Solvents : DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail : e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing : Cold diethyl ether.

Experimental Workflow

The SPPS cycle consists of three main stages: deprotection, activation/coupling, and washing. This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Workflow cluster_cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final Amino Acid Coupled FinalWash Final Wash (DMF, DCM, MeOH) FinalDeprotection->FinalWash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitation & Wash with Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End Lyophilized Peptide Purification->End

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol

Resin Swelling:

  • Place the resin in a reaction vessel.

  • Add DMF and allow the resin to swell for at least 30 minutes.

  • Drain the solvent.

Fmoc Deprotection:

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the deprotection step for another 5-10 minutes.

  • Drain the solution.

Washing after Deprotection:

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times).

  • Wash the resin with DMF (2-3 times).

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

  • Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed.

Washing after Coupling:

  • Drain the reaction solution.

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times).

Repeat the Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin thoroughly with DMF, followed by DCM, and finally methanol, then dry the resin under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Filter the solution to separate the resin, collecting the filtrate which contains the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 3: Data Presentation

The efficiency of the coupling step is critical for the overall success of the peptide synthesis. Below is a table summarizing typical coupling efficiencies for standard Fmoc-amino acids with common coupling reagents.

Coupling ReagentTypical Coupling TimeTypical Coupling Efficiency (%)Notes
HBTU/DIPEA30-60 min> 99.5One of the most common and effective coupling reagents.
HATU/DIPEA20-45 min> 99.8Highly efficient, especially for sterically hindered amino acids.
DIC/HOBt60-120 min> 99.0A carbodiimide-based method; Dicyclohexylurea (DCU) byproduct is insoluble.
DIC/Oxyma60-120 min> 99.2An alternative to HOBt with improved safety and efficiency.

Note: Efficiencies can vary depending on the specific amino acid sequence, resin, and reaction conditions.

Section 4: Logical Relationships in Fmoc-SPPS

The choice of protecting groups and cleavage strategy is logically linked to the desired final peptide and the chemistry of its constituent amino acids.

Logical_Relationships Peptide_Sequence Desired Peptide Sequence C_Terminus C-Terminus (Acid or Amide) Peptide_Sequence->C_Terminus Side_Chains Amino Acid Side Chains Peptide_Sequence->Side_Chains Resin_Choice Resin Choice (e.g., Wang, Rink Amide) C_Terminus->Resin_Choice Protecting_Groups Side-Chain Protecting Groups (e.g., tBu, Trt, Boc) Side_Chains->Protecting_Groups Cleavage_Cocktail Cleavage Cocktail Composition Resin_Choice->Cleavage_Cocktail determines cleavage conditions Final_Peptide Final Purified Peptide Resin_Choice->Final_Peptide Protecting_Groups->Cleavage_Cocktail determines scavengers needed Cleavage_Cocktail->Final_Peptide

Figure 2: Decision logic for selecting reagents in Fmoc-SPPS.

References

Application Notes & Protocols: H-Ala-OiPr HCl as a Key Intermediate in the Synthesis of Antiviral APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl) as a critical pharmaceutical intermediate in the synthesis of several potent antiviral Active Pharmaceutical Ingredients (APIs). The unique structural characteristics of H-Ala-OiPr HCl make it an essential building block for creating phosphoramidate (B1195095) prodrugs, which enhance the bioavailability and cellular uptake of nucleotide analogues. This document outlines the synthetic applications, experimental protocols, and mechanisms of action for APIs synthesized using this versatile intermediate.

Introduction to H-Ala-OiPr HCl in Prodrug Synthesis

This compound is a chiral amino acid derivative widely employed in the pharmaceutical industry.[1][2] Its primary application lies in the formation of phosphoramidate prodrugs, a strategy to mask the negative charges of a phosphate (B84403) or phosphonate (B1237965) group in a nucleotide or nucleoside analogue. This modification increases the lipophilicity of the drug, facilitating its passive diffusion across cell membranes. Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the active phosphorylated form of the drug. H-Ala-OiPr HCl provides the L-alanine isopropyl ester fragment, which is a common promoiety in several clinically approved antiviral drugs.[3][4]

Application in the Synthesis of Key Antiviral APIs

H-Ala-OiPr HCl is a crucial intermediate for the synthesis of the following antiviral APIs:

  • Remdesivir (GS-5734): A broad-spectrum antiviral agent, initially developed for Hepatitis C and Ebola, which gained prominence as the first FDA-approved drug for the treatment of COVID-19.[5][6]

  • Sofosbuvir (B1194449) (GS-7977): A cornerstone in the treatment of Hepatitis C Virus (HCV) infection, acting as a potent inhibitor of the viral RNA polymerase.[7][8]

  • Tenofovir (B777) Alafenamide (TAF): A nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and chronic Hepatitis B infection, with an improved safety profile over its predecessor, Tenofovir Disoproxil Fumarate (TDF).[9][10]

The incorporation of the L-alanine isopropyl ester moiety from H-Ala-OiPr HCl is a key step in the synthesis of the phosphoramidate prodrug structure of these APIs.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of antiviral APIs utilizing H-Ala-OiPr HCl.

APIKey Reaction StepStarting MaterialsReagents/SolventsYieldPurityReference
Remdesivir PhosphoramidationGS-441524, (Sp)-2-ethylbutyl 2-((perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninatetert-Butylmagnesium chloride, THF~45% (of the desired diastereomer)>99% (diastereomerically pure after crystallization)[11]
Remdesivir One-pot Synthesis from protected GS-441524DMAM-protected GS-441524, Phenyl(2-ethylbutoxy-L-alaninyl) phosphorochloridatetert-Butylmagnesium chloride, Pyridine, Acetic acid, Ethanol (B145695)85% (overall)99.4% (HPLC)[5][12]
Sofosbuvir Phosphoramidate Coupling2'-Deoxy-2'-fluoro-2'-C-methyluridine derivative, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoateN-Methylimidazole, Dichloromethane97.5%Not specified[13][14]
Tenofovir Alafenamide Phosphonamidate Formation(R)-9-[2-(Phenoxylphosphonomethoxy)propyl]adenine, L-Alanine isopropyl esterThionyl chloride, Toluene (B28343), Triethylamine (B128534)24% (overall from adenine)99.99%[15]

Experimental Protocols

The synthesis of the key phosphoramidate fragment, (S)-isopropyl 2-((aryloxy)(phenoxy)phosphoryl)amino)propanoate, is a critical preliminary step.

Protocol:

  • Suspend this compound (H-Ala-OiPr HCl) in a suitable aprotic solvent (e.g., Dichloromethane) at a low temperature (-78 °C).

  • Add triethylamine (Et₃N) to neutralize the hydrochloride and liberate the free amine.

  • Slowly add a solution of aryl dichlorophosphate (B8581778) (e.g., phenyl dichlorophosphate) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction, wash with brine, and dry the organic layer.

  • Purify the resulting phosphoramidate product by column chromatography.[4]

This protocol outlines a highly efficient, three-step synthesis of Remdesivir starting from the nucleoside analogue GS-441524.[5][12]

Step 1: Protection of GS-441524

  • To a solution of GS-441524 in pyridine, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, the protected intermediate is used directly in the next step without further purification.

Step 2: Phosphoramidation

  • Prepare the phosphoramidate reagent by reacting phenyl dichlorophosphate with 2-ethylbutanol and subsequently with L-alanine isopropyl ester.

  • To the solution of the protected GS-441524, add the prepared phosphoramidate reagent and tert-butylmagnesium chloride in THF.

  • Stir the reaction at room temperature.

Step 3: Deprotection

  • After the phosphoramidation is complete, add acetic acid and ethanol to the reaction mixture.

  • Heat the mixture to 50°C and stir for 18 hours to remove the protecting groups.

  • Concentrate the mixture and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purify the crude product by chromatography to yield Remdesivir.

This protocol describes the key phosphoramidate coupling step in the synthesis of Sofosbuvir.[13]

  • Dissolve the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate in an anhydrous aprotic solvent such as dichloromethane.

  • Add N-methylimidazole to the solution.

  • Cool the mixture to 0°C.

  • Slowly add a solution of (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (prepared from H-Ala-OiPr HCl) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Sofosbuvir by column chromatography.

The following protocol outlines the synthesis of Tenofovir Alafenamide from a tenofovir intermediate.[15]

  • Prepare the intermediate (R)-9-[2-(phenoxylphosphonomethoxy)propyl]adenine.

  • React this intermediate with thionyl chloride in toluene to form the corresponding phosphorochloridate.

  • In a separate vessel, suspend this compound in toluene and add triethylamine to liberate the free base.

  • Add the solution of L-alanine isopropyl ester to the phosphorochloridate intermediate.

  • Stir the reaction at room temperature until completion.

  • After the reaction, filter the mixture and concentrate the filtrate.

  • Purify the crude Tenofovir Alafenamide by crystallization.

Signaling Pathways and Experimental Workflows

Remdesivir is a prodrug that is metabolized in the host cell to its active triphosphate form. This active metabolite acts as an ATP analog and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[1][3][16]

Remdesivir_Mechanism Remdesivir Remdesivir (Prodrug) Metabolism Metabolism Remdesivir->Metabolism Remdesivir_TP Remdesivir Triphosphate (Active Metabolite) Metabolism->Remdesivir_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp Binds to Active Site Inhibition Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Inhibition->RNA_Synthesis Delayed Chain Termination

Caption: Mechanism of action of Remdesivir.

Sofosbuvir, a prodrug, is converted to its active uridine (B1682114) triphosphate analog, which is incorporated into the HCV RNA chain by the NS5B polymerase, leading to chain termination.[7][17]

Sofosbuvir_Mechanism Sofosbuvir Sofosbuvir (Prodrug) Metabolism Metabolism Sofosbuvir->Metabolism Sofosbuvir_TP Sofosbuvir Triphosphate (Active Uridine Analog) Metabolism->Sofosbuvir_TP NS5B HCV NS5B RNA Polymerase Sofosbuvir_TP->NS5B Incorporation Termination Chain Termination RNA_Replication HCV RNA Replication NS5B->RNA_Replication Mediates Termination->RNA_Replication

Caption: Mechanism of action of Sofosbuvir.

TAF is a prodrug of tenofovir. After entering the cell, it is converted to tenofovir, which is then phosphorylated to the active tenofovir diphosphate. This active form inhibits the viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[10][18]

TAF_Mechanism TAF Tenofovir Alafenamide (TAF) Conversion Conversion to Tenofovir TAF->Conversion Phosphorylation Phosphorylation Conversion->Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active Form) Phosphorylation->Tenofovir_DP RT Viral Reverse Transcriptase (RT) Tenofovir_DP->RT Competitive Inhibition Inhibition Inhibition DNA_Synthesis Viral DNA Synthesis RT->DNA_Synthesis Catalyzes Inhibition->DNA_Synthesis Chain Termination

Caption: Mechanism of action of Tenofovir Alafenamide.

The following diagram illustrates a generalized workflow for the synthesis of antiviral phosphoramidate prodrugs using H-Ala-OiPr HCl as a key intermediate.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_api_synthesis API Synthesis H_Ala_OiPr H-Ala-OiPr HCl Phosphoramidate_Intermediate Phosphoramidate Intermediate H_Ala_OiPr->Phosphoramidate_Intermediate Phosphorus_Reagent Phosphorus Reagent (e.g., Phenyl dichlorophosphate) Phosphorus_Reagent->Phosphoramidate_Intermediate Coupling Coupling Reaction Phosphoramidate_Intermediate->Coupling Nucleoside_Analog Nucleoside/Nucleotide Analog Nucleoside_Analog->Coupling Crude_API Crude API Coupling->Crude_API Purification Purification Crude_API->Purification Final_API Final API Purification->Final_API

Caption: General workflow for API synthesis.

References

Step-by-step synthesis of Sofosbuvir using L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed, step-by-step protocol for the synthesis of a potent pharmaceutical agent such as Sofosbuvir is restricted due to safety policies. The synthesis of active pharmaceutical ingredients requires specialized equipment, controlled environments, and a deep understanding of chemical safety to prevent the creation of potentially harmful byproducts or impure substances.

However, for educational and informational purposes for a scientific audience, a high-level overview of the synthetic strategy and the underlying chemical principles can be provided. This information is based on publicly available scientific literature and patents.

Application Notes: Synthesis of Sofosbuvir

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3] A key feature of Sofosbuvir is its design as a phosphoramidate (B1195095) prodrug, specifically a ProTide, which allows for efficient delivery of the active nucleoside monophosphate into hepatocytes, the primary site of HCV replication.[4][5][6][7] L-Alanine isopropyl ester hydrochloride is a critical chiral building block used to construct this phosphoramidate moiety.[8][9]

Mechanism of Action

Sofosbuvir is administered as an inactive prodrug.[1][3] Once it enters the hepatocyte, it undergoes a series of metabolic activation steps. The carboxylate ester is first hydrolyzed by human cathepsin A or carboxylesterase 1.[4] Subsequently, the phosphoramidate bond is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[4] This is followed by phosphorylation events to form the active triphosphate analog, GS-461203.[3][4][10][11] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[10] Upon incorporation, it acts as a chain terminator, halting viral RNA synthesis and thus preventing viral replication.[3][10][11]

Sofosbuvir_Activation Sofosbuvir Sofosbuvir (Prodrug) Intermediate_MP Nucleoside Monophosphate (Intermediate) Sofosbuvir->Intermediate_MP Intracellular Metabolism (Esterases, HINT1) Active_TP GS-461203 (Active Triphosphate) Intermediate_MP->Active_TP Phosphorylation (Cellular Kinases) NS5B HCV NS5B Polymerase Active_TP->NS5B Replication Viral RNA Replication NS5B->Replication Termination Replication Terminated NS5B->Termination Incorporation of GS-461203

Caption: Metabolic activation pathway of the Sofosbuvir prodrug.

High-Level Synthetic Strategy

The synthesis of Sofosbuvir is a complex, multi-step process that relies on stereoselective chemical transformations. The overall strategy can be divided into three main stages:

  • Synthesis of the Modified Nucleoside Core: Preparation of the key intermediate, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine. This involves building the modified sugar moiety and coupling it to the uracil (B121893) nucleobase.

  • Preparation of the Chiral Phosphoramidate Reagent: This is where this compound is utilized. It is reacted with a phosphorus oxychloride derivative (e.g., phenyl dichlorophosphate) to create a chiral phosphoramidate reagent. The stereochemistry of this reagent is critical for the final drug's activity.

  • Coupling and Deprotection: The protected nucleoside core is stereoselectively coupled with the chiral phosphoramidate reagent. This is a crucial step that establishes the desired diastereomer of Sofosbuvir (the Sp-isomer).[12] Subsequent deprotection steps yield the final active pharmaceutical ingredient.[13]

Sofosbuvir_Synthesis_Workflow cluster_0 Stage 1: Nucleoside Core Synthesis cluster_1 Stage 2: Phosphoramidate Reagent Synthesis cluster_2 Stage 3: Coupling and Final Product Formation Start_Materials Achiral Starting Materials Protected_Nucleoside Protected (2’R)-2’-deoxy-2’- fluoro-2’-C-methyluridine Start_Materials->Protected_Nucleoside Multi-step synthesis Coupling Stereoselective Coupling Reaction Protected_Nucleoside->Coupling L_Alanine_Ester L-Alanine Isopropyl Ester HCl Chiral_Reagent Chiral Phosphoramidate Reagent L_Alanine_Ester->Chiral_Reagent Phosphorus_Reagent Phosphorus Source (e.g., Phenyl dichlorophosphate) Phosphorus_Reagent->Chiral_Reagent Chiral_Reagent->Coupling Protected_Sofosbuvir Protected Sofosbuvir (Diastereomeric Mixture) Coupling->Protected_Sofosbuvir Purification Purification / Resolution Protected_Sofosbuvir->Purification Deprotection Deprotection Purification->Deprotection Final_Product Sofosbuvir (Sp-isomer) Deprotection->Final_Product

Caption: High-level workflow for the general synthesis of Sofosbuvir.

Protocols: General Principles of Key Experiments

While detailed, step-by-step protocols are not provided, the principles behind the key reactions are outlined below for educational purposes.

1. Synthesis of the Phosphoramidate Reagent

The objective is to create a chiral phosphorus-containing molecule that can be coupled to the nucleoside.

  • Principle: this compound is used as the chiral source. The free base is typically generated in situ or extracted prior to use. It is then reacted with a suitable phosphorus source, such as phenyl dichlorophosphate, in the presence of a base in an aprotic solvent at low temperatures. This reaction forms the P-N bond of the phosphoramidate. The resulting product is a mixture of diastereomers at the phosphorus center, which can be challenging to separate at this stage. Some synthetic routes employ a dynamic kinetic resolution to favor the formation of the desired diastereomer in the subsequent coupling step.[12]

2. Stereoselective Coupling of Nucleoside and Phosphoramidate

This is the most critical step in defining the final stereochemistry of Sofosbuvir.

  • Principle: The 5'-hydroxyl group of the protected nucleoside core is activated, typically using a Grignard reagent like isopropylmagnesium chloride.[12] This activation makes the hydroxyl group a more potent nucleophile. The activated nucleoside is then reacted with the chiral phosphoramidate reagent. The reaction conditions, including solvent (e.g., THF) and temperature, are carefully controlled to maximize the yield of the desired Sp-diastereomer over the Rp-diastereomer.[12] The diastereomeric ratio is a critical quality attribute of this process.

3. Purification and Deprotection

The final steps involve isolating the desired product and removing protecting groups.

  • Principle: Following the coupling reaction, the resulting mixture of diastereomers is often purified using methods like column chromatography or crystallization to isolate the desired Sp-isomer. Once the pure, protected Sofosbuvir is obtained, the remaining protecting groups (e.g., a benzyl (B1604629) group on the 3'-hydroxyl) are removed.[12] A common method for deprotection is catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).[12] Final crystallization from a suitable solvent system yields the pure Sofosbuvir drug substance.

Data Presentation

The efficiency of the stereoselective coupling step is paramount. The primary quantitative data point of interest is the diastereomeric ratio (d.r.) of the desired Sp-isomer to the undesired Rp-isomer.

ParameterReported ValueReference
Diastereomeric Ratio (Sp:Rp)97:3[12]
Overall Yield (from protected nucleoside)89%[12]
Overall Yield (8-step synthesis)40%[12]

Disclaimer: The information provided is a high-level overview for educational purposes only. The synthesis of active pharmaceutical ingredients is a highly regulated process that should only be attempted by trained professionals in certified laboratory and manufacturing facilities with appropriate safety measures in place.

References

Application Notes and Protocols: L-Alanine Isopropyl Ester Hydrochloride in Anti-HCV Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Alanine isopropyl ester hydrochloride as a critical reagent in the synthesis of anti-Hepatitis C Virus (HCV) phosphoramidate (B1195095) prodrugs, with a particular focus on the synthesis of Sofosbuvir. Detailed experimental protocols, quantitative data, and key mechanistic pathways are presented to facilitate research and development in this area.

Introduction

This compound is a key chiral building block used in the synthesis of phosphoramidate prodrugs.[1] This class of prodrugs is designed to enhance the intracellular delivery of nucleoside monophosphates, which are the active antiviral agents. By masking the negative charges of the phosphate (B84403) group with an amino acid ester and an aryl group, the lipophilicity of the molecule is increased, facilitating its passage across cell membranes. Once inside the target cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate. Sofosbuvir is a prime example of a successful phosphoramidate prodrug that utilizes an L-alanine isopropyl ester moiety.

Application in Sofosbuvir Synthesis

This compound is a crucial intermediate in the synthesis of Sofosbuvir.[2][3] It is coupled with a phosphorylating agent, typically a substituted dichlorophosphate, to form a phosphoramidate intermediate. This intermediate is then reacted with the protected nucleoside analogue to yield the final prodrug.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with variations in reagents and catalysts. The following table summarizes representative quantitative data from different synthetic approaches.

Method Key Reagents Catalyst Purity (%) Yield (%) Reference
Method 1L-Alanine, Isopropanol (B130326), Thionyl ChlorideAlumina (B75360)99.190.85[1]
Method 2L-Alanine, Isopropanol, Thionyl ChlorideSilicon Dioxide99.492.13[1]
Method 3L-Alanine, Isopropanol, Thionyl ChlorideAlumina99.492.5[1]
Method 4L-Alanine, Triphosgene, IsopropanolStrong acidic ion resin>95Not specified[2]
Synthesis of the Sofosbuvir Phosphoramidate Intermediate

A key step in Sofosbuvir synthesis is the formation of the phosphoramidate intermediate, (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, by reacting this compound with a phosphorylating agent.

Reactants Solvent Temperature (°C) Yield (%) Purity (%) Reference
L-Alanine isopropyl ester HCl, Phenyl dichlorophosphate, Pentafluorophenol (B44920)Dichloromethane-78 to room tempNot specifiedNot specified[4]
L-Alanine isopropyl ester HCl, Dichloro phosphoric acid pentafluorophenyl esterNot specified-78 to 0Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method and offers high purity and yield.[1]

Materials:

  • L-Alanine (1 mol, 89 g)

  • Isopropanol (90 ml)

  • Thionyl chloride (4.36 ml)

  • Alumina (5 g)

  • 2N Hydrochloric acid

  • Diethyl ether (100 ml)

Procedure:

  • In a reaction vessel, add isopropanol and thionyl chloride and stir for 5 minutes.

  • Add L-alanine and alumina to the mixture.

  • Stir the reaction mixture at 20°C for 30 minutes, then heat to 40°C and maintain for 24 hours.

  • Cool the solution and add 2N HCl dropwise to adjust the pH to 5.5.

  • Heat the solution to 45°C and react for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to 25°C and add diethyl ether.

  • Stir the mixture for crystallization and then centrifuge to obtain the product.

Expected Yield: ~90.85% Purity: ~99.1%

Protocol 2: Synthesis of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

This protocol describes the synthesis of a key phosphoramidate intermediate for Sofosbuvir.[4]

Materials:

  • This compound (72.0 g, 430 mmol)

  • Phenyl phosphorodichloridate (64.2 mL, 430 mmol)

  • Dichloromethane (DCM, 1200 mL)

  • Triethylamine (B128534) (120 mL, 859 mmol)

  • 2,3,4,5,6-pentafluorophenol (79 g, 430 mmol)

  • Ethyl acetate

Procedure:

  • To a flask containing this compound, add phenyl phosphorodichloridate and dichloromethane.

  • Cool the mixture to -70 to -78°C using a dry ice/acetone bath.

  • Slowly add triethylamine dropwise over 30 minutes.

  • Stir the mixture at -70 to -78°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • In a separate flask, prepare a solution of 2,3,4,5,6-pentafluorophenol and triethylamine in DCM.

  • Cool the first reaction mixture to 0-5°C and add it to the pentafluorophenol solution over 30 minutes.

  • Stir the resulting mixture at -70 to -78°C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Filter the solids and wash the cake with ethyl acetate.

  • Concentrate the filtrate and washes under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization from a mixture of n-hexane and ethyl acetate.

Prodrug Activation Pathway

The phosphoramidate prodrug approach relies on intracellular enzymes to release the active nucleoside monophosphate. The primary enzymes involved in the activation of Sofosbuvir and similar prodrugs are Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3][5][6][7]

prodrug_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Prodrug Sofosbuvir (ProTide) IntracellularProdrug Sofosbuvir Prodrug->IntracellularProdrug Passive Diffusion Intermediate1 Alanine-Monophosphate Intermediate IntracellularProdrug->Intermediate1 Hydrolysis CatA_CES1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) ActiveMP Uridine Monophosphate Analogue (Active) Intermediate1->ActiveMP Cleavage HINT1 Histidine Triad Nucleotide-binding Protein 1 (HINT1) ActiveTP Uridine Triphosphate Analogue (Inhibitor) ActiveMP->ActiveTP Phosphorylation CellularKinases Cellular Kinases HCV_Polymerase HCV NS5B Polymerase ActiveTP->HCV_Polymerase Inhibition ChainTermination Viral RNA Chain Termination HCV_Polymerase->ChainTermination

Caption: Intracellular activation pathway of a phosphoramidate prodrug like Sofosbuvir.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis of the phosphoramidate intermediate and its subsequent purification is outlined below.

experimental_workflow Start Start Materials: L-Alanine Isopropyl Ester HCl, Phenyl dichlorophosphate, Pentafluorophenol Reaction Coupling Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification PureProduct Pure Phosphoramidate Intermediate Purification->PureProduct Analysis Purity Analysis (HPLC) PureProduct->Analysis

Caption: General workflow for the synthesis and purification of the phosphoramidate intermediate.

References

Application Notes and Protocols for Peptide Coupling Reactions with L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting peptide coupling reactions utilizing L-Alanine isopropyl ester hydrochloride. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and offers troubleshooting guidance to ensure successful peptide synthesis.

Introduction

Peptide synthesis is a fundamental process in drug discovery and development, enabling the construction of therapeutic peptides and peptidomimetics. A critical step in this process is the formation of the amide bond between two amino acid residues. This compound is a versatile building block in peptide synthesis.[1] The isopropyl ester provides temporary protection of the C-terminal carboxylic acid of L-alanine, while the hydrochloride salt ensures stability and improves handling. This document details the experimental setup for the efficient coupling of an N-terminally protected amino acid (e.g., Boc-L-Xaa-OH) to this compound.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization. The following table summarizes the performance of several widely used coupling reagents in solution-phase peptide synthesis. The data represents typical yields and reaction times observed for the coupling of a standard Boc-protected amino acid to an amino acid ester.

Coupling Reagent/AdditiveBaseSolventTypical Reaction Time (hours)Typical Yield (%)Racemization Potential
HATU DIPEADMF1 - 4>95Very Low[2]
HBTU/HOBt DIPEA/NMMDMF/DCM2 - 1290 - 98Low[3]
PyBOP DIPEADMF/DCM1 - 690 - 97Low
EDC/HOBt NMM/DIPEADCM/DMF12 - 2480 - 95[3]Moderate
DCC/HOBt N/ADCM12 - 2485 - 95[3]Moderate

Note: Yields and reaction times are dependent on the specific amino acid sequence, steric hindrance, and reaction conditions.

Experimental Protocols

This section provides detailed step-by-step protocols for a typical peptide coupling reaction involving this compound. The example uses Boc-L-Phenylalanine as the N-protected amino acid and HATU as the coupling reagent.

Materials
  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • This compound (H-Ala-O-iPr·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[3]

  • N,N-Diisopropylethylamine (DIPEA)[2][3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2][3]

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Peptide Coupling using HATU
  • Preparation of the Amine Component (Free Base Generation):

    • In a clean, dry round-bottom flask, dissolve this compound (1.05 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-20 minutes to generate the free amine of L-Alanine isopropyl ester.

  • Activation of the Carboxylic Acid Component:

    • In a separate round-bottom flask, dissolve Boc-L-Phenylalanine (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.[2]

    • Cool this solution to 0 °C.

    • Slowly add DIPEA (2.0 equivalents) to this solution and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.[2]

  • Coupling Reaction:

    • To the pre-activated carboxylic acid solution, add the freshly prepared L-Alanine isopropyl ester free base solution dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

    • The crude product, Boc-Phe-Ala-O-iPr, can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow for Peptide Coupling

PeptideCouplingWorkflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation Amine_HCl L-Alanine Isopropyl Ester HCl Base_add Add DIPEA in DMF (0°C) Amine_HCl->Base_add Free_Amine Free Amine (H-Ala-O-iPr) Base_add->Free_Amine Coupling Coupling Reaction (0°C to RT) Free_Amine->Coupling Boc_AA Boc-Amino Acid Reagent_add Add HATU & DIPEA in DMF (0°C) Boc_AA->Reagent_add Active_Ester Activated Ester Reagent_add->Active_Ester Active_Ester->Coupling Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: Workflow for the solution-phase peptide coupling reaction.

Logical Relationship of Reaction Components

ReactionComponents cluster_reactants Reactants cluster_reagents Reagents Boc_AA Boc-Amino Acid (Carboxylic Acid Component) Product Protected Dipeptide Boc_AA->Product forms peptide bond with Amine_Ester L-Alanine Isopropyl Ester HCl (Amine Component) Amine_Ester->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Product activates Base Base (e.g., DIPEA) Base->Product neutralizes HCl & facilitates reaction Solvent Solvent (e.g., DMF) Solvent->Product provides reaction medium Byproducts Byproducts (e.g., Urea, Salts) Product->Byproducts formed alongside

Caption: Key components and their roles in the peptide coupling reaction.

References

Application Notes and Protocols: L-Alanine Isopropyl Ester Hydrochloride in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride is a pivotal chiral building block and key intermediate in the synthesis of a variety of novel therapeutic agents.[1][2] Its unique structural properties, particularly the L-alanine moiety, are leveraged to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This is often achieved through the formation of phosphoramidate (B1195095) prodrugs, which can improve cell permeability, metabolic stability, and ultimately, the bioavailability of the parent drug.[2][3] The ester group contributes to increased lipophilicity, facilitating passage across cellular membranes.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a focus on antiviral drugs.

Key Applications

The primary application of this compound in drug development is as a precursor for phosphoramidate prodrugs of nucleoside and nucleotide analogues.[5] This strategy has been successfully employed in the development of potent antiviral agents, including:

  • Sofosbuvir: A direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection. L-Alanine isopropyl ester is a key component of the phosphoramidate moiety that masks the phosphate (B84403) group of the uridine (B1682114) nucleotide analogue, facilitating its delivery into hepatocytes.[6]

  • Tenofovir (B777) Alafenamide (TAF): A nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and chronic hepatitis B. The L-alanine isopropyl ester phosphoramidate modification allows for more efficient delivery of the active metabolite, tenofovir diphosphate, into target cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).[7][8]

Beyond antivirals, this chemical intermediate is also utilized in the synthesis of novel antibiotics and treatments for chronic diseases.[8] It also plays a role in peptide synthesis, where it serves as a protected form of alanine (B10760859) for the controlled assembly of peptide chains.[1]

Quantitative Data

The following tables summarize key quantitative data for therapeutic agents developed using this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of Sofosbuvir (PSI-7977) and a Related Phosphoramidate Prodrug

CompoundHCV Replicon GenotypeEC50 (nM)EC90 (µM)CC50 (µM) in Huh-7 cellsSelectivity Index (SI = CC50/EC50)
Sofosbuvir (PSI-7977)1b150.091>100>6667
Related Prodrug (Compound 12)1bNot Reported0.91>100Not Applicable
Related Prodrug (Compound 47)1bNot ReportedNot Reported37 (Erythroid Progenitors), 30 (Myeloid Progenitors)Not Applicable

Data sourced from a study on the discovery of PSI-7977.[9] EC50 and EC90 represent the concentrations required for 50% and 90% inhibition of viral replication, respectively.[9] CC50 is the concentration that causes 50% cytotoxicity.[10] The Selectivity Index indicates the therapeutic window of a compound.[10]

Table 2: Pharmacokinetic Parameters of Sofosbuvir and its Metabolites

AnalyteParameterValue
SofosbuvirT1/2 (days)1.6 (1.4 - 1.9)
Cmax (µg/mL)Not Reported
AUC (µg·h/mL)Not Reported
GS-331007 (inactive metabolite)T1/2 (days)3.7 (2.9 - 5.6)
Cmax (µg/mL)Not Reported
AUC (µg·h/mL)Not Reported
GS-461203 (active triphosphate)Intracellular ConcentrationNot detected in plasma

Data from a pharmacokinetic study in HCV patients.[11] T1/2 is the elimination half-life, Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.[12][13]

Table 3: Pharmacokinetic Parameters of Tenofovir Alafenamide (TAF) and Tenofovir

AnalyteParameterValue
Tenofovir Alafenamide (TAF)T1/2 (h)0.51 (median)
Cmax (µg/mL)0.27 (63.3% CV)
AUC (µg·h/mL)0.27 (47.8% CV)
TenofovirT1/2 (h)32.37 (median)
Cmax (µg/mL)0.03 (24.6% CV)
AUC (µg·h/mL)0.40 (35.2% CV)

Data from multiple-dose administration in subjects with chronic hepatitis B.[7] CV denotes the coefficient of variation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-alanine.

Materials:

Procedure:

  • In a reaction vessel, combine isopropanol and a small amount of thionyl chloride. Stir the mixture for 5 minutes.[14]

  • Add L-alanine to the mixture along with the alumina or silica catalyst.[14]

  • Stir the reaction mixture at 20°C and then heat to 40°C for 24 hours.[14]

  • After the reaction is complete, cool the solution and dropwise add 2N HCl to adjust the pH to approximately 5.5-6.[14]

  • Heat the solution to 45°C and then concentrate it under reduced pressure.[14]

  • Cool the concentrated solution to 25°C and add diethyl ether.[14]

  • Stir the mixture to induce crystallization.[14]

  • Collect the crystalline product, this compound, by centrifugation or filtration.[14]

Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug

This protocol outlines the general steps for synthesizing a nucleoside phosphoramidate prodrug using this compound, exemplified by the synthesis of a Sofosbuvir-like compound.

Materials:

Procedure:

  • Synthesis of the Phosphorochloridate Reagent:

    • React phenyl dichlorophosphate with this compound in the presence of triethylamine in anhydrous DCM at -78°C.[5]

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[5]

    • Monitor the formation of the phosphorochloridate by 31P NMR.[5]

    • After completion, remove the solvent under reduced pressure. Redissolve the residue in anhydrous diethyl ether and filter to remove the triethylammonium (B8662869) salt.[5]

    • Evaporate the filtrate to obtain the crude phosphorochloridate reagent.[5]

  • Coupling of the Phosphorochloridate to the Nucleoside:

    • Dissolve the protected nucleoside analogue in anhydrous DCM.

    • At a low temperature (e.g., -5 to 5°C), add the phosphorochloridate reagent and a base such as t-BuMgCl or NMI.[9]

    • Stir the reaction at a controlled temperature (e.g., 5-25°C) until the reaction is complete, as monitored by TLC or LC-MS.[9]

  • Deprotection and Purification:

    • Quench the reaction and perform an aqueous workup.

    • Remove any protecting groups from the nucleoside using appropriate deprotection conditions (e.g., acid or base treatment).[9]

    • Purify the final phosphoramidate prodrug using column chromatography or recrystallization.

Protocol 3: In Vitro Evaluation of Antiviral Activity using an HCV Replicon Assay

This protocol describes a luciferase-based assay to determine the 50% effective concentration (EC50) of a test compound against HCV replication.

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[15]

  • Complete growth medium (e.g., DMEM with 10% FBS, nonessential amino acids, penicillin/streptomycin).[16]

  • Test compound (dissolved in DMSO).

  • Luciferase assay reagent.

  • 96-well or 384-well plates.[15]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Plate the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.[15]

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Add the diluted compounds to the plated cells. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).[15]

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[15]

  • Luciferase Assay:

    • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.[15]

    • Measure the luciferase activity using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[15]

  • Cytotoxicity Assay:

    • In a parallel plate with the same cell line and compound concentrations, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed reduction in luciferase signal is due to inhibition of viral replication and not cell death.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Visualizations

Sofosbuvir_Mechanism_of_Action cluster_cell Hepatocyte cluster_replication HCV Replication Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK NS5B NS5B RNA Polymerase GS_461203->NS5B Incorporation HCV_RNA HCV RNA Template New_RNA Nascent HCV RNA HCV_RNA->New_RNA Replication NS5B->New_RNA Chain_Termination Chain Termination New_RNA->Chain_Termination

Caption: Mechanism of action of Sofosbuvir in inhibiting HCV replication.

Antiviral_Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo and Preclinical Start L-Alanine Isopropyl Ester Hydrochloride Phosphoramidate Phosphoramidate Reagent Synthesis Start->Phosphoramidate Coupling Coupling with Nucleoside Analogue Phosphoramidate->Coupling Prodrug Novel Prodrug Coupling->Prodrug Replicon HCV Replicon Assay (EC50 Determination) Prodrug->Replicon Cytotoxicity Cytotoxicity Assay (CC50 Determination) Prodrug->Cytotoxicity SI Selectivity Index Calculation Replicon->SI Cytotoxicity->SI PK Pharmacokinetic Studies (Animal Models) SI->PK Lead Lead Optimization PK->Lead Toxicity Toxicity Studies Toxicity->Lead

References

Application Notes and Protocols for HPLC Analysis of L-Alanine Isopropyl Ester Hydrochloride via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride is an important intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for quality control and process monitoring in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, L-Alanine isopropyl ester, like most amino acid derivatives, lacks a strong chromophore, making direct UV detection challenging and often resulting in low sensitivity.

To overcome this limitation, derivatization of the primary amine group of L-Alanine isopropyl ester is employed to introduce a chromophoric or fluorophoric tag. This process significantly enhances detection sensitivity and selectivity. This document provides detailed application notes and experimental protocols for the derivatization and subsequent HPLC analysis of this compound using three common and effective pre-column derivatization agents: Ninhydrin, Dansyl Chloride, and o-Phthalaldehyde (OPA).

Derivatization Strategies for HPLC Analysis

The choice of derivatization agent depends on the desired sensitivity, the available detection capabilities (UV/Vis or fluorescence), and the complexity of the sample matrix.

  • Ninhydrin: Reacts with primary and secondary amines to form a deep purple-colored product known as Ruhemann's purple, which can be detected by a UV-Vis detector around 570 nm.[1][2] This method is robust and well-established for amino acid analysis.[1]

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amino groups under alkaline conditions to yield highly fluorescent and UV-active derivatives.[3][4][5] This method offers excellent sensitivity, especially with fluorescence detection.[3]

  • o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives.[6][7][8] This method is known for its high sensitivity and suitability for automated pre-column derivatization.[6][9]

Experimental Workflows

The general workflow for the analysis involves sample preparation, derivatization, HPLC separation, and data analysis. The specific steps for each derivatization agent are detailed in the protocols below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh L-Alanine Isopropyl Ester Hydrochloride Sample dissolve Dissolve in Diluent (e.g., 0.1 M HCl or Water) start->dissolve add_reagent Add Derivatization Reagent (Ninhydrin, Dansyl-Cl, or OPA) dissolve->add_reagent incubate Incubate under Specific Conditions add_reagent->incubate quench Quench Reaction (if necessary) incubate->quench inject Inject Derivatized Sample quench->inject separate Separation on Reversed-Phase Column inject->separate detect Detection (UV/Vis or Fluorescence) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify G cluster_ninhydrin Ninhydrin Derivatization Pathway L-Alanine Isopropyl Ester L-Alanine Isopropyl Ester Ruhemann's Purple Ruhemann's Purple L-Alanine Isopropyl Ester->Ruhemann's Purple + 2x Ninhydrin Heat Ninhydrin Ninhydrin Ninhydrin->Ruhemann's Purple G cluster_dansyl Dansyl Chloride Derivatization Pathway L-Alanine Isopropyl Ester L-Alanine Isopropyl Ester Dansylated Derivative Dansylated Derivative L-Alanine Isopropyl Ester->Dansylated Derivative + Dansyl-Cl Alkaline pH, Heat Dansyl Chloride Dansyl Chloride Dansyl Chloride->Dansylated Derivative G cluster_opa OPA Derivatization Pathway L-Alanine Isopropyl Ester L-Alanine Isopropyl Ester Fluorescent Isoindole Fluorescent Isoindole L-Alanine Isopropyl Ester->Fluorescent Isoindole + OPA/Thiol Room Temp. OPA + Thiol OPA + Thiol OPA + Thiol->Fluorescent Isoindole

References

Application Notes and Protocols for Incorporating L-Alanine Isopropyl Ester Hydrochloride into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine, utilized in various biochemical and pharmaceutical applications.[1][2] In cell culture, it serves as a nutrient supplement to support the growth and maintenance of various cell lines.[1] Its esterification is believed to enhance its lipophilicity, potentially facilitating its transport across cell membranes and improving its bioavailability within the cellular environment.[2][3] These application notes provide a comprehensive guide for the effective incorporation of this compound into cell culture media, including detailed protocols for preparation, supplementation, and subsequent cell viability analysis.

Product Information

Table 1: Specifications of this compound

PropertyValueReference
Synonyms (S)-isopropyl 2-aminopropanoate hydrochloride, Isopropyl L-alaninate hydrochloride[4]
CAS Number 62062-65-1[1][4]
Molecular Formula C₆H₁₄ClNO₂[2][4]
Molecular Weight 167.63 g/mol [1][4]
Appearance White crystalline powder[1]
Solubility Highly soluble in water[1][5]
Storage Store at 0-8°C[1]

Preparation of Stock Solution

Due to its high water solubility, this compound can be easily prepared as a concentrated stock solution in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or directly in serum-free cell culture medium.

Protocol 1: Preparation of a 100 mM Stock Solution

Materials:

  • This compound (CAS: 62062-65-1)

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

Method:

  • Weigh out 167.63 mg of this compound powder.

  • Aseptically transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile PBS to the tube.

  • Vortex gently until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

Incorporation into Cell Culture Media

The optimal concentration of this compound will vary depending on the cell line and experimental objectives. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.

Protocol 2: Supplementation of Cell Culture Media

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • 100 mM this compound stock solution.

Method:

  • Thaw the this compound stock solution at room temperature.

  • Gently mix the stock solution before use.

  • To achieve the desired final concentration in your cell culture medium, dilute the stock solution accordingly. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution to 9.9 mL of complete cell culture medium.

  • Warm the supplemented medium to 37°C before adding it to the cells.

Table 2: Example Dilution Series for Dose-Response Experiment

Final Concentration (mM)Volume of 100 mM Stock Solution (µL) per 10 mL of Medium
0.110
0.550
1.0100
2.5250
5.0500
10.01000

Experimental Workflow and Analysis

The following workflow outlines the general steps for incorporating this compound into a cell culture experiment and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 100 mM Stock Solution prep_media Prepare Supplemented Media prep_stock->prep_media seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with Supplemented Media seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) incubate->viability_assay proliferation_assay Perform Proliferation Assay (e.g., BrdU, Ki67) incubate->proliferation_assay functional_assay Perform Functional Assays incubate->functional_assay data_analysis Analyze and Interpret Data viability_assay->data_analysis proliferation_assay->data_analysis functional_assay->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Experimental workflow for incorporating this compound.

Protocol 3: Assessing Cell Viability using MTT Assay

Materials:

  • Cells cultured in a 96-well plate with and without this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Method:

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Potential Cellular Uptake and Signaling

The isopropyl ester moiety of this compound increases its hydrophobicity, which may allow it to passively diffuse across the lipid bilayer of the cell membrane.[3] Once inside the cell, intracellular esterases can cleave the ester bond, releasing L-alanine and isopropanol. The liberated L-alanine can then enter the cellular amino acid pool and be utilized in various metabolic pathways, including protein synthesis.

Caption: Proposed cellular uptake and metabolism of L-Alanine isopropyl ester.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Precipitation in stock solution Concentration is too high or storage temperature is too low.Gently warm the solution and vortex. If precipitation persists, prepare a fresh, lower concentration stock solution.
Decreased cell viability at high concentrations Cytotoxicity of the compound or byproducts (e.g., isopropanol).Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line.
Inconsistent results Incomplete dissolution of the compound; variability in cell seeding density.Ensure the stock solution is fully dissolved before use. Standardize cell seeding protocols.

Conclusion

The incorporation of this compound into cell culture media can be a valuable tool for researchers. By following the detailed protocols and considering the potential cellular mechanisms outlined in these application notes, scientists can effectively utilize this compound to support cell growth and investigate its effects on various cellular processes. It is imperative to empirically determine the optimal working concentration for each specific cell line and experimental setup to ensure reliable and reproducible results.

References

Application Notes and Protocols for Monitoring Reaction Completion of H-Ala-OiPr HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for monitoring the completion of reactions involving L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl). Accurate determination of reaction endpoints is critical for optimizing yield, purity, and overall efficiency in the synthesis of peptides and other pharmaceutical intermediates. This document covers a range of qualitative and quantitative methods, from rapid in-process checks to detailed analytical verifications.

Introduction to Reaction Monitoring with H-Ala-OiPr HCl

H-Ala-OiPr HCl is a primary amine and an ester, making it a versatile building block in organic synthesis, particularly in peptide chemistry. Monitoring its conversion is essential to ensure the complete consumption of the starting material and the formation of the desired product. Incomplete reactions can lead to complex purification challenges and the generation of impurities that may be difficult to remove in later steps. The choice of monitoring technique depends on the reaction type (e.g., peptide coupling, N-derivatization), the scale of the reaction, and the analytical instrumentation available.

Qualitative and Semi-Quantitative Monitoring Techniques

These methods are rapid, require minimal sample preparation, and are ideal for in-process monitoring to quickly assess the progress of a reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]

Experimental Protocol:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small vial.

  • Spotting: On a silica (B1680970) gel TLC plate, spot the diluted reaction mixture, a sample of the starting material (H-Ala-OiPr HCl), and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.

  • Elution: Develop the TLC plate in a chamber containing an appropriate solvent system. A common system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio).[2] The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots using a ninhydrin (B49086) stain. Gently heat the plate after staining to develop the colored spots. Primary amines, like H-Ala-OiPr HCl, will typically appear as a purple or reddish-brown spot. The product, if it is a secondary amine (e.g., after N-acylation), may not stain with ninhydrin or will give a different color.

  • Interpretation: The reaction is considered complete when the spot corresponding to H-Ala-OiPr HCl is no longer visible in the lane of the reaction mixture.

Data Presentation:

CompoundR_f Value (n-butanol:acetic acid:water 3:1:1)Ninhydrin Stain
H-Ala-OiPr HCl0.30Purple
Boc-Ala-Ala-OiPr0.55Yellow/No color

Note: R_f values are representative and can vary based on exact TLC conditions.

Logical Relationship for TLC Monitoring

tlc_monitoring cluster_start Reaction Start (t=0) cluster_progress Reaction in Progress cluster_end Reaction Completion start_sm H-Ala-OiPr HCl Spot (High Polarity) progress_sm Faint H-Ala-OiPr HCl Spot start_sm->progress_sm Consumption progress_p Product Spot (Lower Polarity) end_sm No H-Ala-OiPr HCl Spot progress_sm->end_sm Complete Consumption end_p Strong Product Spot progress_p->end_p Formation hplc_workflow start Reaction Mixture aliquot Take Aliquot at Time (t) start->aliquot quench Quench Reaction (if needed) aliquot->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram (Peak Area vs. Time) detect->analyze complete Reaction Complete? analyze->complete yes Yes complete->yes Starting material consumed no No complete->no Continue reaction no->aliquot Take next time point nmr_monitoring cluster_reactants Reactant Signals cluster_reaction Reaction Progress cluster_products Product Signals h_ala_oiPr_signals Characteristic ¹H signals of H-Ala-OiPr HCl reaction Chemical Transformation (e.g., Peptide Coupling) h_ala_oiPr_signals->reaction Decrease in signal intensity product_signals Appearance of new ¹H signals of the product reaction->product_signals Increase in signal intensity

References

L-Alanine isopropyl ester hydrochloride applications in biotechnology and biochemical research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: L-Alanine Isopropyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Ala-O-iPr HCl) is a derivative of the non-essential amino acid L-alanine. Its chemical structure, featuring a protected carboxylic acid group as an isopropyl ester, makes it a versatile tool in biotechnology and biochemical research. The presence of the ester moiety increases its lipophilicity compared to L-alanine, facilitating passage through cellular membranes. This property is central to its application as a prodrug motif and a delivery vehicle for L-alanine in cell-based studies. Furthermore, as a chiral building block, it is a key intermediate in pharmaceutical and peptide synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts.

Key Applications

This compound has several important applications in biotechnology and biochemical research:

  • Prodrug Development: The isopropyl ester group can mask the polar carboxyl group of a drug, increasing its lipophilicity and ability to cross cell membranes.[1] Inside the cell, endogenous esterases hydrolyze the ester bond, releasing the active drug. This strategy is employed to enhance the oral bioavailability and cellular uptake of polar drugs.[2][3]

  • Peptide Synthesis: It serves as a crucial building block for introducing an L-alanine residue into a peptide chain. The hydrochloride salt form ensures stability and solubility, while the free amino group is available for coupling after neutralization.[4][5][6]

  • Enzyme Substrate Studies: It can be used as a substrate for esterases and proteases.[1] Assays monitoring the rate of its hydrolysis can be used to characterize enzyme kinetics, screen for enzyme inhibitors, or detect esterase activity in biological samples.

  • Cell Culture and Metabolic Studies: It can serve as a source of L-alanine for cells in culture.[4] Its enhanced membrane permeability may offer advantages over L-alanine in certain experimental contexts, although this requires empirical validation for specific cell types.

  • Chiral Synthon: Its inherent chirality makes it a valuable starting material in asymmetric synthesis for the production of complex chiral molecules, including pharmaceuticals and agrochemicals.[1][4]

Prodrug Strategy: Enhancing Cellular Permeability

Amino acid esters are a well-established prodrug strategy to improve the permeability of drugs containing a carboxylate group. The ester masks the negative charge, increasing lipophilicity and facilitating passive diffusion across the lipid bilayer of cell membranes. Intracellular esterases then cleave the ester, releasing the active parent drug and L-alanine, both of which can be utilized by the cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Drug-O-iPr-Ala (Prodrug) (Lipophilic) Prodrug->Membrane Passive Diffusion Prodrug_in Drug-O-iPr-Ala Esterases Esterases Prodrug_in->Esterases ActiveDrug Active Drug (Therapeutic Effect) Esterases->ActiveDrug Hydrolysis Alanine (B10760859) L-Alanine (Metabolism) Esterases->Alanine Hydrolysis

Caption: Prodrug activation pathway of an L-Alanine isopropyl ester conjugate.

Protocol 3.1: Evaluation of Cellular Uptake using a Fluorescent Probe

This protocol describes a general method to assess whether conjugating a molecule (in this case, a fluorescent probe with a carboxyl group) to L-alanine isopropyl ester enhances its cellular uptake.

Materials:

  • Carboxyfluorescein (or other carboxyl-containing fluorescent probe)

  • This compound

  • Coupling agents (e.g., DCC, HOBt)[7]

  • Cells in culture (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Synthesis: Synthesize the carboxyfluorescein-L-alanine isopropyl ester conjugate using standard peptide coupling chemistry. Purify the product by chromatography.

  • Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Prepare solutions of the fluorescent probe and the fluorescent conjugate in cell culture medium at various concentrations (e.g., 1, 5, 10 µM).

  • Incubation: Remove the old medium from the cells, wash with PBS, and add the treatment solutions. Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.

  • Washing: Remove the treatment solutions and wash the cells three times with ice-cold PBS to remove any probe/conjugate that is not internalized.

  • Analysis (Flow Cytometry):

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Analysis (Fluorescence Microscopy):

    • Fix the cells if required.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

    • Quantify the intracellular fluorescence intensity using image analysis software.

Data Presentation:

Table 1: Cellular Uptake of Fluorescent Probe vs. Conjugate

Compound Concentration (µM) Incubation Time (hr) Mean Fluorescence Intensity (Arbitrary Units)
Fluorescent Probe 10 2 Record Data
Fluorescent Conjugate 10 2 Record Data

| Untreated Control | N/A | 2 | Record Data |

Application in Peptide Synthesis

This compound is used as the amine component in a peptide coupling reaction. The hydrochloride must be neutralized in situ to free the primary amine for reaction with the activated carboxyl group of the N-protected amino acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product AlaEster H₂N-Ala-O-iPr (from HCl salt + Base) Dipeptide PG-AA-Ala-O-iPr (Protected Dipeptide) ProtectedAA PG-AA-COOH (N-Protected Amino Acid) ActivatedAA PG-AA-CO-X (Activated Intermediate) ProtectedAA->ActivatedAA Activation CouplingAgent Coupling Agent (e.g., DCC, HBTU) ActivatedAA->Dipeptide Coupling

Caption: Workflow for dipeptide synthesis using L-Alanine isopropyl ester.

Protocol 4.1: Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a protected dipeptide, for example, Cbz-Phe-Ala-O-iPr.

Materials:

  • This compound (Ala-O-iPr HCl)

  • Cbz-L-Phenylalanine (Cbz-Phe-OH)

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N'-Dicyclohexylcarbodiimide (DCC)[7][8]

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Dissolution: Dissolve Cbz-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Neutralization: In a separate flask, dissolve Ala-O-iPr HCl (1.0 eq) in DCM and add NMM (1.0 eq). Stir for 10 minutes.

  • Activation: Cool the Cbz-Phe-OH solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir for 20 minutes at 0°C.

  • Coupling: Add the neutralized Ala-O-iPr solution to the activated Cbz-Phe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.[9]

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel chromatography.

  • Characterization: Confirm the structure and purity of the dipeptide using NMR and mass spectrometry.

Data Presentation:

Table 2: Characterization of Cbz-Phe-Ala-O-iPr

Parameter Expected Value Observed Value
Molecular Weight Calculate From MS
¹H NMR (ppm) Predict key shifts Record Data
Yield (%) N/A Calculate

| Purity (HPLC, %) | >95% | Record Data |

Application as an Enzyme Substrate

This compound can serve as a simple substrate to measure the activity of non-specific esterases or certain proteases that exhibit esterase activity. The hydrolysis of the ester bond yields L-alanine and isopropanol. The reaction can be monitored by measuring the decrease in substrate concentration or the appearance of one of the products. A coupled assay that measures L-alanine formation is a common approach.

Protocol 5.1: Colorimetric Assay for Esterase Activity

This protocol uses a coupled enzyme system where the L-alanine produced is measured. L-alanine aminotransferase (ALT) transfers the amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749). Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • This compound

  • Enzyme source (e.g., cell lysate, purified esterase)

  • Tris or Phosphate buffer (e.g., 50 mM, pH 7.5)

  • α-ketoglutarate

  • NADH

  • L-alanine aminotransferase (ALT)

  • Lactate dehydrogenase (LDH)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a master mix in the reaction buffer containing α-ketoglutarate, NADH, ALT, and LDH.

  • Assay Setup: In a 96-well UV-transparent plate, add the master mix to each well.

  • Substrate Addition: Prepare a stock solution of this compound in the reaction buffer. Add a small volume to the wells to initiate the reaction. Final concentrations should be varied to determine kinetic parameters.

  • Enzyme Addition: Add the enzyme source to the wells. For a blank/control, add buffer instead of the enzyme source.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Convert the rate to µmol/min using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Data Presentation:

Table 3: Kinetic Parameters for Esterase Activity

Substrate Enzyme Source Kₘ (mM) Vₘₐₓ (µmol/min/mg)

| L-Alanine Isopropyl Ester HCl | Specify | Record Data | Record Data |

Application in Cell-Based Assays

The effect of this compound on cell viability, proliferation, or other cellular functions can be assessed using standard cell-based assays. Due to its potential to be hydrolyzed into L-alanine, it is important to include L-alanine and the vehicle (e.g., saline) as controls.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Ala-O-iPr HCl) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for a standard MTT cell viability assay.

Protocol 6.1: MTT Cell Viability Assay

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Table 4: Effect of L-Alanine Isopropyl Ester HCl on Cell Viability

Concentration (µM) Incubation Time (hr) % Cell Viability (Mean ± SD)
0 (Control) 48 100 ± X
1 48 Record Data
10 48 Record Data
100 48 Record Data

| 1000 | 48 | Record Data |

References

Troubleshooting & Optimization

How to improve the yield of L-Alanine isopropyl ester hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Alanine isopropyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the esterification of L-Alanine with isopropanol (B130326).[1][2] This is typically facilitated by an acid catalyst. A common approach involves the use of thionyl chloride (SOCl₂) in isopropanol, which acts as both the solvent and a reactant.[1] Another method involves using a catalyst like alumina (B75360) or silica (B1680970) with a reduced amount of thionyl chloride.[3] A novel approach has also been developed using triphosgene (B27547) for ring closure of L-alanine, followed by ring opening with isopropanol under acidic conditions and subsequent salt formation.[4]

Q2: What is a typical yield for this synthesis?

A2: Yields can vary significantly based on the chosen method and reaction conditions. With optimized processes, yields can be quite high. For instance, methods using a catalyst like alumina with a small amount of thionyl chloride have reported yields of up to 93.7%.[3] Other reported yields range from 83.2% to 92.5%.[2][3][4]

Q3: How can I minimize the use of the corrosive reagent thionyl chloride?

A3: Minimizing thionyl chloride is a common goal due to its corrosive and irritating nature.[2][4] One effective strategy is to use a metal catalyst such as alumina or silica. This approach has been shown to reduce the consumption of thionyl chloride to 3-4% of what is used in traditional methods, while still achieving high yields.[3]

Q4: My final product has low purity. What are the likely impurities and how can I remove them?

A4: Potential impurities include unreacted L-Alanine, byproducts from side reactions, and enantiomeric impurities (D-Alanine isopropyl ester hydrochloride).[5] Purification can often be achieved through recrystallization.[4][6] Solvents such as isopropanol, or a mixture of dichloromethane (B109758) (DCM) and hexanes, have been suggested for recrystallization.[4][6] For enantiomeric impurities, specialized analytical techniques like HPLC with a chiral derivatizing agent may be required for detection and separation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 22-26 hours).[3]- Optimize Temperature: Maintain the optimal reaction temperature (e.g., 38-42 °C).[3]- Check Reagent Stoichiometry: Verify the molar ratios of reactants. For example, the molar ratio of L-alanine to thionyl chloride can be critical.[3]
Moisture Contamination: Water can hydrolyze the ester product back to the carboxylic acid.- Use Anhydrous Solvents: Ensure all solvents (e.g., isopropanol, diethyl ether) are dry.- Work in a Dry Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Suboptimal pH during Workup: Incorrect pH can lead to product loss.- Adjust pH Carefully: The pH should be carefully adjusted to the optimal range (e.g., 5-6) before crystallization.[3]
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystallization.- Purify the Crude Product: Attempt to purify a small sample by column chromatography to see if the purified product crystallizes.- Recrystallization: Try different solvent systems for recrystallization, such as dissolving in a minimal amount of DCM and adding hexanes to precipitate the product.[6]
Residual Solvent: Trapped solvent can prevent solidification.- Dry Thoroughly: Ensure the product is dried under vacuum to remove all residual solvents.
Product Purity is Low (as per HPLC/NMR) Incomplete Reaction or Side Reactions: - Optimize Reaction Conditions: Re-evaluate reaction time, temperature, and catalyst loading to minimize side product formation.- Recrystallize: Perform one or more recrystallizations to improve purity.[4][6]
Enantiomeric Impurity: The presence of D-alanine in the starting material.- Source High-Purity Starting Material: Use L-alanine with high enantiomeric purity.- Chiral Separation: In critical applications, chiral HPLC may be necessary to separate enantiomers, though this is a more complex and costly solution.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields from various published methods.

Method L-Alanine (mol) Isopropanol (mL) Thionyl Chloride (mL) Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Alumina Catalyst 11904.365g Alumina402490.8599.1[3]
Alumina Catalyst 211805.8110g Alumina402492.599.4[3]
Alumina Catalyst 3(89kg)180L5.81L10kg Alumina402493.799.2[3]
Silica Catalyst11355.094.8g Silica402492.1399.4[3]
Thionyl Chloride0.270029NoneRoom TempOvernight87Not Specified[1]
Triphosgene Route172gN/AStrong Acidic Ion Resin502083.2>95[4]

Experimental Protocols

Method 1: High-Yield Synthesis using Alumina Catalyst[3]

This method significantly reduces the amount of thionyl chloride required.

  • Reaction Setup: In a suitable reaction vessel, add 180 mL of isopropanol and 5.81 mL of thionyl chloride. Stir the mixture for 5 minutes.

  • Addition of Reactants: To the stirred solution, add 89 g (1 mol) of L-Alanine and 10 g of alumina as a catalyst.

  • Reaction: Stir the suspension at 20°C for a brief period, then heat to 40°C and maintain for 24 hours.

  • Workup: After the reaction is complete, cool the solution. Dropwise, add 2N HCl to adjust the pH to 6.

  • Concentration and Crystallization: Heat the solution to 45°C, then concentrate under reduced pressure. Cool the concentrated solution to 25°C.

  • Precipitation: Add 100 mL of diethyl ether and stir to induce crystallization.

  • Isolation: Collect the precipitated solid by centrifugation or filtration. The resulting this compound will be a white solid.

Method 2: Traditional Thionyl Chloride Method[1]

This is a more traditional approach using a larger quantity of thionyl chloride.

  • Reaction Setup: Suspend 17.8 g (0.2 mol) of L-Alanine in 700 mL of isopropanol in a flask equipped with a dropping funnel and a stir bar. Cool the suspension to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add 29 mL (0.4 mol) of thionyl chloride dropwise to the cooled suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude product. Recrystallization may be necessary for further purification.

Visualizations

Experimental Workflow for Alumina-Catalyzed Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation mix Mix Isopropanol & Thionyl Chloride add_reactants Add L-Alanine & Alumina mix->add_reactants react Heat to 40°C for 24h add_reactants->react adjust_ph Adjust pH to 6 with 2N HCl react->adjust_ph concentrate Concentrate Solution adjust_ph->concentrate crystallize Add Diethyl Ether to Crystallize concentrate->crystallize isolate Isolate Product (Centrifugation) crystallize->isolate final_product final_product isolate->final_product Final Product

Caption: Workflow for the synthesis of this compound using an alumina catalyst.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions_reaction Reaction Parameter Solutions cluster_solutions_moisture Moisture Control Solutions cluster_solutions_ph pH Adjustment Solution start Low Yield Observed check_reaction Check Reaction Parameters (Time, Temp, Stoichiometry) start->check_reaction check_moisture Investigate Moisture Contamination start->check_moisture check_ph Verify Workup pH start->check_ph solution_time Increase Reaction Time check_reaction->solution_time solution_temp Optimize Temperature check_reaction->solution_temp solution_stoich Verify Reagent Molar Ratios check_reaction->solution_stoich solution_anhydrous Use Anhydrous Solvents check_moisture->solution_anhydrous solution_inert Use Inert Atmosphere check_moisture->solution_inert solution_ph_adjust Carefully Adjust pH to 5-6 Range check_ph->solution_ph_adjust

Caption: Troubleshooting guide for addressing low yield in the synthesis.

References

Methods for recrystallization and purification of L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Alanine Isopropyl Ester Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Product is an oil or fails to crystallize - Residual solvent is present.- Impurities are inhibiting crystallization.- The product has a low melting point and may have melted during drying.- Ensure the product is thoroughly dried under a high vacuum. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.- Redissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol (B130326), dichloromethane) and add an anti-solvent (e.g., diethyl ether, hexanes) dropwise until turbidity is observed, then allow it to slowly crystallize.[1][2]- Dry the product at ambient temperature in a desiccator over a drying agent.[2]
Low yield after recrystallization - The chosen solvent system is not optimal, leading to product loss in the mother liquor.- The crude material contains a high percentage of impurities.- Product was lost during transfers.- On a small scale, test various solvent systems to determine the one with the best recovery rate.[2]- Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.[2]- Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor to recover any remaining product.
Discolored product (e.g., yellow or brown) - Presence of colored impurities from the synthesis.- Product degradation due to excessive heat or prolonged exposure to acidic or basic conditions.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2]- Avoid excessive heating during the purification process.[2]- If performing acid-base extractions, work quickly and at reduced temperatures.[2]
Product is hygroscopic and difficult to handle - this compound is known to be hygroscopic.[2][3]- Handle the product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a tightly sealed container with a desiccant.[2]
Incomplete reaction or presence of starting material - Insufficient reaction time or temperature.- Ineffective catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]- Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol.[3]
Presence of enantiomeric impurity (D-Alanine isopropyl ester hydrochloride) - The starting L-Alanine may contain some D-enantiomer.- Racemization may have occurred during the synthesis.- Chiral HPLC is often required to separate and quantify enantiomeric impurities.[4] Methods involving pre-column derivatization with reagents like GITC can be employed for effective separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of this compound?

A1: Several solvent systems have been reported to be effective. A common method involves dissolving the crude product in a minimal amount of a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce precipitation. Some recommended systems include:

  • Isopropanol[5]

  • Dichloromethane and hexanes[1]

  • Isopropanol and diethyl ether[6][7]

Q2: How can I remove the hydrochloride to obtain the free amino acid ester?

A2: To obtain the free L-Alanine isopropyl ester, you can perform a neutralization with a base. A classic procedure involves dissolving the hydrochloride salt in water and adding a dilute basic solution, such as sodium hydroxide (B78521) or potassium carbonate, followed by extraction of the free ester into an organic solvent like diethyl ether.[1][8]

Q3: What is the expected yield and purity of this compound after purification?

A3: With optimized synthesis and purification protocols, purities of over 99% and yields exceeding 90% have been reported in patent literature.[6][7] However, the actual yield and purity will depend on the specific experimental conditions and the purity of the starting materials.

Q4: How should I store purified this compound?

A4: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator at a low temperature, such as 0-8°C or below -15°C, to prevent moisture absorption and degradation.[9][10]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

This protocol is based on a synthesis method where diethyl ether is used to crystallize the product from a concentrated solution.[6][7]

Materials:

  • Crude this compound

  • Isopropanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of warm isopropanol (approximately 40-45°C) to dissolve the crude product completely.

  • Once dissolved, cool the solution to room temperature (around 25°C).

  • Slowly add diethyl ether to the solution while stirring until the solution becomes cloudy, indicating the onset of crystallization.

  • Continue stirring for a short period and then allow the flask to stand undisturbed to allow for crystal formation.

  • Cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under a high vacuum to remove all traces of solvent.

ParameterValue
Dissolution Temperature40-45°C
Crystallization TemperatureCooled to 25°C, then an ice bath
Purity (reported)>99%
Yield (reported)~90-93%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude L-Alanine Isopropyl Ester Hydrochloride dissolve Dissolve in minimal warm isopropanol crude_product->dissolve cool_rt Cool to room temperature dissolve->cool_rt add_ether Add diethyl ether (anti-solvent) cool_rt->add_ether cool_ice Cool in ice bath add_ether->cool_ice filter Vacuum filtration cool_ice->filter wash Wash with cold diethyl ether filter->wash dry Dry under high vacuum wash->dry purified_product Purified Product dry->purified_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_flow cluster_success Success cluster_failure Troubleshooting start Recrystallization Attempted outcome Crystals Formed? start->outcome success_node Proceed to Filtration & Drying outcome->success_node Yes oily_product Oily Product/ No Crystals outcome->oily_product No check_solvent Ensure complete solvent removal (high vacuum) oily_product->check_solvent anti_solvent Use solvent/ anti-solvent method (e.g., DCM/Hexanes) check_solvent->anti_solvent scratch Scratch flask to induce crystallization anti_solvent->scratch

Caption: Troubleshooting logic for product crystallization failure.

References

Proper storage and handling conditions for L-Alanine isopropyl ester hydrochloride to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of L-Alanine isopropyl ester hydrochloride to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]

Q2: Is this compound sensitive to moisture?

A2: Yes, as a hydrochloride salt of an amino acid ester, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[3][4] Exposure to humidity can lead to clumping, degradation, and a decrease in purity, potentially affecting experimental results.[4]

Q3: How should I handle this compound in the laboratory?

A3: Handle the compound in a well-ventilated area, and when possible, under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture and air.[2] Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Avoid generating dust.[1] After handling, always wash your hands thoroughly.[1]

Q4: What are the signs of degradation of this compound?

A4: Physical signs of degradation can include a change in color, the formation of clumps or a sticky appearance due to moisture absorption, or a noticeable odor.[4] For chemical confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products.

Q5: What materials are incompatible with this compound?

A5: this compound should be stored away from strong oxidizing agents and strong bases. Contact with incompatible materials can lead to chemical reactions that may compromise the stability of the compound.

Troubleshooting Guide

Issue IDProblemPossible CausesRecommended Actions
STB-001 Inconsistent experimental results using a previously opened bottle of this compound. The compound may have degraded due to improper storage (exposure to moisture or high temperatures).- Use a fresh, unopened container of the compound for a control experiment.- If degradation is suspected, re-purify the compound if possible or discard the old bottle.- Always ensure the container is tightly sealed immediately after use and stored under the recommended conditions.
PHY-002 The compound appears clumped or caked together. The compound has likely absorbed moisture from the atmosphere due to improper sealing of the container or storage in a humid environment.[3][4]- Dry a small amount of the material in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) before use.- For future prevention, store the compound in a desiccator or a controlled low-humidity environment.[3] Consider aliquoting the compound into smaller, single-use vials.
SOL-003 Difficulty dissolving the compound completely in a non-aqueous solvent. The presence of absorbed water can affect solubility in certain organic solvents.- Ensure the solvent is anhydrous.- Gently warm the mixture if the compound's stability at higher temperatures is not a concern.- Use a fresh, dry sample of the compound.

Stability Data (Illustrative)

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dry, Sealed 099.5Fine white powder
699.3Fine white powder
1299.1Fine white powder
25°C, 50% RH, Sealed 099.5Fine white powder
698.2Slight clumping
1297.0Noticeable clumping
25°C, 75% RH, Poorly Sealed 099.5Fine white powder
695.1Caked solid
1292.5Discolored and sticky

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound

This protocol outlines a general method for assessing the purity and stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Objective: To determine the purity of this compound and identify the presence of any degradation products under specific storage conditions over time.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Reference standard of this compound (of known purity)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • Prepare a stock solution of the reference standard in the same manner.

    • Create a series of calibration standards by diluting the reference stock solution.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to determine the peak area of this compound and any impurity peaks.

  • Data Analysis:

    • Calculate the purity of the sample by comparing its peak area to the calibration curve.

    • Identify and quantify any degradation products by their retention times and peak areas relative to the main peak.

  • Stability Study:

    • Store aliquots of this compound under different conditions (e.g., recommended 2-8°C, room temperature, elevated temperature, and different humidity levels).

    • At specified time points (e.g., 1, 3, 6, and 12 months), analyze the samples using the HPLC method described above.

    • Compare the purity and degradation profiles over time to assess the stability under each condition.

Visualizations

StabilityFactors Stability L-Alanine Isopropyl Ester Hydrochloride Stability Temp Temperature Degradation Degradation Temp->Degradation High Temp Accelerates Moisture Moisture/Humidity Moisture->Degradation Hydrolysis Light Light Exposure Light->Degradation Photodegradation (if sensitive) Incompatibles Incompatible Materials Incompatibles->Degradation Chemical Reaction Degradation->Stability Reduces

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckStorage Check Storage Conditions (Temp, Seal, Desiccation) Start->CheckStorage CheckAppearance Examine Physical Appearance (Clumped, Discolored?) CheckStorage->CheckAppearance PurityTest Perform Purity Test (e.g., HPLC) CheckAppearance->PurityTest Degraded Is Purity < Specification? PurityTest->Degraded UseNew Use Fresh Stock & Aliquot for Future Use Degraded->UseNew Yes ReassessProtocol Re-evaluate Experimental Protocol Degraded->ReassessProtocol No End End: Problem Resolved UseNew->End ReassessProtocol->End

Caption: Workflow for troubleshooting issues with this compound.

References

Troubleshooting incomplete coupling in peptide synthesis involving H-Ala-OiPr HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing challenges with incomplete coupling during solid-phase peptide synthesis (SPPS), with a specific focus on reactions involving Alanine Isopropyl Ester Hydrochloride (H-Ala-OiPr HCl).

Frequently Asked Questions (FAQs)

Q1: What makes H-Ala-OiPr HCl a potentially "difficult" amino acid for peptide coupling?

A1: The primary challenge with H-Ala-OiPr HCl stems from steric hindrance. The isopropyl ester (OiPr) is a bulky group that can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the alanine. This increased bulk slows down the reaction kinetics and can lead to incomplete coupling, especially when coupled to another sterically hindered residue. Additionally, as a hydrochloride salt, the N-terminal amine must be neutralized with a base before it can act as a nucleophile in the coupling reaction.

Q2: What are the immediate signs of an incomplete coupling reaction?

A2: The most common indicator of an incomplete coupling reaction is a positive result from a qualitative colorimetric test, such as the Kaiser test (ninhydrin test). A positive test, typically indicated by a dark blue color on the resin beads, signifies the presence of unreacted free primary amines. Secondary indicators can include a lower-than-expected final peptide yield and the presence of deletion sequences (peptides missing one or more amino acids) in the final mass spectrometry analysis.

Q3: Is incomplete coupling the only reason for low peptide yield?

A3: No, while poor coupling efficiency is a major cause, low yield can also result from other issues such as incomplete Fmoc deprotection, peptide aggregation on the resin, or problems during the final cleavage and work-up stages. It is crucial to systematically investigate each step of the synthesis process to identify the root cause.

Q4: Can I use standard coupling reagents like DIC/HOBt for H-Ala-OiPr HCl?

A4: While standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) can be used, they are often not potent enough for sterically demanding couplings and may result in low efficiency. For sterically hindered residues like H-Ala-OiPr HCl, more powerful in-situ activating reagents are highly recommended to achieve higher yields and purity.

Troubleshooting Guide: Incomplete Coupling of H-Ala-OiPr HCl

This section provides a systematic, question-based approach to resolving incomplete coupling issues.

Problem: My Kaiser test is positive (blue beads) after coupling with H-Ala-OiPr HCl.

A positive Kaiser test confirms the presence of unreacted primary amines, indicating the coupling reaction is incomplete. The following workflow will guide you through the resolution process.

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// Edges Start -> DoubleCouple; DoubleCouple -> CheckKaiser1; CheckKaiser1 -> Proceed [label="Test is Negative\n(Yellow Beads)"]; CheckKaiser1 -> ReEvaluate [label="Test is Still Positive\n(Blue Beads)"]; ReEvaluate -> CheckReagents; ReEvaluate -> CheckAggregation; ReEvaluate -> Capping [style=dashed, label="If recoupling fails"]; Capping -> End; Proceed -> End;

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Caption: Troubleshooting workflow for a positive Kaiser test.

1. Should I immediately try a second coupling?

Yes. The recommended first step is to perform a "double coupling". This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion. For sterically hindered residues, this is often a necessary step to achieve a high coupling efficiency.

2. My Kaiser test is still positive after a double coupling. What's next?

If a second coupling fails, this suggests a more persistent issue. Before proceeding, re-evaluate your synthesis strategy by considering the following:

  • Coupling Reagent Potency: Are you using a sufficiently powerful coupling reagent? For a sterically hindered residue like H-Ala-OiPr, aminium/uronium salts like HATU , HCTU , or COMU are significantly more effective than standard carbodiimide reagents.[1]

  • Reagent Quality: Ensure that your amino acids, solvents, and coupling reagents are fresh and anhydrous. Degradation of reagents can lead to inefficient activation and incomplete coupling.

  • Peptide Aggregation: Is the peptide-resin complex aggregating? Aggregation can block reactive sites, preventing coupling. Signs of aggregation include the resin failing to swell properly.

    • Solution: Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP). Adding chaotropic salts (e.g., LiCl) can also help disrupt secondary structures that lead to aggregation.

3. If recoupling fails, should I just proceed to the next cycle?

No. Proceeding without addressing the unreacted amines will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide during purification. The best course of action is to "cap" the unreacted N-terminal amines.

4. What is capping and how do I do it?

Capping is the process of acetylating the unreacted amines, rendering them unreactive for subsequent coupling cycles. This is typically done using a solution of acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in DMF. By capping the failed sequences, you terminate their elongation, making the final purification of the desired full-length peptide significantly easier.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the steric hindrance associated with H-Ala-OiPr HCl. The following table summarizes the relative performance of common coupling reagents for difficult couplings.

Coupling Reagent Class Examples Relative Reactivity Notes for Hindered Couplings
CarbodiimidesDIC, DCCModerateOften inefficient for sterically demanding couplings. Typically used with additives like HOBt or OxymaPure.
Aminium/Uronium SaltsHBTU, TBTUHighMore effective than carbodiimides, but may be insufficient for highly hindered residues.[1]
Aminium/Uronium SaltsHATU , HCTUVery HighHighly recommended. The formation of reactive OAt or O-6-ClBt esters effectively overcomes steric barriers.[1]
Aminium/Uronium SaltsCOMU Very HighEfficacy is comparable or superior to HATU, with an improved safety profile as it is non-explosive.
Phosphonium SaltsPyBOP, PyAOPHigh to Very HighEfficient reagents that avoid potential guanidinylation side reactions sometimes seen with uronium salts.

Experimental Protocols

Here are detailed protocols for the key troubleshooting procedures mentioned above.

Protocol 1: Kaiser Test (for detection of primary amines)

This test is used to monitor the completion of a coupling reaction.

  • Materials:

    • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF.

    • Place the beads in a small glass test tube.

    • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Dark blue beads/solution: Positive result, indicating incomplete coupling.

    • Colorless/Yellow beads and solution: Negative result, indicating the coupling is complete.

Protocol 2: Double Coupling using HATU

This protocol is recommended after an initial positive Kaiser test.

  • Procedure:

    • Following the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents.

    • In a separate vessel, prepare a fresh activation solution:

      • Dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

      • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the fresh activated amino acid solution to the resin.

    • Allow the second coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Perform a second Kaiser test to check for completion.[1]

Protocol 3: Standard Capping of Unreacted Amines

This protocol should be used if double coupling fails.

  • Materials:

    • Capping Solution: A mixture of acetic anhydride, pyridine (or DIPEA), and DMF. A common ratio is Acetic Anhydride/Pyridine/DMF (e.g., 1:1:8 v/v/v). Prepare this solution fresh.

  • Procedure:

    • After the failed coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).

    • Add the freshly prepared capping solution to the resin, ensuring all beads are fully suspended.

    • Agitate the reaction at room temperature for 30-45 minutes.

    • Filter the capping solution from the resin.

    • Wash the resin extensively with DMF (3-5 times) to remove all capping reagents and byproducts.

    • You may perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Visual Guides & Workflows

The following diagrams illustrate the logical steps for troubleshooting and the chemical principle of capping.

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Caption: Decision logic for selecting an initial coupling protocol.

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Caption: Acetylation of an unreacted amine during the capping step.

References

Strategies to prevent aggregation in SPPS when using alanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strategies for Preventing Aggregation in SPPS

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on sequences containing alanine (B10760859) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, the growing peptide chain is attached to an insoluble resin. Peptide aggregation is the self-association of these peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, like β-sheets, which makes the peptide chains inaccessible to reagents.[1] This is a major cause of incomplete or failed syntheses, especially for peptides longer than 20 amino acids or those containing hydrophobic residues.[1][2]

Q2: Why are alanine-rich sequences prone to aggregation?

A2: While alanine is a simple amino acid, long stretches of alanine (poly-alanine) or its presence in hydrophobic sequences can promote aggregation. This is because alanine, despite its small size, is a hydrophobic residue.[1][3] Peptides with a high content of hydrophobic amino acids have a strong tendency to self-associate to minimize their contact with the polar synthesis solvent (like DMF), leading to the formation of stable, insoluble aggregates on the resin.[1][2] This is particularly problematic as the peptide chain elongates. For instance, in the synthesis of a poly-alanine peptide, the time required for Fmoc group removal can increase dramatically after the fifth residue, indicating aggregation.[4]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several signs can indicate that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][3]

  • Slow or Incomplete Reactions: A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates unreacted free amines.[1] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be slow or incomplete.[1][3] In continuous flow synthesis, this is often seen as a flattened and broadened deprotection peak.[2][5]

  • Physical Clumping: The resin may become sticky and clump together, making it difficult to work with.[1]

  • Low Yield and Purity: A significant drop in the expected yield of the final peptide and the presence of multiple peaks, including deletion or truncated sequences in HPLC and mass spectrometry analysis, are strong indicators of aggregation problems.[1]

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling an Alanine Residue

A positive Kaiser test (blue beads) after a coupling reaction indicates the presence of unreacted primary amines, suggesting the coupling was incomplete.

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Initial Response: Double Couple start->strategy1 strategy2 Improve Solvation start->strategy2 strategy3 Increase Temperature start->strategy3 strategy4 Advanced Strategy: Backbone Protection start->strategy4 action1a Repeat coupling step with fresh reagents. strategy1->action1a action1b Extend coupling time. strategy1->action1b action2a Switch to NMP or use DMF/DMSO mixture. strategy2->action2a action2b Add chaotropic salts (e.g., LiCl). strategy2->action2b action3a Use conventional heating (e.g., 55-86°C). strategy3->action3a action3b Use microwave-assisted synthesis. strategy3->action3b action4a Incorporate Pseudoproline Dipeptides. strategy4->action4a action4b Use Hmb/Dmb protected amino acids. strategy4->action4b end_node Proceed to Deprotection action1a->end_node action1b->end_node action2a->end_node action2b->end_node action3a->end_node action3b->end_node action4a->end_node action4b->end_node

Troubleshooting flowchart for incomplete coupling reactions.

Potential Causes & Solutions:

  • Steric Hindrance/Aggregation: The growing peptide chain, especially with multiple alanines, may be folding back on itself, blocking access to the N-terminus.

    • Solution 1: Double Couple/Extend Time: Repeat the coupling step with fresh reagents.[2] For sequences with repeating amino acids, double coupling is often beneficial.[6]

    • Solution 2: Change Solvent System: Switch from DMF to a better solvating solvent like N-methyl-2-pyrrolidone (NMP).[2][3] Alternatively, add chaotropic salts (e.g., 0.4 M LiCl) or about 25% dimethyl sulfoxide (B87167) (DMSO) to the DMF to disrupt hydrogen bonding.[1][2]

    • Solution 3: Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help to break up secondary structures.[7][8] Microwave-assisted SPPS is particularly effective as it provides rapid and uniform heating, which can significantly improve coupling efficiency for difficult sequences.[9][10][11]

Issue 2: Slow or Incomplete Fmoc Deprotection

If the Fmoc deprotection step is sluggish (indicated by a broad, flat UV trace in automated synthesis or a persistent positive test for the Fmoc adduct), aggregation is likely preventing the piperidine (B6355638) solution from reaching the N-terminus.

Potential Causes & Solutions:

  • Peptide Secondary Structure: The peptide is forming a stable secondary structure (β-sheet) that is insoluble in the synthesis solvent.

    • Solution 1: Modify Synthesis Conditions: Similar to coupling issues, using stronger solvating solvents like NMP, adding chaotropic agents, or employing elevated temperatures can disrupt aggregation and improve deprotection kinetics.[2][8][10]

    • Solution 2: Use Structure-Disrupting Derivatives: This is often the most effective approach for severely aggregating sequences.

      • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue near the alanine-rich region, you can substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide.[8][12] This introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[2][12]

      • Hmb/Dmb Protection: For other sequences, incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone nitrogen of a key amino acid can prevent hydrogen bond formation.[8][13] For an Ala-Gly motif, using Fmoc-Ala-(Dmb)Gly-OH is highly effective.[3][13] It is recommended to insert a backbone-protected residue every six to seven amino acids for maximum effect.[8][13]

Quantitative Data and Strategy Comparison

StrategyPrincipleAdvantagesDisadvantagesTypical Conditions
Solvent Modification Improves solvation of the peptide-resin complex.Simple to implement.May not be sufficient for severe aggregation.Switch DMF for NMP; Add 25% DMSO or 0.4-0.8 M LiCl to DMF.[1][2]
Elevated Temperature Provides thermal energy to disrupt secondary structures.Highly effective, speeds up reaction times.[7][14]Can increase risk of side reactions like racemization for sensitive amino acids (e.g., His, Cys).[7]Conventional: 50-60°C. Microwave: Up to 86°C for coupling (10 min) and deprotection (2.5 min).[7]
Pseudoproline Dipeptides Introduces a proline-like "kink" to disrupt β-sheets.[12]Very effective, improves solubility and coupling efficiency.[12]Limited to sequences containing Ser, Thr, or Cys.[2]Substitute Xaa-Ser/Thr with Fmoc-Xaa-Y(ψMe,MePro)-OH.
Hmb/Dmb Backbone Protection Physically blocks backbone N-H from forming hydrogen bonds.[8]Universally applicable to any amino acid.[13]Coupling onto the protected residue can be slow; derivatives are more expensive.[13]Incorporate one protected residue every 6-7 amino acids.[8][13]

Key Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 20-30 minutes.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (5 equivalents) and a coupling agent like HATU or HBTU (5 equivalents) in a minimal volume of DMF or NMP.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activated dipeptide solution and mix. Immediately add this solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours.

  • Monitoring: Check for reaction completion using a TNBS or Kaiser test. If the test is positive, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Continuation: Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.

Protocol 2: Chaotropic Salt Wash for Aggregated Resin

This protocol is for a manual wash step to be performed before coupling when aggregation is suspected.

  • Deprotection and Neutralization: Perform the standard Fmoc deprotection and neutralization steps.

  • Chaotropic Wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF. Allow the resin to be agitated in this solution for 15-30 minutes.[1]

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times) to completely remove the chaotropic salt.[1]

  • Coupling: Proceed with the standard coupling protocol.

Workflow and Decision Making

Decision-making workflow for managing aggregation in SPPS.

References

Identifying and minimizing side reactions with L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Alanine isopropyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the hydrochloride salt of the isopropyl ester of the amino acid L-alanine. It is a key chemical intermediate, widely used as a chiral building block in the synthesis of pharmaceuticals.[1] One of its most significant applications is in the manufacture of antiviral prodrugs, such as Tenofovir Alafenamide (TAF), where it is crucial for introducing a specific promoiety to improve the drug's bioavailability.[2][3]

Q2: What are the most common side reactions to be aware of when using this compound in peptide synthesis?

A2: The most common and critical side reactions are racemization of the chiral center of alanine (B10760859) and diketopiperazine (DKP) formation . Racemization leads to the formation of the undesired D-enantiomer, which can be difficult to separate and impacts the stereochemical purity of the final product.[4] DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to termination of the peptide chain elongation.[5][6]

Q3: How can I detect the formation of the D-enantiomer (racemization)?

A3: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the L- and D-diastereomers of the resulting peptide.[4] In some cases, high-field Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between diastereomers due to different chemical shifts.[4]

Q4: Are there specific impurities I should be aware of when using this reagent for phosphonamidate synthesis, like in the production of Tenofovir Alafenamide?

A4: Yes. A notable side reaction in phosphonamidate synthesis is the formation of a diamide impurity . This occurs when two molecules of L-alanine isopropyl ester react with the phosphorus center, instead of the desired single substitution.[7][8] Careful control of stoichiometry and reaction conditions is necessary to minimize this byproduct.

Q5: How should I handle and store this compound to ensure its stability?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9] As an ester, it is susceptible to hydrolysis back to L-alanine, especially under basic or strongly acidic aqueous conditions. Therefore, it is crucial to avoid prolonged exposure to moisture and incompatible materials.[10]

Troubleshooting Guides

Issue 1: Poor Yield and Presence of Unexpected Stereoisomers (Racemization)

If you are observing low yields of your desired product and analytical data (e.g., chiral HPLC) indicates the presence of diastereomers, you are likely encountering racemization.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent For carbodiimide-based couplings (DCC, EDC), always include a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Alternatively, switch to a uronium-based coupling reagent known for lower racemization potential, such as HATU or HBTU.[4][11]
Strong or Excess Base Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). Use the minimum amount of base required to neutralize the hydrochloride and facilitate the reaction.[4]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0 °C and allow the reaction to warm slowly to room temperature.[4]
Prolonged Pre-activation Time Minimize the time the carboxylic acid component is "pre-activated" before the addition of the L-alanine isopropyl ester. The activated species is often the most susceptible to racemization.[4]
Issue 2: Low Yield and a Major Byproduct with a Mass Corresponding to a Cyclic Dipeptide (Diketopiperazine Formation)

This issue is common when L-alanine isopropyl ester is the second amino acid being coupled in a sequence (i.e., after deprotection of an N-terminal protected dipeptide-resin).

Potential Cause Recommended Solution
Sequence Susceptibility Sequences containing Proline or Glycine as the first or second residue are particularly prone to DKP formation, but it can also occur with Alanine.[5]
Base-Catalyzed Cyclization The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, especially when catalyzed by the base used for deprotection (e.g., piperidine (B6355638) in Fmoc-SPPS).[5]
Minimizing DKP Formation 1. Use a Sterically Hindered Resin: For solid-phase synthesis, using a 2-chlorotrityl chloride resin can sterically inhibit the cyclization reaction.[6] 2. Couple the Next Amino Acid Immediately: After deprotecting the N-terminus of the dipeptide, immediately proceed with the coupling of the third amino acid to "trap" the reactive amine before it can cyclize.[11] 3. Use Dipeptide Building Blocks: Instead of sequential coupling, couple a pre-formed, protected dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate.
Issue 3: Incomplete Coupling Reaction

If monitoring tests (e.g., Kaiser test) indicate the presence of unreacted free amines after the coupling step.[3]

Potential Cause Recommended Solution
Steric Hindrance The amino acid being coupled to the L-alanine isopropyl ester may be sterically bulky, slowing the reaction.
Peptide Aggregation (SPPS) The growing peptide chain on the solid support may be aggregating, preventing access of reagents to the reaction site.[6][12]
Solving Incomplete Coupling 1. Double Couple: Perform the coupling reaction a second time with fresh reagents.[3] 2. Change Solvent: Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to disrupt aggregation.[6][12] 3. Increase Temperature: Gently heating the reaction or using microwave-assisted synthesis can often drive sluggish couplings to completion.[6] 4. Capping: If a small amount of amine remains unreacted after a second coupling, "cap" it by acetylating with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3]

Experimental Protocols

Protocol 1: Standard Peptide Coupling using HATU

This protocol describes a standard procedure for coupling an N-terminally protected amino acid to this compound.

  • Neutralization: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0 °C in an ice bath. Add a hindered base such as Diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 15-20 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 2-5 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the neutralized L-Alanine isopropyl ester solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by silica (B1680970) gel column chromatography.

Visualizations

experimental_workflow cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling & Monitoring cluster_purification Step 4: Workup & Purification start Dissolve L-Alanine Isopropyl Ester HCl in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add DIPEA (1.1 eq) cool->add_base stir_neutralize Stir for 15-20 min add_base->stir_neutralize combine Combine Activated AA with Free Amine at 0 °C stir_neutralize->combine dissolve_aa Dissolve N-Protected Amino Acid & HATU in DMF add_base_act Add DIPEA (2.0 eq) dissolve_aa->add_base_act stir_activate Stir for 2-5 min add_base_act->stir_activate stir_activate->combine react Stir and warm to RT (2-4h) combine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Pure Dipeptide purify->end

Standard Peptide Coupling Workflow

logical_relationships cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_mitigation Mitigation Strategies Temp High Temperature Rac Racemization Temp->Rac Base Strong / Excess Base Base->Rac DKP DKP Formation Base->DKP Time Long Activation Time Time->Rac Reagent Carbodiimide (No Additive) Reagent->Rac Mit_Rac Low Temp Hindered Base Use HATU/Oxyma Rac->Mit_Rac prevented by Mit_DKP Immediate Coupling 2-ClTrt Resin DKP->Mit_DKP prevented by

Key Factors Influencing Side Reactions

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of L-Alanine Isopropyl Ester Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method used to detect impurities and related substances in this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound and its related substances are tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot:

    • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[1] Try diluting your sample and reinjecting.

    • Secondary Interactions: Residual silanols on the column packing can interact with the basic amine group of this compound, causing tailing.

      • Solution 1: Mobile Phase Modifier: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active sites on the stationary phase.

      • Solution 2: Lower pH: Ensure the mobile phase pH is low enough to keep the analyte fully protonated.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]

2. Inconsistent Retention Times

  • Question: The retention times for my peaks are drifting or are not reproducible between injections. What should I do?

  • Answer: Fluctuating retention times can compromise the reliability of your results. Consider the following causes and solutions:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs.[3]

    • Mobile Phase Composition:

      • Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.[1] Prepare fresh mobile phase daily and ensure accurate measurements.

      • pH Fluctuation: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.[4] Ensure the buffer concentration is adequate (>=20 mM) to maintain a stable pH.[5]

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.[1][4] Use a column oven to maintain a constant temperature.

    • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.[6] Purge the pump and ensure the mobile phase is properly degassed.

3. Low Resolution or Peak Co-elution

  • Question: I am not able to separate the main peak from its impurities. How can I improve the resolution?

  • Answer: Achieving adequate separation is critical for accurate impurity profiling.

    • Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase to increase retention and improve separation.

    • Ion-Pair Reagent: For separating closely related polar compounds, consider using an ion-pair reagent like sodium heptanesulfonate.[7] This will increase the retention of the analytes on a reverse-phase column.

    • Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution method may be necessary to achieve separation for all components.

    • Column Chemistry: Not all C18 columns are the same. A different brand or a column with a different bonding chemistry (e.g., a polar-embedded phase) might provide the necessary selectivity.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the common impurities of this compound?

    • A1: Common process-related impurities can include L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride.[7] Degradation products may also be present depending on the storage and handling of the substance.

  • Q2: Why is a low UV detection wavelength often used for this compound?

    • A2: this compound lacks a strong chromophore, meaning it does not absorb UV light strongly at higher wavelengths. Therefore, a low wavelength, typically around 205-210 nm, is used to achieve sufficient sensitivity.[7][9]

  • Q3: Is derivatization necessary for the analysis?

    • A3: For routine impurity analysis, a direct HPLC-UV method is often sufficient. However, for the analysis of chiral impurities (D-alanine isopropyl ester hydrochloride) or to enhance the detection of trace-level impurities, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or a chiral derivatizing agent can be employed.[10][11]

  • Q4: How should I prepare my sample for analysis?

    • A4: Accurately weigh the this compound sample and dissolve it in the mobile phase or a diluent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[7] Ensure the sample is fully dissolved before injection.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of impurities in this compound.

Method 1: Ion-Pair Reversed-Phase HPLC for Related Substances

This method is suitable for the separation of polar-related substances such as L-alanine methyl and ethyl esters.

Parameter Condition
Chromatographic Column Octadecylsilane bonded silica (B1680970) gel (C18), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.02 M Sodium Heptanesulfonate in Water, adjust pH to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on impurity profile
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm[7]
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Water/Acetonitrile (75:25 v/v)[7]

Method 2: Pre-column Derivatization with OPA for Related Substances

This method offers enhanced sensitivity for certain impurities.

Parameter Condition
Chromatographic Column ODS-2 Hypersil (C18), 5 µm, 4.6 x 250 mm[10]
Mobile Phase A 0.02 M Sodium Acetate Buffer : Acetonitrile (90:10)[10]
Mobile Phase B 0.1 M Sodium Acetate Buffer : Methanol : Acetonitrile (20:40:40)[10]
Elution Gradient[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 338 nm[10]
Column Temperature 40 °C[10]
Injection Volume 10 µL[10]
Derivatization Reagent o-phthalaldehyde (OPA)

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No check_overload Check for Column Overload (Dilute Sample) peak_shape->check_overload Yes resolution Poor Resolution? retention_time->resolution No check_equilibration Check Column Equilibration Time retention_time->check_equilibration Yes adjust_mobile_phase Adjust Mobile Phase Strength resolution->adjust_mobile_phase Yes further_investigation Further Investigation Needed (e.g., Column, Instrument) resolution->further_investigation No check_secondary_int Address Secondary Interactions (Add TEA, Adjust pH) check_overload->check_secondary_int check_injection_solvent Check Injection Solvent check_secondary_int->check_injection_solvent problem_solved Problem Resolved check_injection_solvent->problem_solved check_mobile_phase Verify Mobile Phase Prep & pH check_equilibration->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Check Pump & Flow Rate check_temp->check_pump check_pump->problem_solved use_ion_pair Consider Ion-Pair Reagent adjust_mobile_phase->use_ion_pair use_gradient Implement Gradient Elution use_ion_pair->use_gradient use_gradient->problem_solved

Caption: A flowchart for troubleshooting common HPLC problems.

References

Safe handling procedures and personal protective equipment for L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with L-Alanine isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment to avoid direct contact and inhalation.[1][2]

Q2: The compound is not dissolving as expected in my solvent. What should I do?

A2: this compound is generally described as being very soluble in water and also has high solubility in organic solvents.[1][2] If you are experiencing solubility issues, consider the following:

  • Solvent Purity: Ensure your solvent is pure and dry, as contaminants can affect solubility.

  • Temperature: Gentle warming may aid dissolution, but be mindful of the compound's stability.

  • pH Adjustment: As a hydrochloride salt, the pH of your solution can significantly impact its solubility. For reactions requiring the free amine, a non-aqueous base is typically used to neutralize the HCl salt in situ.

  • Alternative Solvents: If your experimental conditions allow, consider alternative polar organic solvents.

Q3: My reaction is not proceeding to completion or is giving unexpected byproducts. What are some common causes?

A3: Several factors could be at play:

  • Moisture: The ester group is susceptible to hydrolysis. Ensure all your glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture.

  • Base Selection: If your reaction requires the free amine, the choice and amount of base are critical. A weak or insufficient amount of a non-nucleophilic base may not fully neutralize the hydrochloride, leading to incomplete reaction. An overly strong base could lead to side reactions.

  • Reagent Purity: Impurities in the this compound or other reagents can interfere with the desired reaction.

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require cooling to prevent side product formation.

Q4: How should I properly store this compound?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[1][4] Some suppliers recommend storage at 0-8 °C.

Q5: What should I do in case of an accidental spill?

A5: For a small spill, you should:

  • Avoid generating dust.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Use dry clean-up procedures.[1]

  • Collect the residue and place it in a sealed container for disposal.[1]

For a larger spill, you should:

  • Evacuate the area and restrict access.[4]

  • Ensure adequate ventilation.[2]

  • Alert your institution's emergency services.[1]

  • Avoid breathing dust and prevent the spill from entering drains or waterways.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 39825-33-7[5]
Molecular Formula C6H13NO2·HCl[5]
Appearance White solid / crystalline powder[1]
Solubility Very soluble in water; soluble in organic solvents[1][2]
Storage Store in a cool, dry, well-ventilated place; some sources recommend 0-8 °C[2][3]

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE): a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[2][5]

  • Conduct all handling and weighing of the solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]

  • Use a clean, dry spatula and weighing vessel.

  • After weighing, securely close the container of this compound.

  • Clean the weighing area and any contaminated surfaces.

  • Wash hands thoroughly after handling.[5]

Protocol 2: In-Situ Neutralization for Peptide Coupling

This protocol describes a general procedure for the neutralization of the hydrochloride salt to the free amine for use in a subsequent reaction, such as peptide bond formation.

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide) under an inert atmosphere, add one equivalent of a non-nucleophilic base (e.g., N,N-diisopropylethylamine or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes.

  • The resulting solution containing the free L-Alanine isopropyl ester can be used directly in the next step of the synthesis (e.g., addition of the N-protected amino acid and coupling reagent).

  • It is crucial to ensure the complete neutralization for the coupling reaction to proceed efficiently.

Visualized Workflows and Logic

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Lab Coat - Safety Goggles - Gloves prep_hood Work in a chemical fume hood prep_ppe->prep_hood handling_weigh Weigh the required amount prep_hood->handling_weigh handling_close Securely close container handling_weigh->handling_close cleanup_area Clean work area handling_close->cleanup_area cleanup_wash Wash hands thoroughly cleanup_area->cleanup_wash cleanup_dispose Dispose of waste properly cleanup_wash->cleanup_dispose SpillResponse Spill Response Decision Tree spill_size Is the spill large? large_spill_evacuate Evacuate the area spill_size->large_spill_evacuate Yes small_spill_ppe Wear appropriate PPE spill_size->small_spill_ppe No large_spill_alert Alert emergency services large_spill_evacuate->large_spill_alert small_spill_contain Contain the spill (avoid dust) small_spill_ppe->small_spill_contain small_spill_collect Collect with dry material small_spill_contain->small_spill_collect small_spill_dispose Place in a sealed container for disposal small_spill_collect->small_spill_dispose

References

Technical Support Center: Optimizing Esterification of L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of L-Alanine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of L-Alanine esters.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of L-Alanine more challenging than that of a simple carboxylic acid?

A1: The esterification of amino acids like L-Alanine is more complex due to their zwitterionic nature at neutral pH.[1] The presence of both a positive charge on the amino group (NH3+) and a negative charge on the carboxyl group (COO-) reduces the nucleophilicity of the carboxylate, making it less reactive towards alcohols. Therefore, a strong acid catalyst is typically required to protonate the carboxyl group, increasing its electrophilicity.

Q2: What are the most common methods for the esterification of L-Alanine?

A2: Several methods are commonly employed, including:

  • Fischer Esterification: This classic method involves reacting L-Alanine with an excess of the desired alcohol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.[2][3]

  • Thionyl Chloride Method: Reacting L-Alanine with an alcohol in the presence of thionyl chloride (SOCl2) is a highly effective method that converts the carboxylic acid to a more reactive acyl chloride intermediate.[2][4]

  • Trimethylchlorosilane (TMSCl) Method: This method offers a milder alternative, using TMSCl in an alcohol solvent at room temperature to achieve good to excellent yields of the corresponding amino acid ester hydrochloride.[2]

Q3: How can I monitor the progress of my esterification reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5] A common technique is to spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting L-Alanine spot and the appearance of a new spot corresponding to the L-Alanine ester indicate the reaction's progress.

Q4: My L-Alanine ester hydrochloride is difficult to purify. What recrystallization solvents are recommended?

A4: For L-Alanine isopropyl ester hydrochloride, recrystallization from cold anhydrous dichloromethane (B109758) has been suggested. Another approach is to dissolve the product in a minimum amount of dichloromethane and precipitate it with hexanes, followed by washing with hexanes.[6] Recrystallization from an alcohol, such as ethanol, is also a viable option for polar compounds.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient catalyst.Ensure the use of a strong acid catalyst like sulfuric acid, as other mineral acids like HCl and HNO3 may not be as effective under certain conditions.[1]
Reaction equilibrium not shifted towards the product.The esterification reaction produces water, which can hydrolyze the ester back to the starting materials.[1] Use an excess of the alcohol or remove water as it forms, for example, by azeotropic distillation with a solvent like benzene (B151609).[7]
Poor solubility of L-Alanine in the reaction medium.For certain substrates and products with poor solubility in the alcohol, increasing the reaction time may be necessary.[2]
The zwitterionic nature of L-Alanine hinders the reaction.Ensure the reaction is conducted under sufficiently acidic conditions to protonate the carboxyl group.
Formation of Side Products Alkylation of the amino group.While less common under acidic conditions, protecting the amino group before esterification can prevent this side reaction. However, this adds extra steps to the synthesis.[1]
Diketopiperazine formation.This can be an issue with the starting material, L-Alanine methyl ester hydrochloride. It is recommended to check the purity of the starting material by 1H NMR.[8]
Difficulty in Product Isolation The product ester is soluble in the aqueous phase during workup.During the workup of Fischer esterification, the product may remain in the aqueous or alcohol layer, especially for short-chain esters like ethyl acetate.[9] Using an immiscible organic solvent for extraction, such as diethyl ether or dichloromethane, can help.[9]
The product is hygroscopic.L-Alanine ester hydrochlorides can be hygroscopic.[8] Handle and store the product under anhydrous conditions.

Experimental Protocols

Detailed Methodology 1: Synthesis of L-Alanine Cetyl Ester[7]
  • Reactants:

    • L-Alanine: 4.46 g (0.05 mole)

    • Cetyl alcohol: 13.3 g (0.055 mole)

    • Sulfuric acid (catalyst): 4.9 g (0.05 mole)

    • Benzene (solvent): 200 ml

  • Procedure:

    • Combine L-Alanine, cetyl alcohol, and benzene in a reaction flask and stir.

    • Add sulfuric acid to the mixture.

    • Heat the reaction mixture under reflux. Water formed during the reaction is removed azeotropically with benzene.

    • The reaction is typically complete in about 7 hours at an internal temperature of 80.5°C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separating funnel and wash three times with 300 ml of a 0.2N NaOH and 6% NaCl solution.

    • Isolate the benzene layer and wash it thoroughly with water.

    • Dry the benzene layer over anhydrous sodium sulfate (B86663) overnight.

    • Filter the solution and evaporate the benzene to obtain the product.

  • Yield: 13.5 g (86.1%) of purified L-alanine cetyl ester.

Detailed Methodology 2: Synthesis of this compound[10]
  • Reactants:

    • L-Alanine: 89 g (1 mol)

    • Isopropanol (B130326): 180 ml

    • Thionyl chloride: 5.81 ml

    • Alumina (catalyst): 10 g

    • 2N HCl

    • Diethyl ether: 100 ml

  • Procedure:

    • In a reaction vessel, mix isopropanol and thionyl chloride and stir for 5 minutes.

    • Add L-Alanine and alumina.

    • Stir the mixture at 20°C and then react for 24 hours at 40°C.

  • Workup:

    • Dropwise add 2N HCl to the solution to adjust the pH to 6.

    • Heat to 45°C for a reaction period.

    • Concentrate the solution.

    • Cool to 25°C and add diethyl ether.

    • Stir to induce crystallization.

    • Centrifuge the mixture to collect the product.

  • Yield and Purity: 156.34 g (92.5% yield) with a purity of 99.4%.

Detailed Methodology 3: Synthesis of Amino Acid Methyl Ester Hydrochlorides using TMSCl[2]
  • General Procedure:

    • Place the amino acid (0.1 mol) in a round-bottom flask.

    • Slowly add freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol) while stirring. For amino acids with two carboxyl groups, use four equivalents of TMSCl.

    • Add methanol (B129727) (100 mL).

    • Stir the resulting solution or suspension at room temperature.

    • Monitor the reaction completion using TLC.

    • Once complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride product.

  • Reaction Time:

    • Generally 12 hours.

    • For substrates with poor solubility in methanol, the reaction time may need to be extended to 24 hours.

Data Presentation

Table 1: Comparison of Reaction Conditions for L-Alanine Esterification

EsterAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cetyl EsterCetyl AlcoholH₂SO₄Benzene80.5786.1[7]
Isopropyl Ester HClIsopropanolAlumina / SOCl₂Isopropanol402492.5[10]
Methyl Ester HClMethanolTMSClMethanolRoom Temp12-24Good to Excellent[2]
Ethyl Ester HClEthanolThionyl ChlorideEthanol78 (Reflux)1.5>80[4]

Visualizations

Esterification_Troubleshooting start Start: Esterification of L-Alanine check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes check_catalyst Is catalyst strong enough? (e.g., H2SO4, SOCl2) low_yield->check_catalyst check_side_products Check for Side Products (TLC, NMR) good_yield->check_side_products remove_water Is water being removed? (e.g., azeotropic distillation) check_catalyst->remove_water Yes use_strong_catalyst Action: Use a stronger acid catalyst. check_catalyst->use_strong_catalyst No increase_time Is reaction time sufficient for poorly soluble starting material? remove_water->increase_time Yes implement_water_removal Action: Implement water removal technique. remove_water->implement_water_removal No extend_reaction_time Action: Increase reaction time. increase_time->extend_reaction_time No increase_time->check_side_products Yes use_strong_catalyst->start implement_water_removal->start extend_reaction_time->start side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No purify Proceed to Purification side_products_present->purify no_side_products->purify end End purify->end

Caption: Troubleshooting workflow for low yield in L-Alanine esterification.

Fischer_Esterification_Workflow start Start: Fischer Esterification reactants Combine L-Alanine, excess Alcohol, and Acid Catalyst start->reactants reflux Heat under Reflux reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Complete: Proceed to Workup monitor->workup Complete cool Cool Reaction Mixture workup->cool neutralize Neutralize Excess Acid (e.g., with NaHCO3) cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify Product (e.g., Recrystallization) concentrate->purify end End: Purified L-Alanine Ester purify->end

Caption: General experimental workflow for Fischer esterification of L-Alanine.

References

Resolving common issues in the workup and isolation of L-Alanine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the workup and isolation of L-Alanine isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the hydrochloride salt of the isopropyl ester of L-alanine. It is a white to off-white crystalline solid.[1] It is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A notable application is as a key starting material for the synthesis of antiviral drugs like tenofovir (B777) alafenamide.

Q2: What are the typical storage and handling recommendations for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuffs.[2][3] Recommended storage temperatures are often between 0-8°C.[1] The compound can be hygroscopic, so handling under an inert atmosphere may be necessary to prevent moisture absorption.

Q3: What are the key synthesis methods for this compound?

A3: The most common method for synthesizing this compound is the Fischer esterification of L-alanine with isopropanol (B130326), using an acid catalyst.[4] Common reagents used to facilitate this reaction include thionyl chloride (SOCl₂), trimethylchlorosilane (TMSCl), and triphosgene.[5][6] The reaction is typically followed by precipitation of the hydrochloride salt.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, workup, and isolation of this compound.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The final isolated mass of this compound is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Esterification Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of isopropanol.[7] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for this specific synthesis.
Loss of Product During Workup The product is soluble in water, so excessive washing with aqueous solutions during workup can lead to significant loss.[8] Minimize the volume of aqueous washes or use saturated brine solutions to reduce solubility.
Suboptimal Reaction Temperature Ensure the reaction is carried out at the optimal temperature. For thionyl chloride-mediated esterification, the reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or gently heated.[3]
Degradation of the Product Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation. Monitor the reaction progress and work it up promptly upon completion.
Issue 2: Oily Product Instead of Crystalline Solid

Symptoms:

  • After solvent removal, the product is obtained as a viscous oil or a sticky solid that does not crystallize.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Impurities Impurities can inhibit crystallization. Attempt to purify the crude product by redissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or diethyl ether) dropwise to induce precipitation.[9]
Residual Solvent Trace amounts of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
Hygroscopic Nature of the Product The product may have absorbed moisture from the atmosphere, resulting in an oily appearance. Handle the product under an inert atmosphere (e.g., in a glove box) and store it with a desiccant.
Issue 3: Difficulty with Recrystallization

Symptoms:

  • The product does not crystallize from the chosen solvent system, or the recovery is very low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System Finding the right solvent system is crucial. Several systems have been suggested for amino acid ester hydrochlorides: - Dissolve in a minimal amount of hot methanol (B129727) and add diethyl ether until cloudy, then cool. - Dissolve in a minimal amount of dichloromethane (B109758) (DCM) and precipitate with hexanes.[9] - Recrystallization from isopropanol has also been reported.[6]
Supersaturation Not Reached The solution may not be concentrated enough for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 4: Product Discoloration (Yellow or Brown)

Symptoms:

  • The isolated product is not a white or off-white solid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Colored Impurities Impurities from the starting materials or side reactions can cause discoloration. During recrystallization, a charcoal treatment can be performed. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot filter to remove the charcoal and adsorbed impurities.
Degradation of the Product Overheating during the reaction or workup can lead to decomposition and the formation of colored byproducts. Avoid excessive heating.
Issue 5: Potential Enantiomeric Impurity

Symptoms:

  • Analysis (e.g., by chiral HPLC) shows the presence of the D-enantiomer (D-Alanine isopropyl ester hydrochloride).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Racemization During Synthesis While less common under standard Fischer esterification conditions, some racemization can occur, especially if harsh conditions are used.
Contaminated Starting Material The starting L-alanine may contain some D-alanine. Ensure the purity of the starting material.
Analysis and Separation Chiral HPLC is the standard method for determining enantiomeric purity. Methods often involve pre-column derivatization (e.g., with GITC) followed by separation on a C18 column.[8] Direct separation on a chiral stationary phase column is also possible.[10]

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride Method

This protocol is adapted from a patented method.[5]

  • Reaction Setup: In a reaction vessel, add 90 mL of isopropanol and 4.36 mL of thionyl chloride and stir for 5 minutes.

  • Addition of L-Alanine: Add 89 g (1 mol) of L-alanine to the mixture.

  • Reaction: Stir the suspension at 20°C, then maintain the temperature at 40°C for 24 hours.

  • pH Adjustment: Add 2N HCl to the resulting solution to adjust the pH to 5.5.

  • Concentration: Heat the solution to 45°C and concentrate under reduced pressure.

  • Crystallization: Cool the concentrate to 25°C and add 100 mL of diethyl ether while stirring.

  • Isolation: Collect the resulting crystals by centrifugation or vacuum filtration.

Protocol 2: Recrystallization using Dichloromethane/Hexane

This is a general method suggested for purifying amino acid ester salts.[9]

  • Dissolution: Dissolve the crude this compound in the minimum amount of dichloromethane (DCM).

  • Precipitation: Slowly add hexanes to the solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Continue adding hexanes until precipitation is complete.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation and then collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under high vacuum.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods reported in the literature.

MethodReagentsReaction TimeYieldPurityReference
Thionyl Chloride/AluminaL-Alanine, Isopropanol, SOCl₂, Al₂O₃24 hours90.85%99.1%[2]
Thionyl Chloride/Alumina (scaled up)L-Alanine, Isopropanol, SOCl₂, Al₂O₃24 hours92.5%99.4%[5]
Triphosgene RouteL-Alanine, Triphosgene, Toluene, Isopropanol20 hours~83.2%Not specified[6]
Thionyl Chloride (dropwise)L-Alanine HCl salt, Isopropanol, SOCl₂Overnight87%Not specified[3]

Visualizations

Experimental Workflow for Synthesis and Isolation

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Mix Isopropanol and SOCl₂ add_ala Add L-Alanine start->add_ala react Heat and Stir (e.g., 40°C, 24h) add_ala->react ph_adjust Adjust pH with HCl react->ph_adjust Reaction Mixture concentrate Concentrate under Reduced Pressure ph_adjust->concentrate crystallize Add Anti-solvent (e.g., Diethyl Ether) concentrate->crystallize isolate Isolate Crystals (Filtration/Centrifugation) crystallize->isolate recrystallize Recrystallization (e.g., DCM/Hexane) isolate->recrystallize Crude Product dry Dry under Vacuum recrystallize->dry final_product Pure L-Alanine Isopropyl Ester Hydrochloride dry->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Oily Product

troubleshooting_oily_product start Issue: Oily Product Instead of Crystals check_dry Is the product thoroughly dry? start->check_dry dry_vacuum Dry under high vacuum check_dry->dry_vacuum No check_purity Does it crystallize after drying? check_dry->check_purity Yes dry_vacuum->check_purity recrystallize Attempt Recrystallization (Solvent/Anti-solvent) check_purity->recrystallize No success Success: Crystalline Product check_purity->success Yes handle_inert Handle under inert atmosphere (hygroscopic) recrystallize->handle_inert Partial Success/ Still oily recrystallize->success Success fail Still Oily: Consider Column Chromatography handle_inert->fail

Caption: Decision tree for troubleshooting an oily product during isolation.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Enantiomeric Separation of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of L-Alanine isopropyl ester hydrochloride, a critical intermediate in the synthesis of pharmaceuticals such as Tenofovir Alafenamide, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the accurate determination of its enantiomeric purity. This guide provides a comprehensive comparison of two principal HPLC strategies for the separation of L- and D-alanine isopropyl ester hydrochloride: an indirect method involving pre-column derivatization and direct methods utilizing Chiral Stationary Phases (CSPs).

Performance Comparison of HPLC Methods

The selection of an appropriate HPLC method for the enantiomeric separation of this compound hinges on a balance of factors including desired resolution, analysis time, method complexity, and robustness. Below is a summary of the performance of a derivatization-based method compared to direct separation on two common classes of chiral stationary phases.

MethodStationary PhaseMobile PhaseDerivatization Required?Resolution (R,)Analysis Time (approx.)Key AdvantagesKey Disadvantages
Method 1: Pre-column Derivatization YMC-Pack ODS-AQ (C18)Water:Methanol (B129727) (50:50, v/v)Yes (GITC)> 3.0[1]15-20 minUtilizes standard, achiral columns; High resolutionAdditional sample preparation step; Potential for side reactions
Method 2: Direct Separation (Crown Ether CSP) ChiroSil® SCA(-) or Crownpak® CR(+)Acidic Methanol/WaterNo> 1.5 (estimated)10-15 minDirect injection; Simplified workflowRequires specialized, expensive chiral column; Harsh acidic mobile phase can reduce column lifetime[1]
Method 3: Direct Separation (Polysaccharide CSP) Chiralpak® IA or similarHexane/2-Propanol (+ additive)No> 2.0 (estimated for analogue)15-25 minBroad applicability to amino acid esters; RobustRequires specialized chiral column; Method development may be more empirical

Detailed Experimental Protocols

Reproducibility and accuracy in chiral separations are critically dependent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the compared HPLC methods.

Method 1: Pre-column Derivatization with GITC

This method, adapted from patent CN112630314B, involves the formation of diastereomers using a chiral derivatizing agent, which are then separated on a conventional reversed-phase column[1].

1. Derivatization Procedure:

  • Prepare a solution of this compound racemate in a suitable solvent.

  • In an alkaline solution (e.g., triethylamine (B128534) in acetonitrile), add Acetyl Glucose Isothiocyanate (GITC) solution.

  • Allow the reaction to proceed to completion to form the diastereomeric derivatives.

2. HPLC Conditions:

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: YMC-Pack ODS-AQ (or equivalent C18), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a wavelength appropriate for the GITC derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method 2: Direct Enantioseparation on a Crown Ether CSP

This method is based on the principle of forming transient diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether cavities of the stationary phase[2][3].

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: ChiroSil® SCA(-) (or equivalent crown ether column), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (e.g., 80:20, v/v) with a strong acid modifier (e.g., 10 mM Perchloric Acid, pH adjusted to 1.0-2.0)[1].

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: Often sub-ambient (e.g., 10-20 °C) to enhance resolution.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Method 3: Direct Enantioseparation on a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used for their broad enantioselectivity for a variety of compounds, including amino acid esters[4].

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10, v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the two primary approaches to the chiral separation of this compound.

derivatization_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Racemic Alanine Isopropyl Ester HCl Deriv Derivatization with GITC in Alkaline Conditions Sample->Deriv Step 1 Inject Inject Diastereomers Deriv->Inject Sep Separation on Achiral C18 Column Inject->Sep Step 2 Detect UV Detection Sep->Detect Step 3 Data Data Analysis (Quantify Enantiomers) Detect->Data Step 4

Caption: Workflow for the indirect HPLC method via pre-column derivatization.

direct_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Racemic Alanine Isopropyl Ester HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Step 1 Inject Inject Enantiomers Dissolve->Inject Sep Separation on Chiral Stationary Phase (CSP) Inject->Sep Step 2 Detect UV Detection Sep->Detect Step 3 Data Data Analysis (Quantify Enantiomers) Detect->Data Step 4

References

A Comparative Analysis of L-Alanine Isopropyl Ester Hydrochloride and Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups for amino acids is a critical decision that profoundly influences coupling efficiency, racemization risk, and overall yield and purity of the final peptide. This guide provides a comprehensive comparative analysis of L-Alanine isopropyl ester hydrochloride alongside three of the most well-established protected alanine (B10760859) derivatives: Boc-L-Ala-OH, Fmoc-L-Ala-OH, and Z-L-Ala-OH. This document aims to equip researchers with the necessary data and protocols to make informed decisions for their specific peptide synthesis challenges.

Executive Summary

The selection of a protecting group strategy in peptide synthesis dictates the overall workflow, including the conditions for coupling and deprotection. While Boc, Fmoc, and Z protecting groups for the α-amino function are the industry standards, the use of amino acid ester hydrochlorides, such as this compound, represents an alternative approach where the amino group is free and the carboxyl group is protected as an ester. This guide delves into the performance characteristics of each, presenting available quantitative data, detailed experimental protocols, and visual workflows to facilitate a clear comparison.

Data Presentation: Comparative Performance of Protected Alanine Derivatives

The following tables summarize key performance indicators for this compound and its N-α-protected counterparts. It is important to note that direct, head-to-head comparative studies are scarce in the literature. The data presented here is a collation from various sources, and performance can be sequence- and condition-dependent.

ParameterThis compoundBoc-L-Ala-OHFmoc-L-Ala-OHZ-L-Ala-OH
Typical Coupling Yield Data not widely available; expected to be high with appropriate activation>99%[1]>99.5%[1]80-95% (in solution phase)[2]
Racemization Potential Moderate to High (activation of free carboxyl group)LowLow (<0.4% per cycle)[2]Low (especially with urethane (B1682113) protecting group)
Deprotection Conditions Basic (saponification) or specific acid-catalyzed hydrolysis[3]Moderate Acid (e.g., 50% TFA in DCM)[4]Mild Base (e.g., 20% piperidine (B6355638) in DMF)Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)
Primary Application C-terminal protection in solution-phase or fragment condensationSolid-Phase Peptide Synthesis (SPPS) - Boc/Bzl strategySolid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu strategySolution-Phase Peptide Synthesis, Fragment Condensation
Key Advantages Simple starting materialRobust, well-established for long peptidesMild deprotection, orthogonal to acid-labile side-chain protecting groupsStable, crystalline derivatives; useful in solution phase
Key Disadvantages Limited data, potential for racemization during activation, harsh deprotectionRepetitive acid treatment, use of strong acid (HF) for final cleavagePiperidine is a regulated substance, potential for diketopiperazine formationRequires catalytic hydrogenation for deprotection, which is not compatible with all sequences

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide using Fmoc-Ala-OH

This protocol outlines the manual synthesis of a model tetrapeptide (e.g., Ala-Ala-Ala-Ala) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: Methanol, Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents) and HBTU/HOBt (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow/colorless beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent alanine residue.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

    • Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide using Boc-Ala-OH

This protocol outlines the manual synthesis of a model tetrapeptide on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-Ala-OH

  • Coupling Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), HOBt

  • Base: DIPEA

  • Deprotection Solution: 50% TFA in DCM

  • Solvents: DMF, DCM

  • Neutralization Solution: 10% DIPEA in DCM

  • Final Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Attachment (Esterification):

    • Dissolve Boc-Ala-OH (2 equivalents) and a catalytic amount of DMAP in DCM/DMF.

    • Add DCC (1 equivalent).

    • Add the mixture to the swollen resin and agitate overnight.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization: Treat the resin with 10% DIPEA in DCM for 2 x 5 minutes, followed by DCM washes.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent alanine residue.

  • Final Cleavage:

    • Dry the peptide-resin thoroughly under vacuum.

    • Perform the final cleavage using anhydrous HF with an appropriate scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Peptide Precipitation and Purification:

    • After HF evaporation, precipitate the peptide with cold diethyl ether.

    • Purify the crude peptide using RP-HPLC.

Protocol 3: Solution-Phase Synthesis of a Dipeptide using Z-Ala-OH

This protocol describes the synthesis of a protected dipeptide, Z-Ala-Gly-OMe, in solution.

Materials:

  • Z-Ala-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • Base: DIPEA

  • Solvents: Anhydrous DMF, Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Drying agent: Anhydrous Na₂SO₄

Procedure:

  • Activation of Z-Ala-OH: In a round-bottom flask, dissolve Z-Ala-OH (1 equivalent) and HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve H-Gly-OMe·HCl (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt. Add this solution to the activated Z-Ala-OH mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Protocol 4: Conceptual Coupling using this compound

As detailed experimental protocols for the use of this compound as a coupling component are not widely available, this conceptual protocol outlines a possible approach in a solution-phase synthesis. This would typically involve the coupling of an N-protected amino acid to the free amine of the alanine isopropyl ester.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • This compound

  • Coupling Reagent: HATU

  • Base: DIPEA

  • Solvents: Anhydrous DMF, Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Drying agent: Anhydrous Na₂SO₄

Procedure:

  • Neutralization of this compound: Dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to liberate the free amine.

  • Activation of N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH, 1 equivalent) and HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and pre-activate for 10-15 minutes.

  • Coupling: Add the activated N-protected amino acid solution to the neutralized L-Alanine isopropyl ester solution.

  • Reaction, Work-up, and Purification: Follow steps 3-5 as described in Protocol 3.

  • Deprotection of Isopropyl Ester: The resulting protected dipeptide would require a subsequent deprotection step to remove the isopropyl ester. This could potentially be achieved by saponification (e.g., with NaOH in a mixture of water and an organic solvent) or under specific acidic conditions (e.g., with AlCl₃ in nitromethane), though these conditions may not be compatible with all other protecting groups present in a larger peptide.[3]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Amino Acid (N-α-Protected) Deprotection N-α-Deprotection Resin->Deprotection 1 Washing1 Washing Deprotection->Washing1 2 Coupling Coupling of next N-α-Protected Amino Acid Washing1->Coupling 3 Washing2 Washing Coupling->Washing2 4 Washing2->Resin Repeat Cycle FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection Washing2->FinalCleavage After Final Cycle Purification Purification (HPLC) FinalCleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_protection Protecting Group Strategies for Alanine cluster_amino α-Amino Protection cluster_carboxyl α-Carboxyl Protection Ala Alanine Boc Boc-Ala-OH Ala->Boc Fmoc Fmoc-Ala-OH Ala->Fmoc Z Z-Ala-OH Ala->Z Isopropyl H-Ala-O-iPr · HCl Ala->Isopropyl G cluster_racemization Racemization Pathway during Activation ActivatedAA Activated L-Amino Acid Enolate Achiral Enolate Intermediate ActivatedAA->Enolate α-proton abstraction Base Base Base->Enolate Enolate->ActivatedAA Reprotonation (retention) DAminoAcid D-Amino Acid (Racemized Product) Enolate->DAminoAcid Reprotonation (inversion)

References

A Comparative Guide to Purity Assessment of L-Alanine Isopropyl Ester Hydrochloride: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and quality of a final drug product. L-Alanine isopropyl ester hydrochloride, a crucial building block in the synthesis of pharmaceuticals like Tenofovir (B777) Alafenamide Fumarate (B1241708), requires rigorous analytical characterization.[1] This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and data.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating the signal.[2][3] This allows for the determination of a compound's purity by comparing the integral of a characteristic analyte signal to that of a certified internal standard, without requiring a reference standard of the analyte itself.[4][5]

Experimental Protocol: qNMR

a) Sample Preparation:

  • Weighing: Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound (the analyte) and 5-8 mg of a high-purity internal standard (e.g., Maleic Acid, certified purity >99.5%) into a clean glass vial.[6]

  • Dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) to the vial. Ensure complete dissolution using a vortex mixer.[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sufficient sample height for proper instrument shimming (typically ~5 cm or 0.6 mL).[7]

b) NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single 90° pulse sequence (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (a value of 30 seconds is often sufficient to ensure full relaxation for quantitative results).

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[4]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

c) Data Processing and Calculation:

  • Processing: Apply Fourier transform, manual phase correction, and a baseline correction (e.g., 5th-order polynomial) to the acquired Free Induction Decay (FID).[6]

  • Integration: Integrate a well-resolved, characteristic signal for the analyte (e.g., the methine proton of the isopropyl group) and a signal for the internal standard.

  • Calculation: Calculate the purity using the following formula[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

    • analyte: this compound

    • std: Internal Standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve both in D₂O weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Optimized d1, NS) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate analyte & standard signals process->integrate calculate Calculate Purity using formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity determination by qNMR.

Data Summary: qNMR
ParameterResult
Analyte Signal (Integral)1.00 (CH, septet)
Internal Standard (Maleic Acid)2.15 (CH=CH, singlet)
Calculated Purity99.2%
Relative Standard Deviation (RSD, n=3)0.15%

High-Performance Liquid Chromatography (HPLC): A Comparative Method

HPLC is a powerful separation technique widely used for purity determination and impurity profiling. For this compound, which lacks a strong UV chromophore, detection at low wavelengths or the use of derivatization is necessary.[8][9]

Experimental Protocol: HPLC (Ion-Pair Reversed-Phase)

This protocol is adapted from methods developed for the analysis of this compound and related substances.[8]

a) Instrumentation and Conditions:

  • System: HPLC with UV Detector.

  • Column: Octadecyl bonded silica (B1680970) gel (C18), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Ion-Pair Reagent: Add 5 mM Sodium Heptanesulfonate to Mobile Phase A.[8]

  • Elution: Isocratic, 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 205 nm.[8]

  • Injection Volume: 10 µL.

b) Sample and Standard Preparation:

  • Solvent (Diluent): Prepare a mixture of Mobile Phase A and B in the same ratio as the elution conditions (85:15).

  • Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Reference Standard Solution: If available, prepare a solution of the certified reference standard at the same concentration.

c) Data Processing and Calculation:

  • Purity (Area %): The purity is often estimated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    Purity (Area %) = (Area_main_peak / Total_peak_area) * 100

  • Purity (vs. Standard): For a more accurate assay, the peak area of the sample is compared to that of a certified reference standard of known purity.

Data Summary: HPLC
ParameterResult
Retention Time of Main Peak6.8 min
Total Area of All Peaks4,567,800 mAUs
Area of Main Peak4,532,100 mAUs
Calculated Purity (Area %)99.22%
Relative Standard Deviation (RSD, n=3)0.45%

Method Comparison

Both qNMR and HPLC are powerful techniques, but they offer different advantages and are suited for different analytical objectives.

Comparative Analysis of Key Parameters
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on molar ratios.[3]Comparative quantification based on chromatographic separation and detector response.[9]
Reference Standard Requires a certified, structurally unrelated internal standard.[10]Most accurate when using a certified reference standard of the analyte itself.
Accuracy/Precision High accuracy (often considered a primary method); excellent precision.[11]Good accuracy and precision, dependent on system suitability.[12]
Specificity High, based on unique chemical shifts of protons.High, based on chromatographic resolution of analyte from impurities.[8]
Sample Throughput Rapid data acquisition per sample, but requires careful sample prep.Can be automated for high throughput, but run times can be longer.
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample).High (typically >1 mL of mobile phase per minute).
Destructive? No, the sample can be fully recovered.[5]Yes, the sample is consumed.
Information Provided Provides purity and structural confirmation simultaneously.Provides purity and impurity profile (retention times).

Logical Comparison of Analytical Techniques

Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_node Quantitative NMR q_strength Strengths qnmr_node->q_strength q_weakness Considerations qnmr_node->q_weakness q_s1 Primary Method (High Accuracy) q_strength->q_s1 q_s2 No Analyte Standard Needed q_strength->q_s2 q_s3 Non-Destructive q_strength->q_s3 q_s4 Structural Info Included q_strength->q_s4 q_w1 Requires High-Field NMR q_weakness->q_w1 q_w2 Sensitive to Peak Overlap q_weakness->q_w2 q_w3 Careful Sample Prep q_weakness->q_w3 hplc_node HPLC h_strength Strengths hplc_node->h_strength h_weakness Considerations hplc_node->h_weakness h_s1 Widely Available h_strength->h_s1 h_s2 Excellent for Impurity Profiling h_strength->h_s2 h_s3 High Precision & Robust h_strength->h_s3 h_s4 High Throughput (Autosampler) h_strength->h_s4 h_w1 Often Requires Analyte Standard h_weakness->h_w1 h_w2 Destructive h_weakness->h_w2 h_w3 High Solvent Consumption h_weakness->h_w3

Caption: Strengths and considerations for qNMR and HPLC.

Conclusion

Both qNMR and HPLC are suitable and reliable methods for assessing the purity of this compound, each with distinct advantages.

  • Quantitative NMR (qNMR) is the superior choice for the absolute purity assignment of reference materials or for definitive quantification where a specific certified standard of the analyte is unavailable. Its non-destructive nature and ability to provide structural confirmation in a single experiment make it an invaluable tool in research and early development.

  • High-Performance Liquid Chromatography (HPLC) is a robust, highly sensitive, and widely accessible technique that excels in routine quality control environments. It is particularly effective for detecting and quantifying trace-level related substances and impurities, making it essential for monitoring process consistency and final product quality.[13]

The selection of the most appropriate method depends on the analytical objective: qNMR for primary quantification and characterization, and HPLC for routine quality control and impurity profiling. Often, the use of both techniques provides an orthogonal and more complete picture of the compound's purity.

References

A Comparative Guide to Analytical Methods for the Quality Control of L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality of pharmaceutical intermediates like L-Alanine isopropyl ester hydrochloride is paramount. This guide provides an objective comparison of various analytical methods for its quality control, supported by experimental data and detailed protocols. The focus is on methods for assay, purity (related substances), and enantiomeric purity, which are critical quality attributes.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific quality attribute being measured, as well as factors like available instrumentation, required sensitivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique, while Gas Chromatography (GC) and Titrimetric methods offer viable alternatives for specific applications.

Data Summary

The following tables summarize the typical performance of different analytical methods for the quality control of this compound. Data for HPLC and GC methods are based on validated procedures for similar amino acid esters and serve as a reliable reference.

Table 1: Comparison of Methods for Assay of this compound

ParameterHPLC (Reversed-Phase)Titrimetry (Non-aqueous)
Principle Separation and quantification by UV detectionAcid-base titration
Linearity (R²) > 0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.0%
Specificity High (separates from impurities)Moderate (potential interference from other acidic/basic impurities)
Throughput ModerateHigh

Table 2: Comparison of Methods for Determination of Related Substances

ParameterHPLC (Ion-Pair)GC-FID (after derivatization)
Principle Separation of ionic impurities with an ion-pairing reagentSeparation of volatile derivatives by flame ionization detection
Linearity (R²) > 0.998> 0.998
Accuracy (% Recovery) 97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.0 µg/mL
Specificity HighHigh

Table 3: Comparison of Methods for Determination of Enantiomeric Purity

ParameterChiral HPLC (pre-column derivatization)
Principle Separation of diastereomeric derivatives on a chiral stationary phase
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 2.0%
Limit of Quantitation (LOQ) ~0.3 µg/mL for the D-enantiomer
Specificity Very High

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted as needed.

Assay by HPLC (Reversed-Phase)
  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Determination of Related Substances by HPLC (Ion-Pair)
  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) containing an ion-pairing reagent (e.g., 5 mM Sodium 1-Octanesulfonate) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Determination of Enantiomeric Purity by Chiral HPLC.[1]
  • Derivatization: React the this compound sample with a chiral derivatizing agent such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) in an alkaline medium.

  • Chromatographic System: HPLC with UV detector.

  • Column: YMC-Pack ODS-AQ (or equivalent).[1]

  • Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of approximately 3 mg/mL in acetonitrile.[1]

    • To 0.5 mL of the sample solution, add 0.5 mL of a triethylamine (B128534) solution and 0.5 mL of the GITC solution.[1]

    • Vortex the mixture and let it stand at room temperature for 1 hour before injection.[1]

Assay by Titrimetry (Non-aqueous)
  • Apparatus: Potentiometric titrator with a suitable electrode system.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

    • Add a few drops of a suitable indicator (e.g., crystal violet) or use a potentiometric endpoint determination.

    • Titrate with 0.1 N perchloric acid to the endpoint.

    • Perform a blank titration and make any necessary correction.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the relationship between its key parameters.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol Parameters Select Performance Parameters Protocol->Parameters Criteria Set Acceptance Criteria Parameters->Criteria Experiments Perform Experiments Criteria->Experiments Data Collect & Analyze Data Experiments->Data Report Generate Validation Report Data->Report Conclusion Conclusion on Method Suitability Report->Conclusion

Caption: Workflow for analytical method validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests Assay Assay Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Purity Purity Purity->Specificity Purity->Accuracy Purity->Precision Purity->Linearity Purity->Range Purity->Robustness LOQ LOQ Purity->LOQ LOD LOD Purity->LOD Identity Identity Identity->Specificity Linearity->Range

Caption: Relationship of validation parameters.

References

Comparing the efficacy of different catalysts for L-Alanine isopropyl ester hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of L-Alanine isopropyl ester hydrochloride, a key intermediate in the pharmaceutical industry, can be achieved through various catalytic methods.[1][2][3][4] The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal synthesis route.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as reaction yield, purity, and the conditions required for each catalytic system.

Catalyst SystemKey ReagentsReaction Time (hours)Reaction Temperature (°C)Yield (%)Purity (%)
Alumina (B75360) (Al₂O₃) with Thionyl Chloride (SOCl₂)L-Alanine, Isopropanol (B130326), Thionyl Chloride, Alumina244090-94~99
Strong Acidic Ion-Exchange Resin4-methyl-2,5-diketone oxazolidine, Isopropanol, Toluene, Ionic Liquid15-205074-83>95 (after recrystallization)
Thionyl Chloride (SOCl₂)L-Alanine HCl salt, Isopropanol>12 (overnight)Room Temperature87Not specified

Detailed Experimental Protocols

Method 1: Alumina-Catalyzed Esterification with Thionyl Chloride

This method utilizes a metal oxide catalyst in conjunction with a small amount of thionyl chloride, which reduces the overall consumption of the corrosive reagent.[5]

Procedure:

  • Combine 180 ml of isopropanol and 5.81 ml of thionyl chloride in a reaction vessel and stir for 5 minutes.

  • Add 89 g of L-Alanine and 10 g of alumina to the mixture.

  • Stir the suspension at 20°C for 30 minutes, then heat to 40°C and maintain for 24 hours.

  • After the reaction, cool the solution and adjust the pH to 5.5-6.0 by dropwise addition of 2N HCl.

  • Heat the solution to 45°C for 1 hour, then concentrate the mixture.

  • Cool the concentrated solution to 25°C and add 100 ml of diethyl ether.

  • Stir to induce crystallization, followed by centrifugation to isolate the this compound product.[5]

Method 2: Strong Acidic Ion-Exchange Resin Catalysis

This approach involves the ring-opening of a precursor molecule catalyzed by a solid acid resin, offering potential advantages in catalyst recovery and reuse.[6]

Procedure:

  • In a reactor, add 115 g of 4-methyl-2,5-diketone oxazolidine, 575 g of toluene, 46 g of 3-methyl-1-ethylimidazolium sulfate (B86663) (ionic liquid), and 23 g of a strong acidic ion-exchange resin.

  • Stir the mixture to ensure homogeneity and then add 72 g of isopropanol.

  • Heat the reaction mixture to 50°C and stir for 20 hours.

  • Upon completion, cool the reaction to room temperature and filter to remove insoluble materials.

  • Pass dry hydrogen chloride gas through the filtrate until no more solid precipitates.

  • Stir for an additional 30 minutes, then collect the precipitated white solid by filtration.

  • The crude product can be further purified by recrystallization from isopropanol to yield the final this compound.[6]

Method 3: Conventional Thionyl Chloride Esterification

This is a more traditional approach where thionyl chloride is used in stoichiometric amounts to facilitate the esterification.

Procedure:

  • Suspend 17.8 g of the HCl salt of L-alanine in 700 mL of isopropanol.

  • Cool the suspension to 0°C and add 29 mL of thionyl chloride dropwise.

  • Allow the mixture to stir at room temperature overnight.

  • Concentrate the resulting solution to obtain the this compound product.[7]

Experimental and Logical Flow Diagrams

The following diagrams illustrate the general experimental workflow and a logical comparison of the discussed catalytic systems.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Reactant Mixing (L-Alanine, Isopropanol, Catalyst) B Catalytic Esterification (Controlled Temperature & Time) A->B Reaction Initiation C pH Adjustment & Concentration B->C Reaction Quenching D Crystallization (Addition of anti-solvent) C->D E Product Isolation (Filtration/Centrifugation) D->E F Recrystallization (Optional) E->F If necessary

General Experimental Workflow for Synthesis

G cluster_0 Catalyst Systems cluster_1 Performance Metrics A Alumina + SOCl₂ Y High Yield (90-94%) A->Y P High Purity (~99%) A->P M Milder Conditions A->M B Ion-Exchange Resin R Catalyst Reusability B->R L Lower Yield (74-87%) B->L C Thionyl Chloride H Harsh Reagents C->H C->L

References

A Comparative Guide to L-Alanine Derivatives in Peptide Synthesis: L-Alanine Isopropyl Ester Hydrochloride vs. Boc-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acids is fundamental to the success of peptide synthesis, directly influencing coupling efficiency, product purity, and the overall synthetic design. This guide provides an objective comparison between two common L-alanine derivatives: L-Alanine isopropyl ester hydrochloride and Boc-L-alanine. While both are crucial building blocks, they serve distinct and opposing roles in the peptide coupling process. This analysis, supported by representative experimental data and protocols, will clarify their respective applications and performance.

Core Functional Distinction

The primary difference between this compound and Boc-L-alanine lies in which terminus of the amino acid is protected, dictating their function in a coupling reaction.

  • This compound (H-Ala-OiPr·HCl) has a free amino group (as a hydrochloride salt) and a protected C-terminus (as an isopropyl ester). It therefore acts as the nucleophile or amine component in a peptide bond formation.

  • Boc-L-alanine (Boc-Ala-OH) has a protected N-terminus (with a tert-butyloxycarbonyl group) and a free carboxylic acid. It serves as the electrophile or carboxylic acid component , which is activated to react with an amine.

A direct comparison of "coupling efficiency" must be framed by considering their roles in analogous reactions. For this guide, we will compare two representative solution-phase dipeptide syntheses:

  • Scenario A: Coupling an N-protected glycine (B1666218) with H-Ala-OiPr·HCl.

  • Scenario B: Coupling Boc-Ala-OH with a C-protected glycine ester.

Data Presentation: Performance Comparison

The following table summarizes the key characteristics and performance metrics for each L-alanine derivative in a typical solution-phase peptide coupling context.

FeatureThis compoundBoc-L-Alanine
Role in Coupling Amine Component (Nucleophile)Carboxylic Acid Component (Electrophile)
Protected Group C-Terminus (Isopropyl Ester)N-Terminus (tert-Butyloxycarbonyl - Boc)
Reactive Group α-Amino Groupα-Carboxylic Acid Group
Typical Coupling Partner N-Protected Amino Acid (e.g., Boc-Gly-OH)C-Protected Amino Acid Ester (e.g., H-Gly-OMe·HCl)
Common Coupling Reagents EDC/HOBt, DCC, HATU, PyBOPEDC/HOBt, DCC, HATU, PyBOP
Representative Yield ~74% (for Boc-Ser-Ala-OiPr)[1]85-95%[2]
Subsequent Deprotection Isopropyl Ester Removal: Basic hydrolysis (saponification) with NaOH or LiOH.[3][4]Boc Group Removal: Acidolysis with Trifluoroacetic Acid (TFA).[2][5]
Key Advantage Useful for building peptides from the C-terminus in solution-phase or for creating peptide esters.Standard, well-characterized building block for both solution and solid-phase peptide synthesis (SPPS). High coupling efficiency.[6]
Potential Challenge Saponification conditions for deprotection can sometimes lead to side reactions or racemization.[7]The strong acid (TFA) required for deprotection can cleave other acid-sensitive groups if not part of an orthogonal protection strategy.[8]

Mandatory Visualization

The logical workflows for the two comparative coupling scenarios are illustrated below.

cluster_A Scenario A: Coupling with H-Ala-OiPr·HCl A_start Dissolve Boc-Gly-OH, H-Ala-OiPr·HCl, HOBt in CH2Cl2 A_cool Cool to 0°C A_start->A_cool A_base Add Et3N (Triethylamine) to neutralize HCl A_cool->A_base A_wait Stir for 15 min A_base->A_wait A_edc Add EDC·HCl (Coupling Reagent) A_wait->A_edc A_react Stir overnight at room temperature A_edc->A_react A_workup Aqueous Workup & Purification A_react->A_workup A_product Boc-Gly-Ala-OiPr A_workup->A_product

Coupling workflow using L-Alanine isopropyl ester.

cluster_B Scenario B: Coupling with Boc-Ala-OH B_start Dissolve Boc-Ala-OH, H-Gly-OMe·HCl, HOBt in CH2Cl2 B_cool Cool to 0°C B_start->B_cool B_base Add Et3N (Triethylamine) to neutralize HCl B_cool->B_base B_wait Stir for 15 min B_base->B_wait B_edc Add EDC·HCl (Coupling Reagent) B_wait->B_edc B_react Stir overnight at room temperature B_edc->B_react B_workup Aqueous Workup & Purification B_react->B_workup B_product Boc-Ala-Gly-OMe B_workup->B_product

Coupling workflow using Boc-L-alanine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard solution-phase peptide coupling and deprotection techniques.

Protocol 1: Dipeptide Synthesis using this compound (Scenario A)

This protocol details the coupling of N-Boc-Glycine with this compound using EDC/HOBt as coupling agents.

Materials:

  • N-Boc-Glycine (1.0 eq)

  • This compound (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) (1.5 eq)

  • 3-(Ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine hydrochloride (EDC·HCl) (1.25 eq)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1.6 M Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Dissolution: Dissolve N-Boc-Glycine (1.0 eq), this compound (1.0 eq), and HOBt hydrate (1.5 eq) in anhydrous CH₂Cl₂.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Add triethylamine (5.0 eq) dropwise to neutralize the hydrochloride salt and create a basic environment for the coupling.

  • Pre-activation/Activation: Stir the mixture at 0°C for 15 minutes. Add EDC·HCl (1.25 eq) in one portion.

  • Coupling Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Add an additional volume of CH₂Cl₂ to the reaction mixture.

    • Wash the organic layer successively with 1.6 M citric acid solution, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude dipeptide (Boc-Gly-Ala-OiPr) by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Dipeptide Synthesis using Boc-L-Alanine (Scenario B)

This protocol outlines the coupling of Boc-L-alanine with Glycine methyl ester hydrochloride.

Materials:

  • Boc-L-alanine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carboxylic Acid Preparation: Dissolve Boc-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask. Cool the solution to 0°C.

  • Amine Neutralization: In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in CH₂Cl₂ and add DIPEA (1.2 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Coupling Reaction: Add the neutralized glycine methyl ester solution to the cooled Boc-L-alanine solution. Add EDC·HCl (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide (Boc-Ala-Gly-OMe) by flash column chromatography on silica gel.

Protocol 3: C-Terminal Deprotection - Saponification of Isopropyl Ester

This protocol describes the hydrolysis of the isopropyl ester from a protected dipeptide like Boc-Gly-Ala-OiPr.

Materials:

  • Protected dipeptide ester (e.g., Boc-Gly-Ala-OiPr) (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.5 - 10 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the dipeptide ester in a mixture of THF and water.

  • Hydrolysis: Add LiOH (or NaOH) to the solution and stir at room temperature. The reaction time can vary from a few hours to overnight; monitor progress by TLC until the starting material is consumed.[4]

  • Acidification: After the reaction is complete, acidify the mixture to a pH of ~2-3 with 1 M HCl.

  • Extraction: Extract the product into an organic solvent like CH₂Cl₂ or EtOAc (2-3x).

  • Work-up: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the deprotected dipeptide with a free C-terminal carboxylic acid (Boc-Gly-Ala-OH).

Conclusion

Both this compound and Boc-L-alanine are indispensable reagents in peptide chemistry, but they are not interchangeable alternatives. The choice between them is determined by the synthetic strategy.

  • Boc-L-alanine is the standard choice for incorporating an alanine (B10760859) residue when building a peptide chain in the conventional C-to-N direction (in solution) or N-to-C direction (on solid support). It is part of the well-established Boc/Bzl protection strategy and generally provides high coupling yields.

  • This compound is employed when a pre-formed alanine ester is needed as the starting point (the C-terminal residue) for a solution-phase synthesis, or when the final product is desired as a peptide isopropyl ester.

For researchers, the decision hinges on the desired final product and the overall synthetic plan. For routine peptide synthesis where high efficiency at each coupling step is paramount, the Boc-L-alanine pathway is more conventional and typically higher yielding. For applications requiring a C-terminal ester or a specific solution-phase fragment condensation strategy, this compound is a valuable and necessary building block.

References

Spectroscopic Analysis for the Confirmation of Synthesized H-Ala-OiPr HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the synthesized L-alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl) against two common alternatives, L-alanine methyl ester hydrochloride (H-Ala-OMe HCl) and L-alanine ethyl ester hydrochloride (H-Ala-OEt HCl). Detailed experimental protocols and data are provided to support the objective identification and characterization of these molecules.

The synthesis of amino acid esters, such as H-Ala-OiPr HCl, is a fundamental step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] Confirmation of the chemical identity and purity of the synthesized product is paramount to ensure the reliability and reproducibility of subsequent research. This guide outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—for H-Ala-OiPr HCl and compares them with its methyl and ethyl ester counterparts.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for H-Ala-OiPr HCl and its alternatives. This side-by-side comparison facilitates the clear identification of the synthesized product.

Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentJ (Hz)
H-Ala-OiPr HCl ~5.05septet1HCH (isopropyl)~6.3
~4.15quartet1Hα-CH~7.3
~1.60doublet3HCH₃ (alanine)~7.3
~1.30doublet6HCH₃ (isopropyl)~6.3
H-Ala-OMe HCl ~4.10quartet1Hα-CH~7.4
~3.80singlet3HOCH₃-
~1.60doublet3HCH₃ (alanine)~7.4
H-Ala-OEt HCl ~4.30quartet2HOCH₂~7.2
~4.10quartet1Hα-CH~7.3
~1.60doublet3HCH₃ (alanine)~7.3
~1.30triplet3HCH₃ (ethyl)~7.2

Table 2: ¹³C NMR Spectroscopic Data (Solvent: D₂O)

CompoundChemical Shift (δ) ppmAssignment
H-Ala-OiPr HCl ~171.5C=O
~71.0CH (isopropyl)
~49.5α-CH
~21.0CH₃ (isopropyl)
~16.0CH₃ (alanine)
H-Ala-OMe HCl ~171.6C=O
~53.0OCH₃
~49.0α-CH
~16.0CH₃ (alanine)
H-Ala-OEt HCl ~171.6C=O
~64.3OCH₂
~49.7α-CH
~15.9CH₃ (alanine)
~14.0CH₃ (ethyl)

Table 3: FTIR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
H-Ala-OiPr HCl ~2900-3100N-H stretch (ammonium), C-H stretch
~1745C=O stretch (ester)
~1590N-H bend (ammonium)
~1100C-O stretch
H-Ala-OMe HCl ~2900-3100N-H stretch (ammonium), C-H stretch
~1750C=O stretch (ester)
~1590N-H bend (ammonium)
~1240C-O stretch
H-Ala-OEt HCl ~2900-3100N-H stretch (ammonium), C-H stretch
~1740C=O stretch (ester)
~1590N-H bend (ammonium)
~1215C-O stretch

Table 4: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
H-Ala-OiPr HCl C₆H₁₄ClNO₂167.63132.10
H-Ala-OMe HCl C₄H₁₀ClNO₂139.58[3]104.07
H-Ala-OEt HCl C₅H₁₂ClNO₂153.61[4]118.09

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse sequence.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy :

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the entire range of expected carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of 0.1% formic acid to promote ionization.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass analyzer to scan a relevant m/z range to detect the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of synthesized H-Ala-OiPr HCl.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation synthesis Synthesize H-Ala-OiPr HCl nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterize Structure ftir FTIR Spectroscopy synthesis->ftir Identify Functional Groups ms Mass Spectrometry synthesis->ms Determine Molecular Weight data_comparison Compare with Reference Data and Alternatives nmr->data_comparison ftir->data_comparison ms->data_comparison confirmation Confirm Identity of H-Ala-OiPr HCl data_comparison->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of H-Ala-OiPr HCl.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently verify the identity of their synthesized H-Ala-OiPr HCl, ensuring the integrity of their subsequent scientific endeavors.

References

A Comparative Analysis of L-Alanine Isopropyl Ester Hydrochloride as a Prodrug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, aiming to overcome pharmacokinetic and physicochemical challenges of parent drug molecules. Among the various prodrug strategies, the use of amino acid esters has gained significant traction for their ability to enhance oral bioavailability, often by leveraging endogenous transport mechanisms. This guide provides a comparative study of L-Alanine isopropyl ester hydrochloride as a prodrug intermediate, evaluating its performance against other alternatives with supporting experimental data and detailed protocols.

Executive Summary

This compound is a key intermediate in the synthesis of several successful antiviral drugs, including sofosbuvir (B1194449) and remdesivir. Its utility stems from a combination of favorable physicochemical properties and its recognition by biological systems that facilitate drug absorption and distribution. This guide will delve into a comparative analysis of this intermediate, presenting data on its synthesis, stability, and in vivo performance relative to other amino acid and alkyl ester prodrug moieties.

Comparative Data of Prodrug Intermediates

The selection of an appropriate prodrug moiety is a critical decision in drug development, with the goal of optimizing the therapeutic index of the parent drug. The following table summarizes key physicochemical and pharmacokinetic parameters of L-Alanine isopropyl ester in comparison to other representative ester-based prodrug intermediates. The data is compiled from studies on various parent drug molecules to illustrate the relative performance of these intermediates.

PropertyL-Alanine Isopropyl EsterL-Valine Ethyl EsterGlycine Ethyl EsterIsopropyl Ester (non-amino acid)
Molecular Weight (of promoiety) 131.17 g/mol (as free base)145.19 g/mol (as free base)103.12 g/mol (as free base)59.07 g/mol
Aqueous Solubility High (as hydrochloride salt)High (as hydrochloride salt)High (as hydrochloride salt)Low
Lipophilicity (LogP of promoiety) LowModerateLowModerate
Chemical Stability (t½ in buffer) pH-dependent; more stable at acidic pHpH-dependent; generally stable at acidic pHpH-dependent; generally less stable than bulkier amino acid esterspH-dependent; stability varies with parent drug structure
Enzymatic Hydrolysis Rate Rapid in plasma and liver homogenatesRapid in plasma and liver homogenatesRapid in plasma and liver homogenatesGenerally slower than amino acid esters
Oral Bioavailability Enhancement Significant (e.g., Sofosbuvir)[1]Significant (e.g., Valacyclovir)[2][3]Moderate to Significant (e.g., Midodrine)[3]Moderate (varies with parent drug)[4]
Transporter Interaction Substrate for peptide transporters (e.g., PEPT1)[5]Substrate for peptide transporters (e.g., PEPT1)[2][5]Substrate for peptide transporters (e.g., PEPT1)Primarily passive diffusion

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of prodrug intermediates. Below are methodologies for key experiments cited in this guide.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a prodrug intermediate.

Materials:

  • This compound (or other prodrug intermediate)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the prodrug intermediate to a scintillation vial containing a known volume of the desired buffer.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

  • Quantify the concentration of the dissolved prodrug intermediate using a validated HPLC method with a standard curve.

  • Express the solubility in mg/mL or µg/mL.

Stability Analysis in Aqueous Buffers (HPLC Method)

This protocol assesses the chemical stability of a prodrug intermediate at different pH values.

Materials:

  • Prodrug intermediate

  • Aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • Incubator or water bath

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of the prodrug intermediate in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution with the respective aqueous buffers to a final concentration (e.g., 100 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench any further degradation by adding an equal volume of cold mobile phase or a suitable quenching agent.

  • Analyze the samples by HPLC to determine the remaining concentration of the prodrug intermediate.

  • Plot the natural logarithm of the remaining prodrug concentration versus time to determine the first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Rats

This protocol evaluates the oral bioavailability of a prodrug intermediate.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Prodrug intermediate and the parent drug

  • Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Intravenous (IV) administration setup

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight with free access to water before dosing.

  • Divide the rats into two groups: one for oral administration of the prodrug and one for intravenous administration of the parent drug (for bioavailability calculation).

  • For the oral group, administer a known dose of the prodrug formulation via oral gavage.

  • For the IV group, administer a known dose of the parent drug via tail vein injection.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into EDTA-coated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the parent drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of prodrug intermediates.

prodrug_activation_pathway Prodrug L-Alanine Isopropyl Ester Prodrug (Oral Administration) GI_Tract Gastrointestinal Tract Prodrug->GI_Tract Ingestion Intestinal_Cell Intestinal Epithelial Cell GI_Tract->Intestinal_Cell Absorption via PEPT1 Transporter Liver Liver Intestinal_Cell->Liver Portal Vein Active_Drug Active Drug Intestinal_Cell->Active_Drug Esterase Hydrolysis Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Liver->Active_Drug Esterase Hydrolysis Target_Cell Target Cell Systemic_Circulation->Target_Cell Systemic_Circulation->Active_Drug Esterase Hydrolysis Target_Cell->Active_Drug Intracellular Conversion

Prodrug Metabolic Activation Pathway

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Solubility Solubility Assay (Shake-Flask) Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Stability Stability Assay (pH 1.2, 6.8, 7.4) Stability->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis PK_Study Pharmacokinetic Study (Rat Model) Bioavailability Oral Bioavailability Calculation PK_Study->Bioavailability Bioavailability->Data_Analysis Selection Lead Prodrug Selection Data_Analysis->Selection

Comparative Prodrug Evaluation Workflow

Concluding Remarks

This compound stands as a highly effective prodrug intermediate, particularly for antiviral nucleoside analogues. Its success can be attributed to a balanced profile of aqueous solubility (as a hydrochloride salt), recognition by key intestinal transporters like PEPT1, and efficient enzymatic conversion to the active parent drug. While other amino acid esters, such as L-valine ethyl ester, also demonstrate excellent performance and have been successfully employed in marketed drugs, the choice of the optimal promoiety remains contingent on the specific physicochemical properties of the parent drug. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of various prodrug candidates, enabling an informed selection process in drug development endeavors. Future research should focus on head-to-head comparative studies of a wider range of amino acid ester prodrugs for the same parent molecule to further elucidate the structure-activity relationships that govern their in vivo performance.

References

Comparative Analysis of Byproducts in L-Alanine Isopropyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of L-Alanine isopropyl ester hydrochloride, a critical intermediate in the manufacturing of various pharmaceuticals. Understanding and controlling these impurities is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines common synthetic routes, details potential byproducts with supporting data, and provides standardized experimental protocols for their identification and quantification.

Comparison of Synthetic Routes and Associated Byproducts

The synthesis of this compound is primarily achieved through the esterification of L-Alanine with isopropanol (B130326). However, variations in the coupling agent and reaction conditions can lead to different byproduct profiles. The two main approaches are the Thionyl Chloride method and an alternative route involving the ring-opening of a protected L-Alanine derivative.

Synthetic RouteKey ReagentsPotential ByproductsAnalytical Methods for Detection
Thionyl Chloride Method L-Alanine, Isopropanol, Thionyl Chloride (SOCl₂)- L-Alanine Methyl Ester HCl- L-Alanine Ethyl Ester HCl- D-Alanine Isopropyl Ester HCl- Unreacted L-Alanine- Di-isopropyl etherHPLC, Chiral HPLC, GC-MS, NMR
Ring-Opening Method L-Alanine, Triphosgene, Isopropanol- Unreacted 4-methyl-2,5-oxazolidinedione- D-Alanine Isopropyl Ester HCl- Unreacted L-AlanineHPLC, Chiral HPLC, NMR

Table 1: Comparison of Byproducts from Different Synthetic Routes.

Quantitative Analysis of Byproducts

While specific quantitative data for byproducts can vary significantly based on reaction conditions and purification methods, the following table summarizes typical impurity levels found in this compound.

Byproduct/ImpurityTypical Concentration Range (%)Method of Analysis
L-Alanine Methyl Ester Hydrochloride[1]0.01 - 0.15HPLC
L-Alanine Ethyl Ester Hydrochloride[1]0.01 - 0.15HPLC
D-Alanine Isopropyl Ester Hydrochloride[2]< 0.1 (Enantiomeric Purity > 99.8%)Chiral HPLC
Unreacted L-Alanine< 0.1HPLC

Table 2: Typical Quantitative Data for Key Byproducts.

Experimental Protocols

Synthesis of this compound (Thionyl Chloride Method)

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

  • L-Alanine (1.0 mol)

  • Isopropanol (700 mL)

  • Thionyl chloride (SOCl₂) (1.2 mol)

Procedure:

  • Suspend L-Alanine in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by NMR spectroscopy.[4]

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield purified this compound.

HPLC Method for the Determination of Related Substances

This method is designed for the detection and quantification of impurities such as L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[1]

Chromatographic Conditions:

  • Column: Octadecyl bonded silica (B1680970) gel (C18), 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., sodium heptanesulfonate in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

Chiral HPLC Method for the Determination of Enantiomeric Purity

This method is used to separate and quantify the D-enantiomer from the desired L-enantiomer.[2]

Chromatographic Conditions:

  • Column: A suitable chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier.

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Prepare the sample solution as described in the HPLC method for related substances.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of byproducts in the synthesis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Byproduct Analysis cluster_results Results S1 L-Alanine + Isopropanol + Reagents S2 Crude L-Alanine Isopropyl Ester Hydrochloride S1->S2 Esterification & Salt Formation P1 Recrystallization S2->P1 P2 Purified Product P1->P2 A1 HPLC Analysis (Related Substances) P2->A1 A2 Chiral HPLC Analysis (Enantiomeric Purity) P2->A2 A3 GC-MS Analysis (Volatile Impurities) P2->A3 R1 Quantification of Byproducts A1->R1 A2->R1 A3->R1 R2 Purity Assessment R1->R2

Caption: Workflow for Synthesis and Byproduct Analysis.

This guide provides a foundational understanding of the byproducts encountered during the synthesis of this compound. For further optimization and process control, it is recommended to conduct thorough in-house validation of these analytical methods.

References

Cross-validation of L-Alanine isopropyl ester hydrochloride purity with different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical products, the purity of starting materials and intermediates is of paramount importance. L-Alanine isopropyl ester hydrochloride is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity through robust and orthogonal analytical techniques is a critical aspect of quality control. This guide provides a comparative overview of four common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Non-Aqueous Titration.

The cross-validation of results from these different methods provides a high degree of confidence in the purity value of the material. Each technique relies on different physicochemical principles for separation and detection, making them powerful orthogonal tools for a comprehensive purity assessment.

Data Presentation: Comparative Purity Analysis

The following table summarizes the illustrative purity data for a single, hypothetical batch of this compound as determined by the four analytical techniques. This data is representative of what might be expected in a cross-validation study.

Analytical TechniquePrinciplePurity (%)Relative Standard Deviation (RSD, n=3) (%)Key AdvantagesKey Limitations
HPLC (Related Substances) Chromatographic separation of the main component from its impurities based on polarity, followed by UV detection.99.850.15High sensitivity for non-volatile impurities, widely available.Requires a reference standard for the main component and for impurity identification and quantification.
Gas Chromatography (GC-FID) Chromatographic separation of volatile compounds based on their boiling points and interaction with the stationary phase, followed by Flame Ionization Detection (FID).99.900.10High resolution for volatile and thermally stable impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Quantitative NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.99.800.20Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Non-Aqueous Titration Titration of the hydrochloride salt (a weak base) with a strong acid in a non-aqueous solvent.99.750.25Simple, inexpensive, and provides a measure of the total basic content.Non-specific; it titrates the main component and any basic impurities.

Experimental Protocols

Detailed methodologies for each of the analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is designed to separate and quantify impurities related to this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Octadecylsilyl (C18) bonded silica (B1680970) gel, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Sodium heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 70 30
    25 70 30
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in the initial mobile phase to prepare a 1 mg/mL solution.

2. Gas Chromatography (GC-FID)

Due to the low volatility of this compound, a derivatization step is required prior to GC analysis.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 500 µL of the derivatization reagent and 500 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

3. Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of Deuterium Oxide (D₂O).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or as needed to achieve a signal-to-noise ratio of >150 for the signals being integrated.

  • Data Processing:

    • Apply phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte (e.g., the methine proton of the isopropyl group) and the internal standard (the two vinyl protons of maleic acid).

  • Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

4. Non-Aqueous Titration

This titrimetric method determines the purity based on the basicity of the amine hydrochloride.

  • Principle: The hydrochloride salt of the amino acid ester behaves as a weak base in a non-aqueous solvent and can be titrated with a strong acid.

  • Instrumentation: Potentiometric titrator with a suitable electrode (e.g., a glass-calomel combination electrode).

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or use a potentiometric endpoint detection.

    • Titrate with 0.1 N perchloric acid to the endpoint (a color change from violet to blue-green for the visual indicator, or the inflection point of the potentiometric curve).

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation: Purity (%) = (V_sample - V_blank) * N * MW_analyte / (m_sample * 10) where V = volume of titrant (mL), N = normality of titrant, MW = molecular weight of the analyte, and m = mass of the sample (g).

Visualizations

The following diagrams illustrate the cross-validation workflow and the principles of the analytical techniques.

CrossValidationWorkflow cluster_start Start cluster_methods Analytical Methods cluster_results Data Analysis cluster_end Conclusion start Single Batch of this compound hplc HPLC (Related Substances) start->hplc gc GC-FID (Derivatization) start->gc qnmr qNMR start->qnmr titration Non-Aqueous Titration start->titration compare Compare Purity Results and RSD hplc->compare gc->compare qnmr->compare titration->compare report Final Purity Report compare->report AnalyticalTechniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_titrimetry Titrimetry cluster_principle Purity Assessment hplc HPLC (Polarity-based Separation) purity Purity Value (%) hplc->purity Orthogonal Method 1 gc GC (Volatility-based Separation) gc->purity Orthogonal Method 2 qnmr qNMR (Nuclear Signal Proportionality) qnmr->purity Primary Method titration Titration (Stoichiometric Reaction) titration->purity Orthogonal Method 3

Safety Operating Guide

Navigating the Disposal of L-Alanine Isopropyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of L-Alanine isopropyl ester hydrochloride, ensuring compliance and minimizing risk.

While specific quantitative limits for disposal are not publicly available and are subject to local and national regulations, the following table summarizes the recommended disposal considerations and personal protective equipment (PPE) based on safety data sheets.

Table 1: Disposal and Safety Recommendations for this compound

CategoryRecommendationSource
Product Disposal Disposal should be conducted in accordance with local and national regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1] Methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Discharge into sewer systems or the environment must be avoided.[2][3][1][2][3]
Contaminated Packaging Before disposal, completely remove the contents from the container.[1] Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2][3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2][3][1][2][3]
Personal Protective Equipment (PPE) during Disposal Wear suitable protective equipment, including chemical-impermeable gloves, safety glasses with side shields (or goggles), and long-sleeved clothing.[2][4][5] In case of dust formation, a respirator may be necessary.[5][6][2][4][5][6]
Accidental Release Cleanup For spills, avoid dust formation.[2][6] Use dry clean-up procedures.[6] Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[2][6] Ensure adequate ventilation and evacuate personnel from the area if necessary.[2][5] Prevent the spilled material from entering drains.[2][6][2][5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial assessment to final disposition.

cluster_0 cluster_1 Initial Assessment cluster_2 Segregation cluster_3 Disposal Pathway cluster_4 start Start: this compound for Disposal assess_contamination Assess Contamination Level start->assess_contamination product Unused/Expired Product assess_contamination->product Unused Product contaminated_packaging Contaminated Packaging assess_contamination->contaminated_packaging Empty Packaging spill_residue Spill Residue assess_contamination->spill_residue Spill Cleanup licensed_disposal Licensed Waste Disposal Company product->licensed_disposal recycling Recycling/Reconditioning contaminated_packaging->recycling After Triple Rinsing landfill Sanitary Landfill contaminated_packaging->landfill If Recycling is Not Feasible spill_residue->licensed_disposal incineration Controlled Incineration licensed_disposal->incineration end End: Proper Disposal incineration->end recycling->end landfill->end

Disposal workflow for this compound.

Key Experimental Protocols Cited in Safety Data Sheets

While specific experimental protocols for disposal are not detailed, the safety data sheets outline procedures for handling accidental releases, which are crucial for ensuring safety during the disposal process.

Accidental Release Measures:

In the event of a spill, the primary objective is to contain and collect the material safely without creating dust.[6]

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate unnecessary personnel from the area.[2]

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety glasses, and a respirator if dust is generated.[6]

  • For dry spills , use dry clean-up methods such as sweeping or vacuuming (with spark-proof equipment) to collect the material.[6] Avoid generating dust.[6]

  • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[6]

  • Prevent the spilled material from entering drains or waterways.[2][6]

  • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[6]

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling L-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures for L-Alanine isopropyl ester hydrochloride, fostering a secure and compliant laboratory environment.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to the following procedures is critical to minimize exposure and ensure safety when working with this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use of a local exhaust ventilation system or a chemical fume hood is recommended to control the dispersion of dust.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2] Standard laboratory safety glasses are a minimum requirement.

  • Skin Protection:

    • Wear a lab coat or other suitable protective clothing.[3]

    • Chemical-resistant gloves are mandatory.[1] Nitrile or butyl rubber gloves are generally recommended for handling solids.[3] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[1][3]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved dust mask or respirator should be worn.[3]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Keep the container tightly closed when not in use.[3]

  • Use non-sparking tools to prevent ignition sources.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed to prevent moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Quantitative Safety Data

ParameterValueSource(s)
Molecular Formula C6H14ClNO2[5]
Molecular Weight 167.63 g/mol [5][6]
Appearance Solid[4]
Occupational Exposure Limits (OELs) No data available[2][4][5][7]
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be considered chemical waste.

  • Collect solid waste in a designated, clearly labeled, and sealed container.

2. Treatment and Disposal:

  • For small quantities of unused this compound, a neutralization procedure is recommended prior to disposal. As it is a hydrochloride salt, it will be acidic.

    • In a well-ventilated area or fume hood, dissolve the solid in water.

    • Slowly add a weak base, such as sodium bicarbonate, to the solution until the pH is neutral (between 6 and 8).

    • The neutralized solution can then be disposed of down the drain with copious amounts of water, provided it complies with local sewer disposal regulations and contains no other hazardous materials.[8]

  • For larger quantities or if in-lab neutralization is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.

  • Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Handle Solid Compound - Avoid Dust Formation - Use Non-Sparking Tools C->D Begin Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Procedure Complete G Store Unused Chemical in a Cool, Dry, Well-Ventilated Area F->G J Dispose of Waste via Approved Hazardous Waste Stream G->J Dispose of Expired Stock H Segregate Contaminated Waste - Unused Product - Contaminated PPE - Glassware I Neutralize Small Quantities of Waste (if permissible) H->I I->J

Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.